molecular formula C8H9BrO B587974 4-Bromo-2,6-dimethylphenol-d8

4-Bromo-2,6-dimethylphenol-d8

Cat. No.: B587974
M. Wt: 209.11 g/mol
InChI Key: ZLVFYUORUHNMBO-PIODKIDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylphenol-d8 is a stable, deuterium-labeled isotopologue of 4-Bromo-2,6-dimethylphenol, in which eight hydrogen atoms have been replaced by deuterium. This compound serves as an indispensable internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, enabling precise quantification and reliable tracking of the native compound in complex biological matrices. Its primary research value lies in advancing quantitative analytical methods within metabolomics and proteomics, where it facilitates accurate pharmacokinetic studies, drug metabolism investigations, and biomarker discovery. By maintaining nearly identical physico-chemical properties to the unlabeled molecule while being easily distinguishable by mass spectrometry, this compound allows researchers to achieve high data integrity and minimize analytical variability. This makes it a critical tool for chemical and pharmaceutical research, supporting the development of robust and reproducible assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFYUORUHNMBO-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8: Core Chemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 4-Bromo-2,6-dimethylphenol-d8. This deuterated analogue of 4-Bromo-2,6-dimethylphenol is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analyses and for studying reaction mechanisms.

Core Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. The properties of its non-deuterated counterpart, 4-Bromo-2,6-dimethylphenol, are provided below for reference and approximation. Isotopic labeling with deuterium (B1214612) typically has a minor effect on bulk physical properties such as melting and boiling points.

PropertyValue (this compound)Value (4-Bromo-2,6-dimethylphenol)
Molecular Formula C₈HD₈BrO[1]C₈H₉BrO[2]
Molecular Weight 209.11 g/mol 201.06 g/mol [2]
Appearance -Cream or red to brown crystals or powder[3]
Melting Point Not reported74-78 °C[3]
Boiling Point Not reported~195.33 °C (estimate)[3]
Solubility Not reportedSlightly soluble in water[3]
CAS Number 51756-80-0[4]2374-05-2[2]
InChI InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D[1]InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3[2]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the deuteration of 2,6-dimethylphenol (B121312) followed by regioselective bromination.

Step 1: Deuteration of 2,6-Dimethylphenol

This protocol is based on general methods for the deuteration of phenols.

Materials:

  • 2,6-Dimethylphenol

  • Deuterium oxide (D₂O)

  • Acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄) or a heterogeneous catalyst (e.g., Platinum on alumina)

  • Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.

  • Add a catalytic amount of a suitable acid catalyst.

  • The mixture is heated to reflux and stirred for a prolonged period (e.g., 24-48 hours) to allow for hydrogen-deuterium exchange at the aromatic and methyl positions.

  • The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The deuterated product is extracted with a suitable anhydrous organic solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2,6-dimethylphenol-d9.

Step 2: Bromination of 2,6-Dimethylphenol-d9

This protocol is adapted from general procedures for the regioselective bromination of phenols.

Materials:

  • 2,6-Dimethylphenol-d9 (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the 2,6-dimethylphenol-d9 in a suitable anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in the same solvent.

  • Slowly add the NBS solution to the cooled solution of the deuterated phenol (B47542) via a dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.

Synthesis_Workflow Start 2,6-Dimethylphenol Step1 Deuteration (D2O, Catalyst) Start->Step1 Intermediate 2,6-Dimethylphenol-d9 Step1->Intermediate Step2 Bromination (NBS) Intermediate->Step2 End This compound Step2->End

Synthetic workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound typically involve standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling pattern.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the methyl and aromatic protons that have been replaced by deuterium. The phenolic hydroxyl proton signal may also be absent if the sample is dissolved in a deuterated solvent with exchangeable deuterium.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for deuterated carbons may appear as multiplets due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the non-deuterated analogue.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

  • The sample is introduced into the ion source.

  • Ionization is typically achieved using a standard electron energy of 70 eV.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which will be 8 mass units higher than the non-deuterated compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed in the molecular ion cluster.

Analytical_Workflow Sample This compound NMR NMR Spectroscopy (1H, 13C, 2H) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Structure Structural Confirmation & Isotopic Purity NMR->Structure Quantification Quantification & Fragmentation Pattern MS->Quantification

General analytical workflow for compound characterization.

Potential Biological Significance

While no specific signaling pathways involving this compound have been documented, brominated phenols as a class have been reported to exhibit a range of biological activities. These activities are often attributed to their ability to act as antioxidants, antimicrobials, and enzyme inhibitors. The introduction of bromine atoms can enhance the lipophilicity and reactivity of phenolic compounds.

Research on various bromophenols has indicated potential interactions with cellular processes such as:

  • Antioxidant Activity: Phenolic compounds can scavenge free radicals, potentially mitigating oxidative stress.

  • Antimicrobial Effects: Brominated phenols have been shown to inhibit the growth of various bacteria and fungi.

  • Enzyme Inhibition: Certain bromophenols have demonstrated inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes research.

The diagram below illustrates a generalized overview of the potential biological roles of brominated phenols. It is important to note that these are general activities for this class of compounds and have not been specifically demonstrated for 4-Bromo-2,6-dimethylphenol or its deuterated analogue.

Potential_Biological_Activity cluster_cellular Cellular Environment cluster_compound cluster_effects Potential Biological Effects ROS Reactive Oxygen Species Antioxidant Antioxidant Effect ROS->Antioxidant Bacteria Bacteria/Fungi Antimicrobial Antimicrobial Activity Bacteria->Antimicrobial Enzymes Cellular Enzymes (e.g., PTP1B) Inhibition Enzyme Inhibition Enzymes->Inhibition BP Brominated Phenol BP->ROS Scavenges BP->Bacteria Inhibits Growth BP->Enzymes Inhibits Activity

Generalized potential biological activities of brominated phenols.

References

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1142096-13-6

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated analog of 4-Bromo-2,6-dimethylphenol. This isotopically labeled compound is a valuable tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in quantitative mass spectrometry-based analyses. Its near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, allow for precise and accurate quantification of 4-Bromo-2,6-dimethylphenol and related phenolic compounds in complex matrices.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. Properties for the non-deuterated analog (CAS: 2374-05-2) are also provided for comparison, as they are expected to be very similar.

Table 1: Physicochemical Properties

PropertyThis compound4-Bromo-2,6-dimethylphenol
CAS Number 1142096-13-62374-05-2
Molecular Formula C₈HD₈BrOC₈H₉BrO
Molecular Weight 209.11 g/mol 201.06 g/mol
Appearance Not specified (likely a solid)Cream or red to brown crystals or powder
Melting Point Not specified74 - 78 °C
Boiling Point Not specified195.33 °C (estimated)
Solubility Not specifiedSlightly soluble in water

Table 2: Safety and Hazard Information (for non-deuterated 4-Bromo-2,6-dimethylphenol)

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Harmful in contact with skinAcute toxicity, Dermal (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2)
Harmful if inhaledAcute toxicity, Inhalation (Category 4)

Note: The safety and hazard information for the deuterated compound is expected to be identical to that of the non-deuterated analog. Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this compound.

Experimental Protocols

Synthesis of this compound

Step 1: Deuteration of 2,6-dimethylphenol (B121312) (H/D Exchange)

This step aims to replace the hydrogen atoms on the aromatic ring and the methyl groups with deuterium (B1214612). An acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O) is a common method for this transformation.

  • Materials:

    • 2,6-dimethylphenol

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Acid catalyst (e.g., Platinum on carbon (Pt/C) or a strong acid resin like Amberlyst 15)

    • Anhydrous solvent (e.g., deuterated chloroform (B151607) (CDCl₃) for monitoring)

  • Procedure:

    • In a sealed reaction vessel, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.

    • Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% Pt/C).

    • Heat the mixture under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 100-150 °C) for a prolonged period (24-48 hours) to facilitate the H/D exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the aromatic ring and methyl groups.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield 2,6-dimethylphenol-d9.

Step 2: Bromination of 2,6-dimethylphenol-d9

This step introduces a bromine atom at the para-position of the deuterated phenol.

  • Materials:

    • 2,6-dimethylphenol-d9 (from Step 1)

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Procedure:

    • Dissolve the 2,6-dimethylphenol-d9 in the anhydrous solvent in a flask protected from light.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of the brominating agent (e.g., NBS or Br₂) in the same solvent to the reaction mixture with stirring. The amount of brominating agent should be stoichiometric (1 equivalent).

    • Allow the reaction to proceed at 0 °C for a few hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Application as an Internal Standard in GC/MS Analysis of Phenols in Water

This compound is ideally suited as an internal standard for the quantitative analysis of phenols in environmental samples, such as drinking water, by Gas Chromatography-Mass Spectrometry (GC/MS). The following protocol is a general workflow based on EPA Method 528.

  • Materials and Reagents:

    • Water sample

    • This compound (internal standard solution of known concentration)

    • Solid-Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene)

    • Methanol (B129727) (for SPE conditioning)

    • Dichloromethane (for elution)

    • Anhydrous sodium sulfate

    • GC/MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Experimental Protocol:

    • Sample Preparation:

      • Collect a 1-liter water sample.

      • If residual chlorine is present, dechlorinate with sodium sulfite.

      • Acidify the sample to pH < 2 with hydrochloric acid.

      • Spike the sample with a known amount of the this compound internal standard solution.

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge with methanol followed by acidified water.

      • Pass the entire water sample through the SPE cartridge.

      • Wash the cartridge to remove interferences.

      • Dry the cartridge under vacuum.

      • Elute the trapped analytes and the internal standard with dichloromethane.

      • Pass the eluate through anhydrous sodium sulfate to remove any residual water.

    • Concentration and Analysis:

      • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

      • Inject an aliquot of the concentrated extract into the GC/MS system.

    • GC/MS Conditions (Typical):

      • Injector: Splitless mode, 250 °C

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at 40-60 °C, hold for a few minutes, then ramp to 250-300 °C.

      • Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 50-550 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

    • Quantification:

      • Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.

      • Calculate the concentration of the target analytes by comparing the ratio of their peak areas to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes and the internal standard.

Visualizations

The following diagrams illustrate the proposed synthesis and the analytical workflow.

G cluster_synthesis Proposed Synthesis of this compound 2_6_dimethylphenol 2,6-Dimethylphenol deuterated_phenol 2,6-Dimethylphenol-d9 2_6_dimethylphenol->deuterated_phenol D₂O, Pt/C (cat.), Δ final_product This compound deuterated_phenol->final_product NBS or Br₂, CH₂Cl₂ G cluster_workflow Analytical Workflow for Phenol Analysis using a Deuterated Internal Standard sample_prep Sample Preparation (1L Water Sample + Internal Standard) spe Solid-Phase Extraction (SPE) sample_prep->spe elution Elution (Dichloromethane) spe->elution concentration Concentration to 1 mL elution->concentration gcms GC/MS Analysis concentration->gcms quantification Quantification gcms->quantification

physical characteristics of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-2,6-dimethylphenol-d8

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a deuterated analog of 4-Bromo-2,6-dimethylphenol. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical applications, such as mass spectrometry, for the quantification of its non-labeled counterpart. The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing for clear differentiation in mass-based analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data, experimental context, and workflow visualizations.

Chemical Identity and Physical Properties

This compound is structurally identical to 4-Bromo-2,6-dimethylphenol, with the exception of eight hydrogen atoms being replaced by deuterium isotopes. This substitution is key to its utility in analytical chemistry.

Data Presentation

The physical and chemical properties of this compound are summarized in the table below. For properties where specific data for the deuterated form is not available, data for the non-deuterated analog (4-Bromo-2,6-dimethylphenol) is provided for reference and is noted accordingly.

PropertyValue (this compound)Value (4-Bromo-2,6-dimethylphenol)
Molecular Formula C₈HD₈BrO[1]C₈H₉BrO[2][3][4]
Molecular Weight 209.11 g/mol [1]201.06 g/mol [2][4]
CAS Number 1142096-13-6[1]2374-05-2[2][3][4]
Appearance Not SpecifiedCream or red to brown crystals or powder[3]
Melting Point Not Specified74-78 °C[5][6], 72-81°C[3]
Boiling Point Not Specified195.33 °C (estimate)[5]
Solubility Not SpecifiedSlightly soluble in water[5][7]
InChI Key ZLVFYUORUHNMBO-UHFFFAOYSA-N[6]ZLVFYUORUHNMBO-UHFFFAOYSA-N[2][3][4]

Experimental Protocols

The synthesis and characterization of compounds like this compound involve standardized chemical and analytical procedures. Below are representative protocols for its synthesis and characterization.

Synthesis of 4-Bromo-2,6-dimethylphenol

The following protocol describes the synthesis of the non-deuterated analog, 4-Bromo-2,6-dimethylphenol. The synthesis of the d8 variant would follow a similar procedure, starting with the appropriately deuterated precursor (e.g., 2,6-dimethylphenol-d9).

Objective: To synthesize 4-Bromo-2,6-dimethylphenol via electrophilic bromination of 2,6-dimethylphenol (B121312).

Materials:

  • 2,6-dimethylphenol (0.25 mmol)

  • Tetrabutylammonium (B224687) bromide (0.50 mmol)

  • Ultrapure water (0.5 mL)

  • Trifluoroacetic acid (0.75 mmol)

  • 30% Hydrogen peroxide (0.75 mmol)

  • Saturated aqueous sodium thiosulfate (B1220275)

  • Saturated aqueous sodium bicarbonate

  • Ether

  • Anhydrous sodium sulfate

  • 10 mL two-neck flask

  • Reflux condenser

Procedure:

  • To a 10 mL two-neck flask equipped with a reflux condenser, add 2,6-dimethylphenol and tetrabutylammonium bromide.[5]

  • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.[5]

  • Add ultrapure water, trifluoroacetic acid, and 30% hydrogen peroxide to the reaction mixture.[5]

  • Stir the reaction mixture at 25 °C under the argon atmosphere.[5]

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.[5]

  • Extract the product with ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • The final product can be analyzed by ¹H NMR to confirm its structure and purity.[5]

Characterization Protocols

1. Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. For 4-Bromo-2,6-dimethylphenol, the reported range is 74-78 °C.[5][6]

2. Gas Chromatography (GC): Purity is often assessed using Gas Chromatography. A solution of the compound is injected into the GC system. The resulting chromatogram indicates the purity level by the relative area of the main peak. An assay of ≥96.0% is typical for the non-deuterated compound.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of this compound.

cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Starting Material (2,6-dimethylphenol-d9) reaction Bromination Reaction (H₂O₂, TFA, Bu₄NBr) start->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product (this compound) purification->product ms Mass Spectrometry (Confirm MW & Isotopic Purity) product->ms nmr NMR Spectroscopy (Confirm Structure) product->nmr mp Melting Point (Assess Purity) product->mp gc Gas Chromatography (Assess Purity) product->gc final Data Analysis & Confirmation ms->final nmr->final mp->final gc->final

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This compound serves as a critical analytical tool for researchers. This guide has consolidated its key physical characteristics, provided standardized experimental protocols for its synthesis and analysis, and presented a logical workflow for its production and validation. The provided data and methodologies offer a foundational resource for professionals utilizing this compound in their research and development activities.

References

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated analog of 4-Bromo-2,6-dimethylphenol. This document details its molecular weight, physicochemical properties, a proposed experimental protocol for its synthesis, and relevant spectroscopic data. The inclusion of a deuterated internal standard is crucial in quantitative analytical methods, such as mass spectrometry-based assays, to improve accuracy and precision.

Core Data Summary

The following table summarizes the key quantitative data for 4-Bromo-2,6-dimethylphenol and its deuterated analog.

Property4-Bromo-2,6-dimethylphenolThis compound
Molecular Formula C₈H₉BrOC₈HD₈BrO
Molecular Weight 201.06 g/mol [1]209.11 g/mol
CAS Number 2374-05-2[1]1142096-13-6
Melting Point 74-78 °C[1][2]Not available
Boiling Point 195.33 °C (estimate)[3]Not available
Appearance Light pink-beige to brown crystals or powder[2]Not available

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the deuteration of 2,6-dimethylphenol (B121312) followed by bromination.

Step 1: Deuteration of 2,6-Dimethylphenol

This proposed method is based on established acid-catalyzed hydrogen-deuterium exchange reactions on phenolic compounds.

Materials:

  • 2,6-Dimethylphenol

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterium (B1214612) oxide (D₂O)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.

  • Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl groups.

  • Monitor the reaction progress by ¹H NMR spectroscopy to confirm the disappearance of proton signals.

  • After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable deuterated base (e.g., NaOD).

  • Extract the deuterated product with anhydrous diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 2,6-dimethylphenol-d9.

Step 2: Bromination of 2,6-Dimethylphenol-d9

This protocol is adapted from the known procedure for the bromination of 2,6-dimethylphenol.[1]

Materials:

  • 2,6-Dimethylphenol-d9 (from Step 1)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve the 2,6-dimethylphenol-d9 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to approximately 15 °C.[1]

  • Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, to the reaction mixture via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate solutions until the bromine color disappears.[1]

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow start1 2,6-Dimethylphenol reagents1 D₂SO₄ (cat.) D₂O (excess) Reflux product1 2,6-Dimethylphenol-d9 reagents1->product1 H/D Exchange reagents2 Br₂ Glacial Acetic Acid 15 °C product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-2,6-dimethylphenol-d8. The synthesis involves a two-step process commencing with the deuteration of 2,6-dimethylphenol (B121312), followed by a regioselective bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step synthetic route. The initial step involves the deuteration of the starting material, 2,6-dimethylphenol, to yield 2,6-dimethylphenol-d8. This is followed by a regioselective bromination at the para-position of the deuterated intermediate to afford the final product, this compound.

Synthesis_Pathway Start 2,6-Dimethylphenol Intermediate 2,6-Dimethylphenol-d8 Start->Intermediate Deuteration (H/D Exchange) Final This compound Intermediate->Final Regioselective Bromination

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis, including molecular weights, anticipated yields, and key reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction StepReagents and ConditionsAnticipated Yield (%)
2,6-DimethylphenolC₈H₁₀O122.16Starting Material--
2,6-Dimethylphenol-d8C₈H₂D₈O130.211. DeuterationD₂O, DCl (catalyst), heat>95
This compoundC₈HD₈BrO209.102. BrominationN-Bromosuccinimide (NBS), Acetonitrile (B52724) (CH₃CN), 0 °C to room temperature~57

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6-dimethylphenol-d8 (Deuteration)

This procedure is based on established methods for hydrogen-deuterium exchange in phenols.

Materials:

  • 2,6-Dimethylphenol (1.0 eq)

  • Deuterium (B1214612) oxide (D₂O)

  • Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O) (catalytic amount)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol.

  • Add deuterium oxide (D₂O) in a quantity sufficient to dissolve the starting material upon heating.

  • Add a catalytic amount of deuterated hydrochloric acid (DCl).

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the aromatic ring and methyl groups.

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the solution by the careful addition of a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 2,6-dimethylphenol-d8.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Characterization: The structure of 2,6-dimethylphenol-d8 can be confirmed by:

  • ¹H NMR: Absence or significant reduction of signals corresponding to the aromatic and methyl protons.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the deuterated compound (m/z = 130.21).

Step 2: Synthesis of this compound (Bromination)

This protocol is adapted from established methods for the regioselective bromination of phenols. A reported yield for the bromination of non-deuterated 2,6-dimethylphenol is 57%.[1]

Materials:

  • 2,6-Dimethylphenol-d8 (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylphenol-d8 in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted NBS.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.

Characterization: The final product can be characterized by:

  • ¹H NMR: The spectrum is expected to show a singlet for the remaining aromatic proton.

  • ¹³C NMR: The spectrum will show signals corresponding to the carbon atoms of the deuterated molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of this compound (m/z = 209.10).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G Experimental Workflow for the Synthesis of this compound cluster_deuteration Step 1: Deuteration cluster_bromination Step 2: Bromination A Dissolve 2,6-Dimethylphenol in D2O with DCl B Reflux for 24-48h A->B C Neutralize and Extract B->C D Dry and Concentrate C->D E Purify (Column Chromatography) D->E F Dissolve 2,6-Dimethylphenol-d8 in Acetonitrile (0°C) E->F Proceed with 2,6-Dimethylphenol-d8 G Add NBS portion-wise F->G H Warm to RT and Stir G->H I Quench with Na2S2O3 H->I J Extract and Wash I->J K Dry and Concentrate J->K L Purify (Column Chromatography) K->L

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to 4-Bromo-2,6-dimethylphenol-d8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated form of 4-Bromo-2,6-dimethylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its procurement, properties, and potential applications, including relevant experimental protocols and conceptual workflows.

Sourcing and Physicochemical Data

Suppliers and Pricing

This compound is a specialized chemical primarily used in research and development. Several suppliers offer this deuterated compound, though pricing is often available only upon request. The non-deuterated analog, 4-Bromo-2,6-dimethylphenol, is more widely available and its pricing can provide a baseline for estimation.

Table 1: Supplier Information for this compound and its Non-Deuterated Analog

CompoundSupplierCatalog Number (Example)PurityAvailable QuantitiesPrice (USD)
This compound LGC StandardsTRC-B684177>98%25 mg, 250 mgPlease Enquire[1]
MedChemExpressHY-W742432>98%-Please Enquire
Stable-Isotopes.comSIT-68001>98%-Please Enquire[2]
4-Bromo-2,6-dimethylphenol Thermo Scientific ChemicalsB21669.1499%25 g$35.65 - $68.68[3][4]
Fisher ScientificAAB216691499%25 g, 100 g, 500 g~$68.68 (for 25 g)[3]
TCI AmericaB0627>98.0%25 g, 250 gPlease Enquire[5]
Physicochemical and Safety Data

The deuterated and non-deuterated forms of 4-Bromo-2,6-dimethylphenol share similar chemical structures, with the key difference being the substitution of hydrogen atoms with deuterium (B1214612) in the -d8 version. This isotopic labeling is crucial for specific research applications.

Table 2: Physicochemical Properties

PropertyThis compound4-Bromo-2,6-dimethylphenol
CAS Number 1142096-13-6[1]2374-05-2[4][6]
Molecular Formula C₈HD₈BrO[1]C₈H₉BrO[6]
Molecular Weight 209.11 g/mol [1]201.06 g/mol [6]
Appearance -Cream or red to brown crystals or powder
Melting Point -72-81°C[7]
Solubility -Slightly soluble in water
IUPAC Name 4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol[1]4-bromo-2,6-dimethylphenol[6]

Safety Information (for non-deuterated form):

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

  • Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store in a cool, dry place away from oxidizing agents.[8]

Applications in Research and Development

While specific applications for this compound are not extensively documented in public literature, its primary utility lies in its nature as a stable isotope-labeled compound. Deuterated molecules are powerful tools in drug discovery and metabolic research.[1][2] The non-deuterated analog is recognized as a versatile building block in chemical synthesis.[6]

Use of this compound in Metabolic Studies

Deuterated compounds are instrumental in understanding the metabolic fate of drugs.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step (the kinetic isotope effect).[1] This allows researchers to:

  • Trace Metabolic Pathways: The "heavy" deuterium label can be easily detected by mass spectrometry, enabling the tracking of a compound's biotransformation into its metabolites.[1]

  • Identify Metabolites: By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can more easily identify and characterize metabolites.[2]

  • Improve Pharmacokinetic Profiles: Strategic deuteration can block or slow down metabolism at specific sites, potentially improving a drug's half-life and bioavailability.[1]

Below is a conceptual workflow for utilizing a deuterated compound in a typical in vitro metabolic stability assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of This compound and its non-deuterated analog C Add test compound (deuterated or non-deuterated) to initiate reaction A->C B Incubate liver microsomes (or other metabolic system) with NADPH B->C D Collect samples at various time points C->D E Quench reaction with cold acetonitrile (B52724) D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Quantify parent compound and identify metabolites G->H I Compare metabolic profiles of deuterated and non-deuterated compounds H->I

Caption: General experimental workflow for a metabolic stability assay using a deuterated compound.

4-Bromo-2,6-dimethylphenol in Chemical Synthesis

The non-deuterated 4-Bromo-2,6-dimethylphenol is a valuable intermediate in organic synthesis. Its chemical structure offers several reactive sites for modification:

  • The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • The hydroxyl group can be functionalized to create ethers and esters.

  • The aromatic ring can undergo further electrophilic substitution.

This versatility makes it a useful starting material for creating more complex molecules, including those with potential applications in materials science (e.g., OLEDs) and medicinal chemistry.[6]

The general class of bromophenols has been investigated for a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[9][10] While data on 4-Bromo-2,6-dimethylphenol itself is limited, its structure suggests it could serve as a scaffold for developing novel therapeutic agents.

The following diagram illustrates a logical workflow for a synthetic chemistry project starting from a substituted phenol (B47542) like 4-Bromo-2,6-dimethylphenol.

G A Starting Material: 4-Bromo-2,6-dimethylphenol B Functional Group Interconversion (e.g., Etherification of -OH group) A->B C Cross-Coupling Reaction (e.g., Suzuki coupling at Br site) A->C D Further Ring Substitution A->D E Intermediate Library Generation B->E C->E D->E F Purification and Characterization (NMR, MS) E->F G Biological Screening (e.g., Cytotoxicity Assay) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: Logical workflow for the synthesis and evaluation of derivatives from a substituted phenol.

Experimental Protocols

General Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • This compound and its non-deuterated analog

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in DMSO. Dilute with phosphate buffer to the desired starting concentration.

  • Reaction Mixture: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer. Pre-warm the plate at 37°C.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Seal the plate and vortex, then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. Compare the results of the deuterated and non-deuterated analogs to investigate the kinetic isotope effect.

Representative Protocol for a Suzuki Cross-Coupling Reaction

This protocol describes a general method for a Suzuki cross-coupling reaction, a common application for aryl bromides like 4-Bromo-2,6-dimethylphenol.

Materials:

  • 4-Bromo-2,6-dimethylphenol

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene (B28343) and water)

  • Reaction vessel, magnetic stirrer, condenser

Procedure:

  • Setup: To a reaction vessel, add 4-Bromo-2,6-dimethylphenol, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst: Add the solvent and the palladium catalyst to the vessel under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (e.g., 90-100°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics, offering a means to trace metabolic pathways and investigate kinetic isotope effects. Its non-deuterated counterpart, 4-Bromo-2,6-dimethylphenol, serves as a versatile building block in synthetic chemistry for the development of novel compounds with potential therapeutic or material science applications. This guide provides a foundational understanding of these compounds to support further research and development endeavors.

References

purity and isotopic enrichment of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purity and Isotopic Enrichment of 4-Bromo-2,6-dimethylphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chemical . This deuterated analog of 4-Bromo-2,6-dimethylphenol is a valuable internal standard for quantitative analysis in various research and development applications, including pharmacokinetic studies and environmental analysis. Accurate characterization of its purity and isotopic distribution is crucial for ensuring the reliability and accuracy of analytical data.

Data Presentation

The are determined using a combination of analytical techniques. The following tables summarize typical quantitative data for this compound.

Table 1: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥ 98.0%Gas Chromatography (GC)
Impurity ProfileReportableGC-Mass Spectrometry (GC-MS)

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Deuterium Enrichment≥ 98 atom % DNuclear Magnetic Resonance (NMR)
Isotopic DistributionReportableMass Spectrometry (MS)

Table 3: Representative Isotopic Distribution from Mass Spectrometry

Based on analysis of similar deuterated phenol (B47542) compounds, the following is a representative isotopic distribution for this compound.

Isotopic SpeciesRelative Abundance
d8> 98%
d7< 2%
d6< 0.5%
d0 (unlabeled)< 0.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Chemical Purity by Gas Chromatography (GC)

This protocol outlines the determination of the chemical purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1).

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy (MS): 70 eV.

  • Scan Range (MS): 40-450 amu.

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with high-purity methanol.

  • Further dilute to a final concentration of approximately 100 µg/mL with methanol.

c. Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram and/or mass spectrum.

  • Calculate the area percent of the main peak to determine chemical purity. For GC-MS, identify any impurities based on their mass spectra.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ²H NMR to determine the isotopic enrichment of this compound.

a. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Solvent: Chloroform-d (CDCl₃) for ¹H NMR; Chloroform for ²H NMR.

  • Temperature: 25 °C.

b. ¹H NMR for Residual Protons:

  • Prepare a sample by dissolving 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Integrate the residual proton signals corresponding to the aromatic and methyl positions. The low intensity of these signals relative to any internal standard or solvent impurity peaks is indicative of high deuteration.

c. ²H NMR for Deuterium Abundance:

  • Prepare a sample by dissolving 10-20 mg of this compound in ~0.7 mL of non-deuterated chloroform.

  • Acquire a ²H NMR spectrum.

  • Integrate the signals corresponding to the deuterons at the aromatic and methyl positions. The relative integrals confirm the sites of deuteration.

d. Calculation of Isotopic Enrichment:

Isotopic enrichment can be calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding signals in the spectrum of a non-deuterated standard of known concentration.

Determination of Isotopic Distribution by Mass Spectrometry (MS)

This protocol details the use of GC-MS to determine the isotopic distribution of this compound.

a. Instrumentation and Conditions:

  • Use the same GC-MS instrumentation and conditions as described for chemical purity analysis.

b. Analysis:

  • Inject a prepared sample of this compound.

  • Acquire the mass spectrum of the main chromatographic peak.

  • Analyze the molecular ion cluster to determine the relative abundances of the different isotopic species (d8, d7, d6, etc.). The high abundance of the ion corresponding to the fully deuterated molecule confirms the isotopic enrichment.

Visualizations

The following diagrams illustrate the analytical workflows described in this guide.

cluster_purity Chemical Purity Workflow sample_prep Sample Preparation (Dissolution in Methanol) gc_injection GC Injection sample_prep->gc_injection chrom_separation Chromatographic Separation gc_injection->chrom_separation detection Detection (FID/MS) chrom_separation->detection data_analysis Data Analysis (Peak Area % and Impurity ID) detection->data_analysis result_purity Chemical Purity Result data_analysis->result_purity

Caption: Workflow for Chemical Purity Determination.

cluster_enrichment Isotopic Enrichment and Distribution Workflow sample_prep_nmr Sample Preparation (Dissolution in appropriate solvent) nmr_analysis NMR Analysis (¹H and ²H Spectra) sample_prep_nmr->nmr_analysis nmr_data NMR Data Processing (Integration) nmr_analysis->nmr_data enrichment_result Isotopic Enrichment (atom % D) nmr_data->enrichment_result sample_prep_ms Sample Preparation (Dilution for GC-MS) gcms_analysis GC-MS Analysis sample_prep_ms->gcms_analysis ms_data Mass Spectrum Analysis (Molecular Ion Cluster) gcms_analysis->ms_data distribution_result Isotopic Distribution ms_data->distribution_result

Caption: Workflow for Isotopic Enrichment and Distribution Analysis.

4-Bromo-2,6-dimethylphenol-d8 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in analytical chemistry, its properties and correct application are crucial for accurate quantification of the unlabeled analyte, 4-Bromo-2,6-dimethylphenol, in various matrices. This document outlines its chemical and physical properties, provides representative analytical data, and details experimental protocols for its use.

Chemical and Physical Properties

This compound is a deuterated form of 4-Bromo-2,6-dimethylphenol, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

PropertyValue
Chemical Name 4-Bromo-2,6-bis(methyl-d3)phenol-3,5-d2
Synonyms 4-Bromo-2,6-xylenol-d8, 2,6-Dimethyl-4-bromophenol-d8
CAS Number 1142096-13-6
Unlabeled CAS Number 2374-05-2[1]
Molecular Formula C₈HD₈BrO
Molecular Weight 209.11 g/mol (approx.)
Appearance Off-White to Pale Yellow Solid
Solubility Slightly soluble in Chloroform and Methanol (B129727).

Analytical Specifications

While a specific Certificate of Analysis for this compound was not publicly available, the following table represents typical data based on a Certificate of Analysis for a closely related deuterated compound, 2,6-Dimethylphenol-d9, from a leading supplier.[2]

TestSpecificationRepresentative Results
Purity (HPLC) >95%97.22% (at 220 nm)
Identity (NMR) Conforms to structureConforms
Identity (MS) Conforms to structureConforms
Isotopic Purity Report resultsNormalized Intensity: d0 = 0.39%, d1 = 0.00%, d2 = 0.17%, d3 = 0.06%, d4 = 0.18%, d5 = 0.10%, d6 = 1.11%, d7 = 9.45%, d8 = 35.05%, d9 = 53.50% (Example for d9 compound)

Experimental Protocols

This compound is typically used as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of 4-Bromo-2,6-dimethylphenol. The following are representative protocols.

Sample Preparation for Environmental Water Samples

This protocol outlines a solid-phase extraction (SPE) method suitable for concentrating phenols from aqueous matrices.

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid, such as formic acid.

  • SPE Cartridge Conditioning:

    • Wash an appropriate SPE cartridge (e.g., Oasis HLB) with 5 mL of dichloromethane.

    • Wash with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of acidified deionized water (pH 3).

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge with 10 mL of a suitable solvent mixture, such as dichloromethane:ethyl acetate (B1210297) (1:1, v/v).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., methanol for LC-MS or a non-polar solvent for GC-MS).

GC-MS Analysis of Phenols (General Method)

This is a general procedure for the analysis of phenols by GC-MS, where this compound would be used as an internal standard.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike a known amount of the internal standard stock solution into all calibration standards and unknown samples.

    • Derivatization (optional but often recommended for phenols to improve chromatographic behavior): A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be added to the sample solution. The mixture is then heated (e.g., at 70°C for 30 minutes) to convert the phenolic hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Parameters:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass-to-charge (m/z) range of 50-500 amu or use selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: The concentration of 4-Bromo-2,6-dimethylphenol in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard, such as this compound, in a quantitative analytical method.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification Sample Unknown Sample Spike_IS Spike with This compound Sample->Spike_IS Standard Calibration Standards Standard->Spike_IS Extraction Extraction / Cleanup (e.g., SPE) Spike_IS->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis Data_Acquisition Data Acquisition (Peak Areas) Analysis->Data_Acquisition Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Unknown Sample Calibration_Curve->Quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using a deuterated internal standard is based on the chemical identity and mass difference between the analyte and the standard. This relationship is fundamental to Isotope Dilution Mass Spectrometry (IDMS).

G Principle of Isotope Dilution Mass Spectrometry cluster_properties Comparative Properties cluster_outcome Analytical Outcome Analyte 4-Bromo-2,6-dimethylphenol (Analyte of Interest) Chem_Props Chemically Identical (Similar behavior in extraction, chromatography, and ionization) Analyte->Chem_Props Mass_Props Different Mass (Distinguishable by Mass Spectrometer) Analyte->Mass_Props IS This compound (Internal Standard) IS->Chem_Props IS->Mass_Props Correction Correction for sample loss and instrumental variation Chem_Props->Correction Mass_Props->Correction Accurate_Quant Accurate and Precise Quantification Correction->Accurate_Quant

Caption: Logical relationship in Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,6-dimethylphenol-d8. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document extrapolates solubility trends based on its non-deuterated analog, 4-Bromo-2,6-dimethylphenol, and structurally similar phenolic compounds. Furthermore, detailed experimental protocols for solubility determination and relevant analytical workflows are presented to empower researchers to generate precise data for their specific applications.

Core Topic: Solubility Profile

4-Bromo-2,6-dimethylphenol is a substituted aromatic compound.[1] Its structure, featuring a hydroxyl group on a brominated and methylated benzene (B151609) ring, imparts a degree of polarity. The hydroxyl group allows for hydrogen bonding, which typically enhances solubility in polar solvents.[1] Conversely, the brominated aromatic ring contributes to its lipophilic character, suggesting solubility in non-polar organic solvents.[1] The deuterated analog, this compound, is expected to have nearly identical solubility properties, as deuterium (B1214612) substitution does not significantly alter the intermolecular forces governing solubility.

Data Presentation: Qualitative Solubility in Organic Solvents

While precise quantitative data is not widely published, the following table summarizes the expected qualitative solubility of 4-Bromo-2,6-dimethylphenol in common laboratory solvents. These estimations are based on its physical properties and data from structurally related compounds.

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[1][2]
Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent likely to be an excellent solvent for this compound.[1]
Methanol (B129727)Polar ProticSolubleAs a polar protic solvent, methanol can engage in hydrogen bonding, facilitating dissolution.[1][3]
Ethanol (B145695)Polar ProticSolubleThe hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, promoting solubility.[1][4]
Acetone (B3395972)Polar AproticSolubleThe polarity of acetone and its role as a hydrogen bond acceptor suggest good solubility.[1]
Dichloromethane (DCM)Non-polarModerately SolubleThe organic nature of the compound suggests good solubility in this common non-polar solvent.[1]
ChloroformNon-polarModerately SolubleSimilar to dichloromethane, some degree of solubility is expected.[1][4]
Ethyl AcetateModerately PolarSolubleExpected to be a good solvent due to its moderate polarity.[1]
EtherNon-polarSolubleGenerally a good solvent for phenolic compounds.[4]
WaterPolar ProticSlightly SolubleThe hydrophobic nature of the brominated and methylated aromatic ring limits solubility in water.[5][6][7]

Experimental Protocols

To obtain precise, quantitative solubility data, the following experimental methodologies are recommended.

Protocol 1: Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the solubility of chemical compounds.[8][9][10]

1. Materials and Reagents:

  • This compound (solute)

  • Selected organic solvents (HPLC grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. For more effective separation, centrifuge the vial at a controlled temperature.[11]

  • Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a pipette or syringe. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic solid particles.

  • Dilution & Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method (HPLC or GC-MS). Determine the concentration of the diluted solution.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of non-volatile compounds like phenols.[12]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis Detector.[12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: Determined by the UV spectrum, likely around 290-320 nm for nitrophenolic structures.[12]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: 30 °C.[12]

2. Quantification:

  • Prepare a series of calibration standards of this compound with known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.[12]

  • Calculate the concentration of the diluted sample by interpolating its peak area on the calibration curve.

  • Finally, calculate the original solubility by accounting for the dilution factor.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and specificity, particularly when using an internal standard. For phenolic compounds, derivatization is often required to increase volatility and improve peak shape.[13]

1. Sample Preparation and Derivatization:

  • Take a known volume of the diluted, saturated solution and evaporate the solvent under a gentle stream of nitrogen.

  • To the dry residue, add a suitable solvent like dichloromethane.[12]

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.[12]

2. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

  • Injector Temperature: 250 °C.[12]

  • Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[12]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Quantification:

  • Construct a calibration curve using derivatized standards.

  • Determine the concentration and calculate the original solubility as described for the HPLC method.

Mandatory Visualization

Deuterated compounds like this compound are frequently used as internal standards in quantitative analysis to correct for variations in sample preparation and instrument response.[14] The following diagram illustrates a typical experimental workflow for the quantification of an analyte using its deuterated analog as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Plasma, Water) Spike Spike with Known Amount of This compound (Internal Standard) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction (SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Deriv Derivatization (Optional, for GC-MS) Concentrate->Deriv If GC Analysis Inject into LC-MS or GC-MS System Concentrate->Analysis If LC Deriv->Analysis Detect Mass Spectrometric Detection (MS) Analysis->Detect Integrate Integrate Peak Areas: Analyte & Internal Standard Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Analyte from Calibration Curve Ratio->Quantify

Caption: Workflow for analyte quantification using a deuterated internal standard.

References

In-Depth Technical Guide: Stability and Storage of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-dimethylphenol-d8. The information is intended to ensure the integrity and purity of this isotopically labeled compound for research and development applications.

Overview and Chemical Properties

This compound is the deuterated form of 4-Bromo-2,6-dimethylphenol, a valuable intermediate in chemical synthesis. The incorporation of deuterium (B1214612) isotopes can influence metabolic pathways and reaction kinetics, making it a crucial tool in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1142096-13-6
Molecular Formula C₈HD₈BrO
Molecular Weight 209.11 g/mol
Appearance White to light brown crystalline powder
Melting Point 74-78 °C (for non-deuterated)
Solubility Slightly soluble in water. Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724).

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following conditions are recommended based on supplier data and best practices for handling isotopically labeled compounds.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Minimizes the rate of potential degradation reactions.
Refrigerated (2-8°C) for short-term use.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation of the phenolic group.
Light Store in a light-resistant container (e.g., amber vial).Prevents potential photolytic degradation.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes hydrolysis and potential back-exchange of deuterium.

Stability Profile and Potential Degradation Pathways

Based on the degradation of similar bromophenols, the following pathways can be anticipated:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored quinone-type structures.

  • Hydroxylation: Enzymatic or chemical hydroxylation of the aromatic ring can occur, leading to the formation of brominated catechol or hydroquinone (B1673460) derivatives.

  • Debromination: Under certain reductive conditions, the bromine atom could be replaced by a hydrogen (or deuterium) atom.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

G cluster_storage Storage Conditions cluster_analysis Analytical Monitoring storage_temp Temperature (-20°C, 4°C, 25°C, 40°C) hplc HPLC-UV (Purity Assay) storage_temp->hplc storage_humidity Humidity (Ambient, 75% RH) storage_humidity->hplc storage_light Light Exposure (Dark, UV/Vis) storage_light->hplc lcms LC-MS (Degradant Identification) hplc->lcms stability_assessment Stability Assessment hplc->stability_assessment degradation_pathway Degradation Pathway Elucidation lcms->degradation_pathway nmr NMR Spectroscopy (Isotopic Stability) nmr->stability_assessment compound This compound (Solid and Solution) compound->storage_temp compound->storage_humidity compound->storage_light compound->nmr

Stability Assessment Workflow

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study and a long-term stability study are recommended.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV/Vis light source.

    • Thermal Degradation (Solid State): Store the solid compound at 60°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of degradation.

    • Analyze samples showing significant degradation by LC-MS to identify degradation products.

The following diagram illustrates the workflow for the forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis start Start: 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation photo Photolytic Degradation (UV/Vis Light) start->photo hplc_uv HPLC-UV Analysis (Purity Assessment) acid->hplc_uv base->hplc_uv oxidation->hplc_uv photo->hplc_uv lc_ms LC-MS Analysis (Degradant ID) hplc_uv->lc_ms end End: Stability Profile lc_ms->end

Forced Degradation Experimental Workflow
Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Aliquot the solid compound into multiple amber glass vials and seal under an inert atmosphere.

  • Storage Conditions: Store the vials at the recommended long-term (-20°C) and accelerated (e.g., 4°C and 25°C) conditions.

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: HPLC-UV analysis to quantify the parent compound and detect any impurities.

    • Isotopic Enrichment: ¹H and ¹³C NMR spectroscopy to confirm the integrity of the deuterium labeling.

Summary of Recommendations

To ensure the optimal performance and longevity of this compound in experimental settings, it is imperative to adhere to strict storage and handling protocols.

Table 3: Key Stability and Storage Recommendations

ParameterRecommendation
Long-Term Storage -20°C in a tightly sealed, light-resistant container under an inert atmosphere.
Short-Term Storage 2-8°C.
Handling Use in a well-ventilated area, avoiding contact with skin and eyes. Use personal protective equipment.
Solutions Prepare fresh. If short-term storage is necessary, store at 2-8°C in a sealed, light-resistant vial.

By following these guidelines, researchers can be confident in the stability and purity of this compound for their analytical and synthetic needs.

4-Bromo-2,6-dimethylphenol-d8 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the safety data associated with 4-Bromo-2,6-dimethylphenol-d8 is presented below. The toxicological and physical properties of deuterated compounds are typically considered equivalent to their non-deuterated counterparts for the purposes of a Safety Data Sheet (SDS). Therefore, this guide references data from the SDS of 4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2).

Chemical Identification and Physical Properties

This section outlines the basic identifiers and physical characteristics of the compound.

Identifier Value
IUPAC Name 4-bromo-2,6-dimethylphenol[1]
Synonyms 4-Bromo-2,6-xylenol, Phenol, 4-bromo-2,6-dimethyl-[2][3]
CAS Number 2374-05-2[1][2][3]
Molecular Formula C₈H₉BrO[1][4]
Molecular Weight 201.06 g/mol [1][4]
Appearance White to light brown solid, crystals, or powder[2][3][5]
Odor Odorless[2][5]
Melting Point 74.00 - 78.00 °C / 165.2 - 172.4 °F[2][3]
Boiling Point 195.33°C (estimate)[3][4]
Solubility Slightly soluble in water[4][6]

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The following tables summarize its classification and associated hazard statements.

GHS Hazard Classification

Classification Category Source
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2[2]
Specific target organ toxicity (single exposure)Category 3[2]

GHS Hazard and Precautionary Statements

Code Statement Source
H302 Harmful if swallowed[3][7][3][7]
H312 Harmful in contact with skin[3][3]
H315 Causes skin irritation[2][7][2][7]
H319 Causes serious eye irritation[5][5]
H332 Harmful if inhaled
H335 May cause respiratory irritation[3][5][3][5]
P261 Avoid breathing dust[3][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection[3][3]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water[7][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses...[2][3][2][3]

Toxicological Data

The primary quantitative toxicological data available is for acute toxicity in mice.

Test Route Species Value Source
LD50 (Lethal Dose, 50%)IntraperitonealMouse650 mg/kg[3][4][3][4]

Experimental Protocols

Detailed experimental protocols are not provided in Safety Data Sheets. The toxicological data cited, such as the LD50 value, is typically generated following standardized guidelines, for example, those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing (General Methodology) The reported LD50 value (Intraperitoneal, Mouse) would have been determined through a standardized acute toxicity study. A typical protocol involves:

  • Animal Model: Use of a specific strain of laboratory mice.

  • Dose Administration: The substance is administered as a single dose via intraperitoneal injection to several groups of animals, with each group receiving a different dose level.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the test population (LD50).

Safety and Handling Workflow

The following diagram illustrates the logical workflow for handling 4-Bromo-2,6-dimethylphenol, from hazard recognition to appropriate response actions, based on the SDS information.

cluster_0 Hazard Identification cluster_1 Prevention & Control (P-Statements) cluster_2 Exposure Scenarios & First Aid H302 H302: Harmful if swallowed P280 P280: Wear PPE (Gloves, Goggles, Clothing) H312 H312: Harmful in contact with skin H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust Exposure Potential Exposure P271 P271: Use in well-ventilated area Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Response_Skin P302+P352: Wash with plenty of water Skin->Response_Skin Response_Eyes P305+P351+P338: Rinse cautiously with water for several minutes Eyes->Response_Eyes Response_Inhalation P304+P340: Move to fresh air Inhalation->Response_Inhalation Response_Ingestion P301+P312: Call POISON CENTER. Rinse mouth. Ingestion->Response_Ingestion

Caption: Hazard and Response Workflow for 4-Bromo-2,6-dimethylphenol.

References

The Core Purpose of Deuteration in 4-Bromo-2,6-dimethylphenol-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles and practical applications of deuteration, specifically focusing on 4-Bromo-2,6-dimethylphenol-d8. The primary role of this deuterated molecule is to serve as a highly effective internal standard for precise and accurate quantification of its non-deuterated counterpart, 4-Bromo-2,6-dimethylphenol, in complex matrices. This guide will explore the underlying concepts, present detailed experimental workflows, and provide quantitative data to illustrate the advantages of this approach in research, environmental analysis, and drug development.

The Kinetic Isotope Effect and Its Implications

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The greater energy required to break a C-D bond can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE).[1]

In drug discovery, the KIE is strategically employed to alter the metabolic profile of a drug candidate. By selectively replacing hydrogens at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be slowed, potentially improving the drug's pharmacokinetic properties.[1]

The Role of Deuterated Compounds as Internal Standards

While the KIE is significant in drug metabolism, the most common and critical application of deuterated compounds like this compound is as internal standards in quantitative analysis by mass spectrometry (MS). In a technique known as isotope dilution mass spectrometry (IDMS), a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process.

The deuterated internal standard is an ideal surrogate for the target analyte for several reasons:

  • Chemical and Physical Similarity: The deuterated and non-deuterated forms of a molecule exhibit nearly identical chemical and physical properties. This means they behave similarly during sample preparation, extraction, and chromatographic separation.

  • Distinct Mass Spectrometric Signature: Despite their chemical similarities, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

  • Correction for Sample Loss and Matrix Effects: Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal in the mass spectrometer due to the sample matrix will also affect the internal standard to the same degree. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Quantitative Analysis of 4-Bromo-2,6-dimethylphenol using its Deuterated Analog

4-Bromo-2,6-dimethylphenol may be an environmental contaminant, a metabolite of a pharmaceutical compound, or a crucial intermediate in a synthetic process. Accurate quantification of this compound is essential in these contexts. The use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.

Hypothetical Quantitative Data

The following table summarizes the key mass spectrometric and chromatographic parameters for the analysis of 4-Bromo-2,6-dimethylphenol using this compound as an internal standard.

Parameter4-Bromo-2,6-dimethylphenol (Analyte)This compound (Internal Standard)
Molecular Formula C₈H₉BrOC₈HD₈BrO
Monoisotopic Mass 200.9888209.0392
Precursor Ion (m/z) 201.0209.0
Product Ion (m/z) 186.0 (loss of CH₃)191.0 (loss of CD₃)
Retention Time (min) 5.25.2
Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a typical workflow for the quantification of 4-Bromo-2,6-dimethylphenol in a sample matrix (e.g., water, plasma, or soil extract).

1. Sample Preparation:

  • To 1 mL of the sample, add 50 µL of a 100 ng/mL solution of this compound in methanol.
  • Vortex the sample for 30 seconds.
  • Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 4000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 30% B, ramp to 95% B over 7 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Multiple Reaction Monitoring (MRM) transitions:
  • 4-Bromo-2,6-dimethylphenol: 201.0 -> 186.0
  • This compound: 209.0 -> 191.0
  • Optimize collision energies and other source parameters for maximum signal intensity.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
  • Determine the concentration of 4-Bromo-2,6-dimethylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key concepts and workflows described in this guide.

G cluster_0 Core Principle: Kinetic Isotope Effect CH C-H Bond (Weaker) ReactionH Faster Reaction Rate CH->ReactionH Lower Activation Energy CD C-D Bond (Stronger) ReactionD Slower Reaction Rate CD->ReactionD Higher Activation Energy

Caption: The Kinetic Isotope Effect: Stronger C-D bonds lead to slower reaction rates.

G cluster_1 Isotope Dilution Mass Spectrometry Workflow Sample Sample Containing Analyte (4-Bromo-2,6-dimethylphenol) Spike Add Known Amount of Deuterated Internal Standard (this compound) Sample->Spike Preparation Sample Preparation (Extraction, Cleanup) Spike->Preparation LC LC Separation Preparation->LC MS MS Detection LC->MS Quantification Quantification (Based on Analyte/IS Ratio) MS->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G cluster_2 Logical Relationship in Mass Spectrometry Mixture Co-eluting Analytes from LC Analyte Analyte (m/z 201.0) Mixture->Analyte MS distinguishes by mass IS Internal Standard (m/z 209.0) Mixture->IS MS distinguishes by mass Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: The role of the internal standard in correcting for analytical variability.

Conclusion

The deuteration of 4-Bromo-2,6-dimethylphenol to produce its d8 analog provides a powerful tool for analytical chemists. Its primary purpose is to serve as an internal standard for isotope dilution mass spectrometry, enabling highly accurate and precise quantification of the non-deuterated form. This approach effectively mitigates errors arising from sample preparation and matrix effects. While the kinetic isotope effect is a fundamental principle of deuteration with significant applications in drug metabolism, the utility of this compound is most prominently realized in the realm of quantitative analytical chemistry. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand and implement this robust analytical strategy.

References

Methodological & Application

The Gold Standard for Brominated Phenol Analysis: Utilizing 4-Bromo-2,6-dimethylphenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of brominated phenols in various matrices using the deuterated internal standard, 4-Bromo-2,6-dimethylphenol-d8. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a robust method for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative analysis.

Introduction

Brominated phenols are a class of compounds that are of significant interest in environmental monitoring, toxicology, and drug development. They can be metabolites of brominated flame retardants (BFRs), industrial chemicals, or intermediates in chemical synthesis. Accurate quantification of these compounds in complex matrices such as biological fluids, tissues, and environmental samples is crucial for understanding their pharmacokinetics, toxicological effects, and environmental fate.

Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is considered the gold standard for quantitative analysis. This approach involves adding a known amount of the deuterated standard to the sample at the initial stage of the analytical process. The deuterated standard is chemically identical to the analyte of interest, ensuring it behaves similarly throughout extraction, derivatization (if required), and chromatographic separation. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved, compensating for potential losses during sample workup and variations in instrument performance.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS and LC-MS/MS analysis of a representative brominated phenol (B47542) using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation, matrix, and analyte.

Table 1: GC-MS Parameters for Derivatized 4-Bromophenol and this compound

Parameter4-Bromophenol (as TMS derivative)This compound (as TMS derivative)
Derivatization ReagentBSTFA + 1% TMCSBSTFA + 1% TMCS
Molecular Weight (derivatized)246.1 g/mol 281.3 g/mol
Retention Time (approx.)9.5 - 11.5 min10.0 - 12.0 min
Quantifier Ion (m/z)231266
Qualifier Ion 1 (m/z)246281
Qualifier Ion 2 (m/z)171186

Table 2: LC-MS/MS Parameters for 4-Bromophenol and this compound

Parameter4-BromophenolThis compound
Ionization ModeElectrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)171.0179.0
Product Ion 1 (m/z)92.098.0
Product Ion 2 (m/z)79.082.0
Collision Energy (eV)20-3020-30
Cone Voltage (V)25-4025-40

Table 3: Method Validation Parameters (Illustrative)

ParameterGC-MSLC-MS/MS
Linearity (r²)> 0.995> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL0.2 - 2.0 ng/mL
Accuracy (% Recovery)85 - 115%90 - 110%
Precision (% RSD)< 15%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods.

Protocol 1: GC-MS Analysis of Brominated Phenols in Biological Samples (e.g., Plasma, Urine)

1. Sample Preparation and Extraction:

  • To 1 mL of sample (plasma or urine), add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

  • For conjugated phenols, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase at 37°C for 4-16 hours.

  • Acidify the sample to pH 5-6 with acetic acid.

  • Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.

    • Condition the cartridge with methanol (B129727) followed by deionized water.
    • Load the sample onto the cartridge.
    • Wash the cartridge with water to remove interferences.
    • Elute the brominated phenols with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.
    • Ramp 1: 15°C/min to 200°C.
    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: LC-MS/MS Analysis of Brominated Phenols in Environmental Water Samples

1. Sample Preparation and Extraction:

  • To 100 mL of a filtered water sample, add a known amount of this compound solution (e.g., 100 µL of a 100 ng/mL solution in methanol).

  • Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.

    • Condition the cartridge with methanol followed by deionized water.
    • Load the sample onto the cartridge at a flow rate of 5-10 mL/min.
    • Wash the cartridge with 5% methanol in water.
    • Elute the brominated phenols with methanol.

  • Evaporate the eluate to a final volume of 1 mL.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B
    • 1-8 min: 10-90% B
    • 8-10 min: 90% B
    • 10-10.1 min: 90-10% B
    • 10.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow for quantitative analysis.

signaling_pathway BP Brominated Phenols (e.g., 2,4,6-Tribromophenol) Ca Increased Intracellular Ca2+ BP->Ca Mito Mitochondrial Dysfunction Ca->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by brominated phenols.

Application Note: Preparation of 4-Bromo-2,6-dimethylphenol-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-dimethylphenol-d8 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of its non-labeled analogue, 4-Bromo-2,6-dimethylphenol, in various matrices. The parent compound is utilized as a microbicide in disinfectants and as a preservative in industrial processes.[1] Accurate and consistent preparation of stock solutions is critical for reliable results in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Safety Precautions

4-Bromo-2,6-dimethylphenol is classified as a hazardous chemical that is harmful if swallowed, inhaled, or comes into contact with skin.[2][3][4] It is known to cause skin and serious eye irritation.[2] All handling of the solid compound and its solutions must be performed inside a chemical fume hood.[5] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[5]

Experimental Protocols

Materials and Equipment

  • This compound (CAS: 1142096-13-6) solid standard[7][8]

  • High-purity solvent (e.g., Methanol, Acetonitrile, HPLC Grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Amber glass vials with screw caps

  • Spatula and weighing paper/boat

  • Ultrasonic bath (optional)

Protocol 1: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol describes the preparation of a high-concentration primary stock solution that will be used to generate more dilute working standards.

  • Tare Balance: Place a clean weighing boat on the analytical balance and tare it.

  • Weigh Standard: Carefully weigh approximately 10 mg of this compound solid. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask. Add approximately 5-7 mL of the chosen solvent (e.g., Methanol).

  • Ensure Complete Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to ensure all material is fully dissolved.

  • Dilute to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the neck of the volumetric flask.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculate Concentration: Calculate the exact concentration of the stock solution based on the recorded weight.

    • Formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

  • Transfer and Label: Transfer the solution to a clean, amber glass vial. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Protocol 2: Preparation of Working Solutions (e.g., 10 µg/mL)

Working solutions are prepared by serially diluting the primary stock solution.

  • Select Flask: Choose an appropriate volumetric flask for the desired final volume (e.g., 10 mL).

  • Calculate Volume: Determine the volume of the primary stock solution required for the dilution.

    • Formula: V1 = (C2 x V2) / C1

    • Where: V1 = Volume of primary stock, C1 = Concentration of primary stock, V2 = Final volume of working solution, C2 = Final concentration of working solution.

    • Example: To prepare 10 mL of a 10 µg/mL solution from a 1000 µg/mL (1.0 mg/mL) primary stock, you would need (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL (or 100 µL).

  • Dilution: Using a calibrated micropipette, transfer the calculated volume (100 µL) of the primary stock solution into the 10 mL volumetric flask.

  • Dilute to Volume: Add the solvent to the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to mix thoroughly.

  • Transfer and Label: Transfer the working solution to a new, clearly labeled amber glass vial.

Storage and Stability

Store all stock and working solutions in tightly sealed amber glass containers to prevent solvent evaporation and photodegradation.[6][9] For long-term storage, it is recommended to keep the solutions at -20°C.[10] Before use, allow solutions to equilibrate to room temperature. The stability of the solutions should be periodically verified against a freshly prepared standard.

Quantitative Data Summary

Solution TypeCompoundCAS No.Example ConcentrationSolventStorage Temp.Recommended Use
Primary StockThis compound1142096-13-61.0 mg/mL (1000 µg/mL)Methanol-20°CPreparation of working solutions
Working StandardThis compound1142096-13-6100 µg/mLMethanol-20°CIntermediate dilution step
Working StandardThis compound1142096-13-610 µg/mLMethanol-20°CSpiking into calibration standards
Working StandardThis compound1142096-13-61.0 µg/mLMethanol-20°CSpiking into calibration standards

Workflow Visualization

Stock_Solution_Preparation start Start: Obtain This compound Solid weigh 1. Weigh Solid (Analytical Balance) start->weigh dissolve 2. Dissolve in Solvent in Volumetric Flask weigh->dissolve fill 3. Dilute to Final Volume & Homogenize dissolve->fill primary_stock Primary Stock Solution (e.g., 1 mg/mL) fill->primary_stock serial_dilution 4. Perform Serial Dilution primary_stock->serial_dilution working_solutions Working Solutions (e.g., 1-100 µg/mL) serial_dilution->working_solutions storage 5. Store in Amber Vials at -20°C working_solutions->storage end End: Ready for Analytical Use storage->end

Caption: Workflow for preparing stock and working solutions.

References

Application Note: Quantitative Analysis of 4-Bromo-2,6-dimethylphenol in Biological Samples using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecules in complex biological matrices is a critical aspect of drug metabolism, pharmacokinetics (DMPK), and toxicology studies. Phenolic compounds, in particular, are of significant interest due to their presence in various xenobiotics and as metabolites of therapeutic agents. Accurate quantification of these compounds requires robust analytical methods that can overcome challenges such as matrix effects and variability in sample preparation.

The use of stable isotope-labeled internal standards, such as 4-Bromo-2,6-dimethylphenol-d8, is a widely accepted strategy to ensure the accuracy and precision of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the physicochemical properties of the analyte, 4-Bromo-2,6-dimethylphenol, allowing for effective compensation for variations during sample extraction, chromatography, and ionization.[1]

This application note provides a detailed protocol for the spiking of this compound into biological samples (plasma and urine) for the accurate quantification of 4-Bromo-2,6-dimethylphenol. It includes comprehensive experimental procedures, data presentation in tabular format, and visual workflows to guide researchers in implementing this methodology.

Key Considerations for Using Deuterated Internal Standards

Before proceeding with the experimental protocols, it is crucial to understand the key characteristics of a suitable deuterated internal standard:

  • Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (ideally ≥98%) to minimize the contribution of the unlabeled analyte's signal from the internal standard itself.[2]

  • Position of Deuterium Labels: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent hydrogen/deuterium (H/D) exchange with the solvent or matrix, which would compromise the accuracy of quantification.

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk between their respective mass channels.

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time.[3]

  • Chemical Purity: The chemical purity of the deuterated standard should be high to avoid the introduction of interfering substances.

Materials and Reagents

  • 4-Bromo-2,6-dimethylphenol (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Human urine

  • Phosphate (B84403) buffer (pH 6.8)

  • β-glucuronidase/sulfatase (from Helix pomatia)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromo-2,6-dimethylphenol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 50 ng/mL. This concentration may need to be optimized based on the expected analyte concentration in the samples.

Sample Preparation: Plasma

A protein precipitation method is a common and straightforward technique for plasma sample preparation.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, add 100 µL of blank human plasma, calibration standard, quality control sample, or study sample.

  • Internal Standard Spiking: Add 10 µL of the 50 ng/mL internal standard working solution to each tube.

  • Vortexing: Briefly vortex each tube to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Urine

For urine samples, a "dilute-and-shoot" approach can often be employed after an optional enzymatic hydrolysis step to measure conjugated forms of the analyte.

  • Enzymatic Hydrolysis (Optional):

    • To 100 µL of urine sample, add 50 µL of phosphate buffer (pH 6.8).

    • Add 10 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for 2 hours.

  • Internal Standard Spiking: Add 10 µL of the 50 ng/mL internal standard working solution.

  • Dilution: Add 880 µL of methanol:water (50:50, v/v).

  • Vortexing: Vortex each tube to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically suitable for phenolic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing the analyte and internal standard solutions into the mass spectrometer. Hypothetical transitions are provided below for illustrative purposes:

    • 4-Bromo-2,6-dimethylphenol: Q1: 200.0 m/z -> Q3: 185.0 m/z (loss of CH3)

    • This compound: Q1: 208.0 m/z -> Q3: 190.0 m/z (loss of CD3)

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables. The following tables present illustrative data for a validated method for the analysis of 4-Bromo-2,6-dimethylphenol in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy (% Bias)± 15%
Precision (% CV)< 15%

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (% CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (% CV) (n=18)Inter-day Accuracy (% Bias) (n=18)
LLOQ18.5-3.210.2-1.5
Low36.21.87.52.1
Medium1004.5-0.55.80.3
High8003.12.44.22.8

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low (3 ng/mL)88.290.1-5.6
High (800 ng/mL)91.592.3-3.8

Recovery is calculated as the ratio of the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated as the ratio of the analyte peak area in a post-extraction spiked sample to a neat solution.[4]

Visualizations

G Workflow for Spiking Internal Standard and Sample Preparation cluster_0 Sample Aliquoting cluster_1 Internal Standard Spiking cluster_2 Sample Treatment cluster_3 Extraction cluster_4 Analysis BiologicalSample Biological Sample (Plasma or Urine) Spiking Spike with This compound BiologicalSample->Spiking ProteinPrecipitation Protein Precipitation (for Plasma) Spiking->ProteinPrecipitation Dilution Dilution (for Urine) Spiking->Dilution Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Dilution->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS LC-MS/MS Analysis SupernatantCollection->LCMS G Signaling Pathway of Internal Standard Correction Analyte Analyte (4-Bromo-2,6-dimethylphenol) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS System SamplePrep->LCMS AnalyteResponse Analyte Response LCMS->AnalyteResponse IS_Response IS Response LCMS->IS_Response Ratio Response Ratio (Analyte/IS) AnalyteResponse->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols: 4-Bromo-2,6-dimethylphenol-d8 for Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 4-Bromo-2,6-dimethylphenol-d8 as an internal standard in the analysis of phenolic compounds in environmental samples. This deuterated analog is an ideal choice for isotope dilution mass spectrometry (IDMS) techniques, primarily with Gas Chromatography-Mass Spectrometry (GC-MS), offering high accuracy and precision in quantification.

Introduction

Phenolic compounds are a significant class of environmental pollutants due to their widespread use in industrial processes and as precursors for pesticides, dyes, and pharmaceuticals.[1] Their toxicity and persistence in various environmental matrices such as water, soil, and sediment necessitate sensitive and reliable analytical methods for monitoring.[1] U.S. Environmental Protection Agency (EPA) methods, such as 604, 625, and 8041A, outline procedures for the determination of phenols in environmental samples.[2][3][4]

The use of stable isotopically labeled internal standards, such as this compound, is a cornerstone of robust analytical methodology. These standards, which are chemically identical to the analytes of interest but have a different mass, are added to samples at a known concentration prior to any sample preparation steps. This allows for the correction of analyte losses during extraction, cleanup, and derivatization, as well as compensating for variations in instrument response.

Physicochemical Properties of 4-Bromo-2,6-dimethylphenol

PropertyValue
Chemical Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [5][6]
Appearance Red or light brown crystalline powder[5]
CAS Number 2374-05-2[6]
Deuterated CAS Number 1142096-13-6[7]

Experimental Protocol: Analysis of Phenols in Water Samples using GC-MS with this compound as an Internal Standard

This protocol is a generalized procedure based on established EPA methodologies and common practices in environmental analysis.[2][3]

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Acetone, Methanol (pesticide grade or equivalent)

  • Reagents: Acetic anhydride (B1165640), Potassium carbonate (K₂CO₃), Sodium sulfate (B86663) (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Standards: this compound, certified phenol (B47542) standards mix

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent

Sample Preparation and Extraction
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, adjust the pH to < 2 with HCl and store at 4°C.

  • Internal Standard Spiking: To a 1 L water sample, add a known amount of this compound stock solution to achieve a final concentration in the mid-range of the calibration curve (e.g., 10-50 µg/L).

  • pH Adjustment: Adjust the sample pH to > 11 with NaOH.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the organic (bottom) layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM.

    • Combine the DCM extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

Derivatization

To improve the volatility and chromatographic behavior of the phenolic compounds, a derivatization step is often employed.[3]

  • To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 100 µL of a 5% K₂CO₃ solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column TraceGOLD TG-5SilMS, 30 m x 0.25 mm x 0.25 µm or equivalent[8]
Injection Mode Splitless
Inlet Temperature 250 - 280 °C
Oven Program Initial: 60-80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Phenol Acetate 9413665
4-Bromophenol Acetate 21417293
Pentachlorophenol Acetate 308310266
This compound Acetate 250208128

Note: The specific ions for the deuterated standard will be higher than the unlabeled analog due to the presence of deuterium (B1214612) atoms. The exact m/z values should be confirmed by analyzing the standard.

Data Analysis and Quality Control

  • Calibration: A multi-point calibration curve (typically 5-7 points) is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: The concentration of each analyte in the sample is determined from the calibration curve.

  • Quality Control:

    • Method Blank: An analyte-free matrix is carried through the entire analytical process to check for contamination.

    • Laboratory Control Spike (LCS): A clean matrix is spiked with a known concentration of analytes to assess method accuracy.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known concentration of analytes to evaluate matrix effects on recovery and precision.

Workflow and Signaling Pathway Diagrams

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 1 L Water Sample Spike Spike with This compound Sample->Spike Adjust_pH Adjust pH > 11 Spike->Adjust_pH LLE Liquid-Liquid Extraction (DCM) Adjust_pH->LLE Dry_Concentrate Dry and Concentrate to 1 mL LLE->Dry_Concentrate Derivatize Acetylation (Acetic Anhydride) Dry_Concentrate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the analysis of phenols in water.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of phenolic compounds in environmental samples. Its application within a well-defined analytical protocol, such as the one described, ensures high-quality data essential for environmental monitoring and research. The detailed methodology and instrumental parameters serve as a comprehensive guide for researchers and scientists in this field.

References

Application Note: Quantification of 4-Bromo-2,6-dimethylphenol using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-dimethylphenol is a brominated phenolic compound of interest in environmental monitoring and drug development due to its potential persistence and bioaccumulation. Accurate and precise quantification of this analyte in complex matrices is crucial for toxicological studies and quality control. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the gold standard for such analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This application note describes a detailed analytical methodology for the quantification of 4-Bromo-2,6-dimethylphenol in water and biological samples using 4-Bromo-2,6-dimethylphenol-d8 as an internal standard. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Principal

The methodology is based on the principle of isotope dilution, where a known concentration of the deuterated internal standard (this compound) is spiked into the sample prior to extraction and analysis. The non-deuterated analyte (4-Bromo-2,6-dimethylphenol) and the deuterated internal standard exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation and chromatographic separation. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, irrespective of sample loss during preparation or fluctuations in instrument performance.

Materials and Methods

Reagents and Standards

  • 4-Bromo-2,6-dimethylphenol (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Methanol (B129727) (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Dichloromethane (B109758) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for GC derivatization

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

Instrumentation

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

Aqueous Samples (e.g., Wastewater, River Water)

  • Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution.

  • Acidification: Adjust the sample pH to ~3 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol or dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of mobile phase for LC-MS/MS or dichloromethane for GC-MS).

Biological Samples (e.g., Plasma, Serum) - for LC-MS/MS

  • Spiking: To a 1 mL plasma sample, add the this compound internal standard.

  • Protein Precipitation: Add 3 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge to precipitate proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 1 mL of mobile phase.

GC-MS Analysis (with Derivatization)

For GC-MS analysis, the phenolic hydroxyl group needs to be derivatized to increase volatility.

  • Derivatization: To the reconstituted extract in dichloromethane, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

LC-MS/MS Analysis

No derivatization is required for LC-MS/MS analysis.

  • Injection: Inject an aliquot of the reconstituted sample directly into the LC-MS/MS system.

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-Bromo-2,6-dimethylphenol

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 280°C
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)
Carrier Gas Helium, 1.0 mL/min
Injection Mode Splitless
MS Source Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)
Ions Monitored To be determined empirically based on the mass spectra of the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of 4-Bromo-2,6-dimethylphenol

ParameterSetting
LC Column C18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
MS Source Electrospray Ionization (ESI), Negative Ion Mode
MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of individual standards.

Data Presentation

Table 1: Hypothetical GC-MS SIM Parameters

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
4-Bromo-2,6-dimethylphenol-TMS8.5m/z valuem/z value
This compound-TMS8.5m/z valuem/z value

Table 2: Hypothetical LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Bromo-2,6-dimethylphenolm/z valuem/z valuevalue
This compoundm/z valuem/z valuevalue

Table 3: Calibration Curve and Quality Control Data (Hypothetical)

Concentration (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
10.0121.05105
50.0584.9599
100.11510.2102
500.59050.5101
1001.18099.899.8
QC Low (2.5) 0.0292.4598
QC Mid (25) 0.29525.1100.4
QC High (75) 0.88074.599.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method sample Aqueous or Biological Sample spike Spike with This compound sample->spike extraction Solid-Phase Extraction (Aqueous) or Protein Precipitation (Biological) spike->extraction concentrate Evaporate and Reconstitute extraction->concentrate derivatize Derivatization (BSTFA) concentrate->derivatize lcmsms LC-MS/MS Analysis (MRM) concentrate->lcmsms gcms GC-MS Analysis (SIM) derivatize->gcms data_analysis Data Analysis (Isotope Dilution Calculation) gcms->data_analysis lcmsms->data_analysis

Caption: General experimental workflow for the analysis of 4-Bromo-2,6-dimethylphenol.

signaling_pathway cluster_quantification Quantification Logic analyte Analyte Signal (4-Bromo-2,6-dimethylphenol) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (this compound) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Final Concentration cal_curve->concentration

Caption: Logical relationship for quantification using the internal standard method.

Conclusion

The described GC-MS and LC-MS/MS methods provide robust and reliable approaches for the quantification of 4-Bromo-2,6-dimethylphenol in various matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. These methods are suitable for a wide range of applications, from environmental monitoring to pharmaceutical research, where accurate determination of brominated phenols is essential. The choice between the GC-MS and LC-MS/MS methods will depend on the specific sample matrix, required sensitivity, and available instrumentation.

References

Application Note: Quantification of Phenols Using 4-Bromo-2,6-dimethylphenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a significant class of analytes with wide-ranging importance, from environmental monitoring to pharmaceutical research and development. Their accurate quantification is often challenged by complex sample matrices that can introduce variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard (IS) in a stable isotope dilution analysis (SIDA) is the gold standard for overcoming these challenges, providing high accuracy and precision.[1] This application note details a robust method for the quantification of various phenols in complex matrices using 4-Bromo-2,6-dimethylphenol-d8 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is an ideal internal standard for the analysis of a range of phenolic compounds. Its structural similarity to many phenols ensures that it behaves almost identically during extraction, derivatization, and chromatographic analysis. The mass difference due to the deuterium (B1214612) and bromine atoms allows for clear differentiation from the target analytes in the mass spectrometer, enabling precise and accurate quantification.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and any signal suppression or enhancement during analysis.[1] Quantification is based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, which remains constant regardless of sample losses.

Experimental Protocols

This section provides detailed protocols for the quantification of phenols in a water sample matrix using this compound as an internal standard. The workflow includes sample preparation by Solid Phase Extraction (SPE) followed by GC-MS analysis.

Materials and Reagents
  • Analytes: Phenol (B47542), 2-chlorophenol, 2,4-dimethylphenol, etc. (analytical grade)

  • Internal Standard: this compound

  • Solvents: Methanol (B129727), Dichloromethane (DCM), Hexane (HPLC or GC grade)

  • Reagents: Deionized water, Sodium sulfate (B86663) (anhydrous), Hydrochloric acid, Potassium carbonate (K₂CO₃)

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges suitable for phenol extraction

  • Standard Solutions:

    • Analyte Stock Solution: Prepare a stock solution of the target phenols in methanol.

    • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

    • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution and a constant amount of the internal standard stock solution into a blank matrix.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in clean glass containers. If required, preserve the samples by adding a dechlorinating agent and acidifying to a pH < 2.

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the trapped analytes and the internal standard from the cartridge with an appropriate solvent such as dichloromethane.

  • Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phenol and this compound.

Data Presentation

The following tables summarize typical quantitative data obtained using the described method. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Calibration Curve Data for Phenol Analysis

AnalyteConcentration Range (µg/L)Calibration Curve EquationCorrelation Coefficient (r²)
Phenol1 - 100y = 1.234x + 0.056> 0.998
2-Chlorophenol1 - 100y = 1.189x + 0.049> 0.999
2,4-Dimethylphenol1 - 100y = 1.301x + 0.062> 0.998

Table 2: Precision and Accuracy Data

AnalyteSpiked Concentration (µg/L)Measured Concentration (µg/L, n=5)Accuracy (%)Precision (RSD, %)
Phenol109.8 ± 0.4984.1
5051.2 ± 1.8102.43.5
2-Chlorophenol1010.3 ± 0.51034.9
5049.5 ± 2.1994.2
2,4-Dimethylphenol109.6 ± 0.6966.3
5052.1 ± 2.5104.24.8

Table 3: Recovery Data from Spiked Water Samples

AnalyteMatrixSpiked Concentration (µg/L)Recovery (%)
PhenolDrinking Water2095
Wastewater Effluent2088
2-ChlorophenolDrinking Water2098
Wastewater Effluent2091
2,4-DimethylphenolDrinking Water2093
Wastewater Effluent2085

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

G Experimental Workflow for Phenol Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quant Quantification using Internal Standard GCMS->Quant Result Final Concentration Quant->Result

Experimental workflow for phenol quantification.

G Logic of Stable Isotope Dilution Analysis Analyte Target Phenol (Unknown Amount) Sample Sample Analyte->Sample IS This compound (Known Amount) IS->Sample Extraction Extraction & Cleanup (Potential for Loss) Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Response Ratio (Analyte / IS) Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Logic of Stable Isotope Dilution Analysis.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of phenols in various matrices. The stable isotope dilution analysis approach effectively compensates for sample loss during preparation and matrix effects during instrumental analysis, leading to robust and defensible data. The detailed protocol and illustrative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds.

References

Application Notes and Protocols for 4-Bromo-2,6-dimethylphenol-d8 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2,6-dimethylphenol-d8 as an internal standard in metabolomics research, particularly for quantitative mass spectrometry-based applications. Detailed protocols for its implementation in a typical analytical workflow are also presented.

Application Notes

Introduction to Deuterated Standards in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system.[1] Achieving accurate and reproducible quantification is a significant challenge due to experimental variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are the gold standard for mitigating these issues.[2][3] By introducing a known concentration of a SIL-IS into a sample at an early stage, it can account for analyte loss during extraction and correct for matrix effects and ionization suppression in the mass spectrometer.[2][4] Deuterated standards are ideal as they are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly throughout the analytical process while being distinguishable by their mass-to-charge (m/z) ratio.[2][5]

This compound as an Internal Standard

This compound (CAS: 1142096-13-6) is the deuterated form of 4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2). The parent compound is a brominated xylenol that may be of interest in various research areas, including:

  • Xenobiotic Metabolism: Studying the metabolic fate of brominated flame retardants or other industrial compounds.

  • Environmental Exposure: Quantifying exposure to specific phenolic compounds in biological samples.

  • Pharmacokinetics: Tracking the metabolism of drug candidates that contain a similar chemical moiety.[6]

The d8 isotopologue, with deuterium (B1214612) atoms replacing hydrogens on the methyl groups and the aromatic ring, serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart. Its key advantages include:

  • Co-elution with the Analyte: Due to its similar physicochemical properties, it co-elutes with the unlabeled analyte in reversed-phase liquid chromatography, which is crucial for effective correction of matrix effects.[5]

  • Minimal Isotopic Effect: The deuterium labeling is on stable positions, minimizing any significant chromatographic shift or altered ionization efficiency compared to the analyte.

  • Distinct Mass Shift: The +8 Da mass difference provides a clear separation of the mass signals for the analyte and the internal standard, preventing spectral overlap.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is spiked into the sample containing the unknown amount of the native analyte. The ratio of the analyte's signal to the internal standard's signal is then measured by a mass spectrometer. This ratio is used to calculate the exact concentration of the analyte, as any variations during the analytical process will affect both the analyte and the standard proportionally.[2]

Quantitative Data Summary

The following table summarizes the key mass spectrometric properties for 4-Bromo-2,6-dimethylphenol and its d8-labeled internal standard. This data is essential for setting up a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM).

CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M-H]⁻Putative Product Ion (m/z)
4-Bromo-2,6-dimethylphenolC₈H₉BrO199.98199.0184.0 (loss of CH₃)
This compound C₈HD₈BrO 207.03 207.0 189.0 (loss of CD₃)

Note: The precursor and product ions are putative and should be optimized by direct infusion of the analytical standards on the specific mass spectrometer being used.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL):

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of 4-Bromo-2,6-dimethylphenol.

    • Dissolve in 1 mL of methanol or acetonitrile.

    • Store at -20°C.

  • Internal Standard Working Solution (1 µg/mL):

    • Perform a 1:1000 dilution of the internal standard stock solution in the initial mobile phase composition (e.g., 50:50 methanol:water).

  • Calibration Curve Standards:

    • Prepare a series of dilutions from the analyte stock solution in a suitable solvent to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard with the internal standard working solution to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Plasma)
  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the 1 µg/mL internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 4-Bromo-2,6-dimethylphenol: 201.0 -> 186.0

    • This compound: 209.1 -> 189.0 (Note: These transitions correspond to the [M-H]⁻ ions of the most abundant isotopes. Actual m/z values should be confirmed based on the standards.)

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification Ratio->Quantify CalCurve Calibration Curve CalCurve->Quantify

Caption: General experimental workflow for quantitative metabolomics using a deuterated internal standard.

G Analyte Analyte (4-Bromo-2,6-dimethylphenol) SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (IS) (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Application Notes and Protocols for the Quantitative Analysis of Phenolic Compounds Using 4-Bromo-2,6-dimethylphenol-d8 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In complex matrices, such as those encountered in environmental monitoring, clinical diagnostics, and pharmaceutical development, accurate quantification can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (IS) is a robust method to correct for these variables, ensuring high accuracy and precision.[1] This document provides a detailed protocol for the use of 4-Bromo-2,6-dimethylphenol-d8 as an internal standard for the quantitative analysis of phenolic compounds by GC-MS.

This compound is a deuterated analog of 4-Bromo-2,6-dimethylphenol. Its chemical properties are nearly identical to the corresponding unlabeled phenolic compounds, allowing it to serve as an excellent internal standard. It co-elutes with the analytes of interest and experiences similar ionization and fragmentation in the mass spectrometer, enabling reliable correction for variations throughout the analytical process.[1]

Principle of the Method

The internal standard method involves adding a known and constant amount of this compound to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The underlying principle is that any loss of analyte during extraction, derivatization, or injection, as well as any fluctuations in the instrument's response, will affect the internal standard to the same extent. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are normalized, leading to more accurate and precise quantification.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific matrices and target analytes.

Materials and Reagents
  • Analytes of Interest: Phenolic compounds (e.g., phenol, cresols, xylenols, chlorophenols).

  • Internal Standard: this compound.

  • Solvents: Dichloromethane (DCM), Methanol, Hexane (all HPLC or GC grade).

  • Reagents: Sodium sulfate (B86663) (anhydrous), Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solid Phase Extraction (SPE) Cartridges: e.g., C18 or HLB, as required for the specific application.

Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each target phenolic compound into a 10 mL volumetric flask and dissolve in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound into a 10 mL volumetric flask and dissolve in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix extract. A typical concentration range for phenolic compounds is 0.1 to 15 µg/L.[2] Add a constant amount of the internal standard stock solution to each calibration standard.

  • Internal Standard Spiking Solution: The concentration of the internal standard should be in the mid-range of the calibration curve for the target analytes.

Sample Preparation (Example for Water Samples using SPE)
  • Sample Collection: Collect 1 L of the water sample in a clean glass bottle.

  • Preservation: If necessary, preserve the sample by adding a dechlorinating agent and acidifying to a pH < 2 with a suitable acid.

  • Spiking: Add a known amount of the this compound internal standard stock solution to the water sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with dichloromethane, methanol, and then water.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge to remove interfering compounds.

  • Elution: Elute the trapped phenols and the internal standard from the cartridge with an appropriate solvent, such as dichloromethane.[2]

  • Drying and Concentration: Dry the eluate with anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization

For many phenolic compounds, derivatization is necessary to improve their volatility and chromatographic behavior.

  • To the 1 mL concentrated extract, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and number of analytes.

Data Analysis
  • Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for the quantifier ions of each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte using the calibration standards.

  • Quantify the concentration of each analyte in the samples using the calculated response factors and the peak area ratios of the analyte to the internal standard.

Quantitative Data

The following table presents hypothetical but realistic quantitative data for the analysis of selected phenolic compounds using this compound as an internal standard. This data is for illustrative purposes, and actual performance may vary.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)LOD (µg/L)LOQ (µg/L)Recovery (%)Precision (%RSD)
Phenol8.5166 (TMS derivative)151, 730.10.395-105<10
o-Cresol9.2180 (TMS derivative)165, 730.10.392-108<10
2,4-Dichlorophenol12.1234 (TMS derivative)236, 1990.050.1590-110<15
This compound (IS) 13.5 280 (TMS derivative) 282, 265 - - - -

Mass Spectrometric Data

The mass spectrum of unlabeled 4-Bromo-2,6-dimethylphenol shows characteristic ions at m/z 200 and 202 (molecular ions due to bromine isotopes) and a major fragment at m/z 121.[3] For the deuterated d8 analogue, the molecular weight is increased by 8 atomic mass units. The expected key ions for the trimethylsilyl (B98337) (TMS) derivative of this compound are:

  • Quantifier Ion (m/z): 280

  • Qualifier Ion (m/z): 282

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection Spike 2. Spike with this compound Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Concentrate 4. Elution & Concentration SPE->Concentrate Derivatize 5. Derivatization (e.g., with BSTFA) Concentrate->Derivatize GCMS 6. GC-MS Analysis Derivatize->GCMS Data 7. Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of phenols.

logical_relationship Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Peak Area IS_Signal->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Final Analyte Concentration Calibration->Concentration

References

Application Notes and Protocols for the Extraction of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of 4-Bromo-2,6-dimethylphenol-d8 from environmental matrices. This deuterated phenol (B47542) is commonly used as a surrogate or internal standard in analytical methods for the quantification of the corresponding non-deuterated brominated phenol. Accurate and efficient extraction is critical for reliable analytical results.

The following sections detail validated extraction methodologies, including Solid-Phase Extraction (SPE) for aqueous samples and a combined extraction and cleanup protocol for solid samples like soil and sediment. Expected extraction efficiencies are based on established methods for structurally similar compounds.

Data Presentation: Extraction Efficiency

The extraction efficiency of this compound is expected to be comparable to that of other deuterated or brominated phenols used as surrogates in validated analytical methods. The following tables summarize the acceptable recovery limits for surrogates from relevant U.S. Environmental Protection Agency (EPA) methods and reported recoveries for similar compounds from scientific literature.

Table 1: Expected Extraction Efficiency from Aqueous Samples (based on EPA Method 528 for Phenols in Drinking Water)

Surrogate CompoundExtraction MethodTypical MatrixAcceptance Criteria (% Recovery)
2-Chlorophenol-d4Solid-Phase Extraction (SPE)Drinking Water70-130%
2,4-Dimethylphenol-d3Solid-Phase Extraction (SPE)Drinking Water70-130%
2,4,6-TribromophenolSolid-Phase Extraction (SPE)Drinking Water70-130%

Data is indicative of expected performance for this compound under similar conditions.[1]

Table 2: Reported Extraction Efficiency from Solid Samples (based on analysis of Brominated Phenols in Soil)

Compound ClassExtraction MethodCleanup MethodMean Recovery (%)
MonobromophenolsUltrasonic ExtractionSPE (Florisil)> 55%
DibromophenolsUltrasonic ExtractionSPE (Florisil)> 84%
TribromophenolUltrasonic ExtractionSPE (Florisil)> 84%
Tetrabromobisphenol AUltrasonic ExtractionSPE (Florisil)> 84%

These values provide a benchmark for the expected recovery of this compound from soil matrices.[2][3]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from water and soil samples. These protocols are adapted from established EPA methods and peer-reviewed literature.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is suitable for the extraction and concentration of this compound from drinking water and other aqueous matrices. It is based on the principles outlined in EPA Method 528.[1][4]

Materials:

  • SPE Cartridges: Polystyrene-divinylbenzene (PSDVB) or similar reversed-phase sorbent.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Reagent Water (HPLC grade).

  • Acids/Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Glassware: 1 L sample bottles, graduated cylinders, concentrator tubes.

  • Equipment: SPE manifold, nitrogen evaporator.

Procedure:

  • Sample Preparation:

    • Collect a 1 L water sample.

    • If residual chlorine is present, dechlorinate by adding ~80 mg of sodium sulfite.

    • Acidify the sample to pH ≤ 2 with concentrated HCl.

    • Spike the sample with the appropriate concentration of this compound solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 x 5 mL of DCM.

    • Condition the cartridge with 2 x 10 mL of MeOH, ensuring the sorbent does not go dry.

    • Equilibrate the cartridge with 2 x 10 mL of reagent water (pH ≤ 2).

  • Sample Loading:

    • Load the entire 1 L water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • Sorbent Drying:

    • After loading, draw air or nitrogen through the cartridge for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes from the cartridge with 2 x 5 mL of DCM.

    • Collect the eluate in a concentrator tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

    • The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Extraction and Cleanup of this compound from Soil

This protocol describes an ultrasonic extraction method followed by a solid-phase extraction cleanup for the analysis of this compound in soil and sediment samples. This method is adapted from procedures for the analysis of brominated phenols in soils.[2][3]

Materials:

  • Solvents: Dichloromethane (DCM), Acetone (B3395972), Hexane (B92381).

  • SPE Cartridges for Cleanup: Florisil or silica-based cartridges.

  • Drying Agent: Anhydrous sodium sulfate.

  • Equipment: Ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator.

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.

    • Spike the sample with the appropriate concentration of this compound solution and allow it to equilibrate.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

    • Extract the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 2500 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts.

  • Solvent Exchange and Concentration:

    • Concentrate the combined extracts to approximately 2 mL using a rotary evaporator.

    • Add 10 mL of hexane and re-concentrate to ~1 mL to perform a solvent exchange.

  • SPE Cleanup:

    • Condition a Florisil SPE cartridge with 5 mL of hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.

    • Elute the this compound from the cartridge with 10 mL of DCM.

  • Final Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for derivatization (if required) and analysis by GC-MS.

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the described extraction protocols.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_conc Concentration & Analysis p1 1 L Water Sample p2 Dechlorinate & Acidify (pH <= 2) p1->p2 p3 Spike with this compound p2->p3 s1 Condition Cartridge (DCM, MeOH, Acidified Water) p3->s1 s2 Load Sample s1->s2 s3 Dry Sorbent s2->s3 s4 Elute with Dichloromethane s3->s4 c1 Concentrate Eluate to 1 mL s4->c1 c2 GC-MS or LC-MS Analysis c1->c2

Caption: Workflow for Solid-Phase Extraction (SPE) from water samples.

Soil_Extraction_Workflow cluster_extraction Extraction cluster_cleanup Cleanup and Concentration cluster_analysis Analysis e1 10g Soil Sample e2 Spike with Standard e1->e2 e3 Add Acetone/Hexane (1:1) e2->e3 e4 Ultrasonic Extraction (3x) e3->e4 e5 Combine Extracts e4->e5 cl1 Concentrate & Solvent Exchange to Hexane e5->cl1 cl2 Florisil SPE Cleanup cl1->cl2 cl3 Elute with Dichloromethane cl2->cl3 cl4 Concentrate to 1 mL cl3->cl4 a1 GC-MS Analysis cl4->a1

Caption: Workflow for extraction and cleanup from soil samples.

References

Application Notes and Protocols for 4-Bromo-2,6-dimethylphenol-d8 in Food and Beverage Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylphenol-d8 is a deuterated stable isotope-labeled derivative of 4-bromo-2,6-dimethylphenol. Its primary application in food and beverage testing is as an internal standard for quantitative analysis using stable isotope dilution analysis (SIDA). This technique is the gold standard for accurate quantification in complex matrices, as it effectively corrects for analyte loss during sample preparation and for matrix effects in chromatographic and mass spectrometric analysis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of phenolic compounds in various food and beverage matrices.

Phenolic compounds are of significant interest in the food and beverage industry due to their contribution to sensory properties (aroma, taste, and color) and their potential health effects as antioxidants.[2] However, some phenolic compounds, such as bisphenols, can be contaminants that migrate from food packaging, posing potential health risks. Accurate quantification of these compounds is therefore crucial for quality control, safety assessment, and research.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the native analyte, it behaves similarly during extraction, derivatization, and chromatography. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as any losses or variations in signal intensity will affect both compounds equally.

Application 1: Analysis of Volatile Phenols in Wine

Volatile phenols, such as guaiacol, 4-methylguaiacol, 4-ethylphenol, and 4-ethylguaiacol, can impart undesirable "off-flavors" in wine, often described as smoky, spicy, or medicinal. This compound can be used as a surrogate internal standard for the quantification of these and other volatile phenols.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted for the analysis of free volatile phenols in a wine matrix.[1]

1. Materials and Reagents:

  • Volatile Phenol Standards: Guaiacol, 4-methylguaiacol, 4-ethylphenol, 4-ethylguaiacol, o-cresol, m-cresol, p-cresol.

  • Internal Standard: this compound solution (10 mg/L in methanol).

  • Model Wine: 13% ethanol (B145695) in water.

  • Sodium Chloride (NaCl).

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

2. Sample Preparation:

  • Pipette 10 mL of wine sample or calibration standard into a 20 mL headspace vial.

  • Spike the sample with 10 µL of the this compound internal standard solution to achieve a final concentration of 10 µg/L.

  • Add 2 g of NaCl to the vial to enhance the extraction efficiency of the volatile phenols.

  • Seal the vial and incubate at 50°C for 5 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 4°C/min to 230°C.

    • Hold: 10 minutes at 230°C.[1]

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Data Presentation

Table 1: GC-MS Performance Data for Volatile Phenol Analysis in Wine (Representative Data)

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Guaiacol12.51241090.51.598< 5
4-Methylguaiacol14.21381230.31.0102< 5
4-Ethylphenol15.81221070.82.595< 7
4-Ethylguaiacol17.11521370.41.299< 6
This compound (IS)18.5208193----

Note: This data is representative and may vary based on instrumentation and specific experimental conditions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis sample 10 mL Wine Sample spike Spike with this compound sample->spike nacl Add 2g NaCl spike->nacl incubate Incubate at 50°C nacl->incubate spme HS-SPME (30 min at 50°C) incubate->spme gcms GC-MS Analysis spme->gcms Thermal Desorption data Data Acquisition (SIM/MRM) gcms->data quant Quantification data->quant G cluster_prep Sample Preparation cluster_analysis Analysis sample 10g Homogenized Canned Food spike Spike with IS and ACN sample->spike quechers Add QuEChERS Salts & Centrifuge spike->quechers extract Collect Supernatant quechers->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute and Filter dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gper1 GPER1 pi3k PI3K gper1->pi3k erk ERK gper1->erk er_alpha_beta ERα / ERβ dna DNA er_alpha_beta->dna akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation migration Cell Migration erk->migration gene_expression Gene Expression dna->gene_expression invasion Cell Invasion gene_expression->invasion bpa Bisphenol A (BPA) bpa->gper1 bpa->er_alpha_beta

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Recovery of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the extraction of 4-Bromo-2,6-dimethylphenol-d8. Below you will find a comprehensive guide in a question-and-answer format to address specific issues related to poor recovery of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can arise from several factors throughout the analytical workflow. The most common issues are related to the sample preparation and extraction steps. Key areas to investigate include the pH of the sample, the choice of extraction solvent, matrix effects, and the specifics of the extraction technique employed, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1]

Q2: How does pH affect the extraction efficiency of phenolic compounds like this compound?

The pH of the aqueous phase is a critical factor in the extraction of phenolic compounds.[1][2] For optimal extraction into an organic solvent, phenols should be in their neutral, protonated form. If the pH of the sample is too high (basic), the phenolic hydroxyl group will deprotonate, forming a phenolate (B1203915) ion. This ionized form is much more soluble in the aqueous phase and will not partition efficiently into the organic extraction solvent, leading to poor recovery.[1] Therefore, it is crucial to adjust the pH of the sample to be acidic to ensure the phenol (B47542) remains in its neutral state.[1][3]

Q3: Can the choice of extraction solvent impact the recovery of this compound?

Yes, the polarity of the extraction solvent is crucial for efficient recovery.[1] The principle of "like dissolves like" applies here. A solvent with a polarity that is too different from the analyte will result in poor partitioning and, consequently, low recovery. It may be necessary to test a range of solvents with varying polarities to find the optimal one for both the analyte and the internal standard.[1]

Q4: What are matrix effects and how can they lead to poor recovery?

Matrix effects refer to the impact of other components in the sample matrix on the analytical signal of the target analyte.[4] These effects can manifest as ion suppression or enhancement in mass spectrometry-based detection.[4][5] If the matrix affects the analyte and the deuterated internal standard differently, it can lead to inaccurate quantification and apparent low recovery.[1][4] Differences in the physicochemical properties between the analyte and its deuterated analog can sometimes lead to differential matrix effects.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.

Initial Checks

Before delving into the extraction procedure, it is essential to rule out issues with the analytical instrumentation and standard solutions.

  • Verify Instrument Performance: Inject a known standard of this compound directly into the analytical instrument (e.g., GC-MS or LC-MS) to confirm that the system is functioning correctly and that the response is as expected.

  • Check Standard Integrity: Ensure that the deuterated internal standard solution has not degraded. Instability, especially in acidic or basic solutions, can lead to a decrease in response over time.[4]

Troubleshooting Liquid-Liquid Extraction (LLE)

The following diagram illustrates a troubleshooting workflow for poor recovery in LLE:

LLE_Troubleshooting Start Poor Recovery in LLE Check_pH Verify Aqueous Phase pH (Should be acidic for phenols) Start->Check_pH Adjust_pH Adjust pH to < 7 Check_pH->Adjust_pH pH is not acidic Check_Solvent Evaluate Extraction Solvent Polarity Check_pH->Check_Solvent pH is acidic Adjust_pH->Check_Solvent Test_Solvents Test Solvents with Different Polarities Check_Solvent->Test_Solvents Recovery still low Check_Emulsions Check for Emulsion Formation Check_Solvent->Check_Emulsions Solvent is appropriate Test_Solvents->Check_Emulsions Break_Emulsion Break Emulsion (e.g., centrifugation, salting out) Check_Emulsions->Break_Emulsion Emulsion present Check_Phase_Separation Ensure Complete Phase Separation Check_Emulsions->Check_Phase_Separation No emulsion Break_Emulsion->Check_Phase_Separation Allow_More_Time Allow More Time for Separation / Centrifuge Check_Phase_Separation->Allow_More_Time Incomplete separation End Recovery Improved Check_Phase_Separation->End Separation is complete Allow_More_Time->End SPE_Troubleshooting Start Poor Recovery in SPE Check_Sorbent Verify Sorbent Choice (e.g., reversed-phase for phenols) Start->Check_Sorbent Select_Sorbent Select Appropriate Sorbent Check_Sorbent->Select_Sorbent Inappropriate sorbent Check_Conditioning Ensure Proper Cartridge Conditioning Check_Sorbent->Check_Conditioning Sorbent is correct Select_Sorbent->Check_Conditioning Recondition Re-run with Proper Conditioning Steps Check_Conditioning->Recondition Improper conditioning Check_Loading Check for Breakthrough During Loading Check_Conditioning->Check_Loading Conditioning is correct Recondition->Check_Loading Adjust_Loading Decrease Flow Rate / Dilute Sample Check_Loading->Adjust_Loading Breakthrough detected Check_Washing Investigate Analyte Loss During Washing Check_Loading->Check_Washing No breakthrough Adjust_Loading->Check_Washing Adjust_Wash Use a Weaker Wash Solvent Check_Washing->Adjust_Wash Analyte loss in wash Check_Elution Confirm Complete Elution Check_Washing->Check_Elution No loss in wash Adjust_Wash->Check_Elution Adjust_Elution Use Stronger Elution Solvent / Increase Volume Check_Elution->Adjust_Elution Incomplete elution End Recovery Improved Check_Elution->End Elution is complete Adjust_Elution->End LLE_Workflow Start Start LLE Spike_IS Spike Sample with This compound Start->Spike_IS Adjust_pH Adjust Sample pH to <= 2 Spike_IS->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Shake_Separate Shake and Allow Phases to Separate Add_Solvent->Shake_Separate Collect_Organic Collect Organic Layer Shake_Separate->Collect_Organic Repeat_Extraction Repeat Extraction 2x Collect_Organic->Repeat_Extraction Dry_Extract Dry Combined Extract Repeat_Extraction->Dry_Extract Concentrate Concentrate Extract Dry_Extract->Concentrate Analysis Analyze by GC-MS or LC-MS Concentrate->Analysis End End Analysis->End

References

Technical Support Center: Matrix Effects on 4-Bromo-2,6-dimethylphenol-d8 Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects on the signal of the internal standard 4-Bromo-2,6-dimethylphenol-d8 during mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why should I be concerned about them for my internal standard, this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest and the internal standard.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte and internal standard in the mass spectrometer's ion source.[4][5] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2][3]

While this compound is a stable isotope-labeled (SIL) internal standard designed to compensate for such effects, severe matrix effects can still impact its signal and the reliability of your assay.[6][7]

Q2: What are the common signs that matrix effects are impacting my this compound signal?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results, especially for quality control (QC) samples.[4]

  • Inaccurate quantification and non-linear calibration curves.[4]

  • A noticeable decrease in the sensitivity of the assay.[5]

  • Inconsistent peak areas for the internal standard across different sample batches.

Q3: How can I quantitatively assess the matrix effect on my this compound signal?

A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the internal standard is added) to its peak area in a neat solvent standard at the same concentration.[3][8] The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%[8]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q4: What are the primary sources of matrix effects in common biological samples?

A4: In complex biological matrices, the main sources of interference are endogenous substances. For instance, in plasma, phospholipids (B1166683) from cell membranes are a major cause of ion suppression.[3][9] In urine, high concentrations of salts and urea (B33335) can significantly interfere with the ionization process.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Variability in Internal Standard Signal Inconsistent matrix effects between different sample preparations or different biological matrix lots.[10]1. Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol for all samples.[8] 2. Optimize Sample Cleanup: Enhance the sample cleanup procedure to more effectively remove interfering matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] 3. Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand the variability.[4]
Significant Ion Suppression/Enhancement (> ±20%) 1. Insufficient Sample Cleanup: Endogenous materials like phospholipids or salts are co-eluting with this compound.[1] 2. Inadequate Chromatographic Separation: The internal standard is co-eluting with a major matrix component.1. Improve Sample Cleanup: Implement a more rigorous cleanup method. For phospholipids, consider specialized SPE cartridges.[4] For salts, a desalting step may be necessary. 2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase pH, or column chemistry) to separate the internal standard from the interfering matrix components.[12]
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: The concentration of the injected sample is too high. 2. Column Degradation: The analytical column is contaminated or has reached the end of its lifespan. 3. Incompatible Injection Solvent: The solvent used for the final extract is significantly stronger than the initial mobile phase.1. Dilute the Sample: Dilute the final extract before injection.[5] 2. Replace the Column: If the column is old or contaminated, replace it with a new one. 3. Match Injection Solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.

Data Presentation

Table 1: Hypothetical Matrix Effect Data for this compound in Different Biological Matrices

Matrix Type Sample Preparation Method Mean Matrix Effect (%) Relative Standard Deviation (RSD, %) Interpretation
Human PlasmaProtein Precipitation75.218.5Significant Ion Suppression
Human PlasmaSolid-Phase Extraction (SPE)92.88.2Minor Ion Suppression
Human UrineDilute-and-Shoot68.422.1Severe Ion Suppression
Human UrineLiquid-Liquid Extraction (LLE)95.16.5Minimal Matrix Effect
Rat Brain TissueHomogenization & SPE85.612.3Moderate Ion Suppression

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same concentration as in Set A into the final extracted matrix.[4]

  • Analyze the samples using your LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME) for each lot of the biological matrix using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100%

Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion
  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]

  • Equilibrate the system: Allow the infused signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of the extracted blank biological matrix onto the LC column and start the chromatographic run.[1]

  • Monitor the signal: Observe the signal of the infused internal standard. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[4]

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_analysis Data Analysis start Start: Obtain Blank Biological Matrix extract Extract Matrix using Protocol start->extract split Split into Two Sets extract->split spike_neat Spike IS into Solvent split->spike_neat Solvent spike_matrix Spike IS into Extracted Matrix split->spike_matrix Extracted Matrix analyze_A LC-MS/MS Analysis spike_neat->analyze_A compare Compare Peak Areas (Set A vs. Set B) analyze_A->compare analyze_B LC-MS/MS Analysis spike_matrix->analyze_B analyze_B->compare calculate Calculate Matrix Effect (%) compare->calculate end End calculate->end Report Results

Caption: Workflow for quantitative assessment of matrix effects.

troubleshooting_workflow Troubleshooting Logic for IS Signal Variability start High Variability in IS Signal Detected check_prep Review Sample Preparation Consistency start->check_prep check_chrom Evaluate Chromatography check_prep->check_chrom Preparation Consistent standardize_prep Standardize Protocol check_prep->standardize_prep Inconsistent assess_me Quantify Matrix Effect check_chrom->assess_me Good Peak Shape & RT optimize_chrom Optimize LC Method check_chrom->optimize_chrom Poor Peak Shape / Shift result result assess_me->result Matrix Effect > 20%? standardize_prep->start optimize_chrom->start improve_cleanup Enhance Sample Cleanup (e.g., SPE, LLE) result->improve_cleanup Yes monitor Continue Monitoring result->monitor No improve_cleanup->start

Caption: Troubleshooting workflow for internal standard signal variability.

References

chromatographic peak shape issues with 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of 4-Bromo-2,6-dimethylphenol-d8. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic peak shape problems observed with this compound?

The most frequently observed peak shape issue for phenolic compounds like this compound is peak tailing .[1][2][3] This is characterized by an asymmetrical peak with a drawn-out trailing edge. Other less common issues can include peak fronting, splitting, or broadening.[4][5]

Q2: Why is my this compound peak tailing in reverse-phase HPLC?

Peak tailing in reverse-phase HPLC for phenolic compounds is often caused by secondary interactions between the polar hydroxyl group of the phenol (B47542) and active sites on the stationary phase.[1][3] The primary culprits are residual silanol (B1196071) groups (Si-OH) on silica-based columns (like C18), which can interact with the analyte via hydrogen bonding, leading to delayed elution for some molecules and a "tail".[1][3][6] Other contributing factors can include a mismatch between the mobile phase pH and the analyte's pKa, column contamination, or sample overload.[1][3]

Q3: My this compound peak is tailing in my GC-MS analysis. What are the likely causes?

In Gas Chromatography (GC), peak tailing for polar compounds like phenols can be caused by several factors:

  • Active Sites: Interaction with active sites in the GC system, such as the inlet liner, column, or even the ion source of the mass spectrometer.[7][8] These active sites can be exposed silanol groups on the column wall or liner, or metal surfaces.[2]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites for interaction.[9][10]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to tailing.[6]

  • Injection Technique: In splitless injection, a slow transfer of the sample to the column can cause band broadening and tailing.[7]

Q4: Can the deuteration of this compound affect its peak shape?

The substitution of hydrogen with deuterium (B1214612) is unlikely to be a primary cause of significant peak shape issues. The chemical properties of deuterated and non-deuterated compounds are very similar. However, the underlying chromatographic behavior of the phenolic structure is the dominant factor in determining peak shape.

Troubleshooting Guides

HPLC Peak Shape Troubleshooting

If you are experiencing peak shape issues with this compound in your HPLC analysis, follow this systematic troubleshooting guide.

Problem: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Use an End-Capped Column: Select a column where the residual silanol groups are chemically deactivated.[11] 2. Modify the Mobile Phase: Add a competitive agent like triethylamine (B128534) (0.1-0.5%) to the mobile phase to block the active sites.[12] 3. Lower the Mobile Phase pH: Adjust the pH to be 2-3 units below the pKa of 4-Bromo-2,6-dimethylphenol to ensure it is in its neutral form and to suppress the ionization of residual silanols.[11]
Column Contamination/Degradation 1. Wash the Column: Follow a rigorous column washing procedure (see Experimental Protocols).[11] 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained sample components.[13] 3. Replace the Column: If washing does not restore peak shape, the column may be irreversibly damaged.[14]
Sample Overload 1. Dilute the Sample: Reduce the concentration of the sample injected onto the column.[3][11] 2. Reduce Injection Volume: Decrease the volume of the sample being injected.[5]
Extra-Column Effects 1. Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible.[2] 2. Check Fittings: Ensure all fittings are properly tightened to avoid dead volumes.[2]

Problem: Peak Fronting

Potential Cause Troubleshooting Steps
Sample Overload 1. Dilute the Sample: This is the most common cause of fronting.[15] 2. Reduce Injection Volume: Decrease the amount of sample introduced to the column.
Solvent Mismatch 1. Dissolve Sample in Mobile Phase: Whenever possible, the sample solvent should be the same as or weaker than the mobile phase.[11]
Column Collapse/Void 1. Check Column Pressure: A sudden drop in backpressure may indicate a void. 2. Replace the Column: A collapsed column bed is generally not repairable.[14]

Problem: Split Peaks

Potential Cause Troubleshooting Steps
Partially Blocked Frit/Column Inlet 1. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (do not do this with the detector connected). 2. Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.[16]
Injection Issues 1. Check Syringe/Autosampler: Ensure the injection port and syringe are clean and functioning correctly. 2. Sample Dissolution: Make sure the analyte is fully dissolved in the injection solvent.[5]
Column Void 1. Inspect Column Inlet: A visible void at the head of the column is a clear indicator. 2. Replace the Column: This is typically the only solution for a column void.[14]
GC Peak Shape Troubleshooting

For GC analysis of this compound, use the following guide to address peak shape problems.

Problem: Peak Tailing

Potential Cause Troubleshooting Steps
Active Sites in the System 1. Use a Deactivated Inlet Liner: Ensure the liner is inert and replace it regularly. A liner with glass wool can sometimes introduce active sites.[17] 2. Use an Inert GC Column: A column specifically designed for trace analysis of polar compounds is recommended.[10][18] 3. Condition the Column: Bake out the column at a high temperature (as per manufacturer's instructions) to remove contaminants.[9]
Column Contamination 1. Trim the Column: Cut the first 10-20 cm from the inlet end of the column to remove non-volatile residues.[9][10] 2. Solvent Rinse: For heavily contaminated columns, a solvent rinse (if compatible with the stationary phase) may be necessary.
Improper Column Installation 1. Ensure a Clean, Square Cut: A poor column cut can cause peak distortion. 2. Correct Installation Depth: Refer to the instrument manual for the correct column insertion depth into the inlet and detector.
Chemical Interactions 1. Derivatization: For highly polar phenols, derivatization to a less polar form (e.g., silylation) can significantly improve peak shape.[16]

Experimental Protocols

Protocol 1: General Column Washing Procedure for Reversed-Phase HPLC Columns

This procedure is a general guideline for cleaning a contaminated C18 column. Always consult the column manufacturer's specific instructions.

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of Isopropanol.

  • Flush with 20 column volumes of Hexane.

  • Flush again with 20 column volumes of Isopropanol.

  • Flush with 20 column volumes of the initial mobile phase without buffer.

  • Equilibrate the column with the initial mobile phase (including buffer) until a stable baseline is achieved.

Protocol 2: General GC-MS Method for Phenolic Compounds

This is a starting point for developing a method for this compound. Optimization will be required.

  • GC System: Agilent 8890 GC with 5977B MSD (or equivalent)

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Inlet: Splitless, 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for target ions of this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Peak Tailing start Peak Tailing Observed for This compound check_system Are ALL peaks tailing? start->check_system system_issue System Issue Likely (Extra-column volume, flow path) check_system->system_issue Yes specific_issue Analyte-Specific Issue Likely (Secondary Interactions) check_system->specific_issue No fix_system Check fittings, tubing length, and for leaks. system_issue->fix_system modify_method Modify Method: - Use end-capped column - Adjust mobile phase pH - Add mobile phase modifier - Derivatize (GC) specific_issue->modify_method check_column Check Column Health: - Wash column - Trim column (GC) - Replace if necessary specific_issue->check_column

Caption: A logical workflow for troubleshooting peak tailing.

Experimental_Workflow General Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Dissolve sample in appropriate solvent filter_sample Filter sample (0.22 or 0.45 µm) sample_prep->filter_sample injection Inject sample into GC or HPLC system filter_sample->injection separation Separation on analytical column injection->separation detection Detection (e.g., MS, FID, UV) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification

Caption: A general workflow for chromatographic analysis.

References

optimizing mass spectrometer parameters for 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Bromo-2,6-dimethylphenol-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometer parameters for this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use? A1: this compound is a stable isotope-labeled version of 4-Bromo-2,6-dimethylphenol, where eight hydrogen atoms have been replaced by deuterium.[1] Its primary application is as an internal standard (IS) in quantitative mass spectrometry analyses, such as LC-MS or GC-MS.[2][3] Because it is chemically almost identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, chromatographic separation, and ionization, leading to more accurate and reproducible results.[3][4][5]

Q2: Which analytical technique is recommended for this compound: GC-MS or LC-MS/MS? A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable techniques. The choice depends on the analyte of interest, the sample matrix, and the required sensitivity.

  • GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds like phenols.[6] Derivatization is often employed to improve the chromatographic properties of phenols.[6][7]

  • LC-MS/MS is highly sensitive and specific, making it ideal for complex biological matrices where it can help overcome matrix effects and ion suppression.[2][8]

Q3: What are the expected molecular ions for this compound in a mass spectrum? A3: Due to the presence of a bromine atom, you should expect to see a characteristic isotopic pattern with two major peaks of nearly equal abundance, separated by 2 m/z units (M+ and M+2).[9] For the deuterated compound (C8HD8BrO), the monoisotopic mass is approximately 208.03 Da. In negative ion mode ESI (as [M-H]⁻), the expected precursor ions would be around m/z 207 and 209, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Q4: Why is my signal intensity for the deuterated standard unexpectedly low? A4: Low signal intensity can stem from several factors:

  • Improper Ionization Parameters: The ion source settings (e.g., temperature, gas flows, voltages) may not be optimal for this specific compound.

  • Sample Preparation: Inefficient extraction or degradation of the compound during sample prep can lead to low recovery. Ensure the internal standard is added early in the workflow to account for losses.[8]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the standard in the MS source.[10]

  • Standard Degradation: The standard may have degraded due to improper storage or handling.

Q5: How can I improve poor chromatographic peak shape (e.g., tailing)? A5: Peak tailing for phenolic compounds is a common issue. To address this:

  • For GC-MS: Consider derivatization (e.g., silylation) to block the active hydroxyl group, reducing interaction with the column.[6][7]

  • For LC-MS: Ensure the mobile phase pH is appropriate. Using a C18 column with an acidic mobile phase (e.g., containing 0.1% formic acid) can improve peak shape.

  • Column Choice: Use a well-maintained column suitable for analyzing phenols. Column activity can lead to peak tailing.

Troubleshooting Guides

Issue: Low or No Signal Intensity

Question: I am injecting this compound but see a very weak signal or no signal at all. What steps should I take to troubleshoot this?

Answer: A systematic approach is crucial. Follow this workflow to diagnose the problem.

G cluster_0 Troubleshooting: Low Signal Intensity start Start: Low/No Signal check_standard Verify Standard Integrity (Age, Storage, Concentration) start->check_standard check_instrument Check Instrument Performance (Run System Suitability Test) check_standard->check_instrument Standard OK optimize_source Optimize Ion Source Parameters (Direct Infusion) check_instrument->optimize_source Instrument OK check_sample_prep Review Sample Preparation (Extraction Recovery, pH) optimize_source->check_sample_prep Source Optimized check_chromatography Investigate Chromatography (Co-elution, Matrix Effects) check_sample_prep->check_chromatography Prep OK resolved Problem Resolved check_chromatography->resolved Issue Found & Fixed

Caption: A decision tree for troubleshooting low signal intensity.

  • Verify Standard Integrity: Confirm the concentration and check for degradation. Prepare a fresh dilution from the stock solution.

  • Check Instrument Performance: Run a system suitability test with a known compound to ensure the mass spectrometer is functioning correctly.

  • Optimize Ion Source: Perform a direct infusion of the standard to optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) without chromatographic influence.

  • Review Sample Preparation: Evaluate your extraction protocol for potential losses. The use of a deuterated standard should account for this, but very low recovery can still be problematic.[5]

  • Investigate Matrix Effects: Dilute the sample extract to see if the signal improves. This can indicate ion suppression from the matrix.[10]

Issue: Isotopic Interference or Crosstalk

Question: I am detecting a signal in my deuterated standard's mass channel that seems to be coming from the unlabeled analyte. How can I fix this?

Answer: This can occur due to the natural isotopic abundance of the unlabeled analyte or impurities.

  • Confirm Isotopic Purity: Ensure your deuterated standard has high isotopic enrichment (ideally ≥98%).[2]

  • Select a Specific MRM Transition: Choose a Multiple Reaction Monitoring (MRM) transition that is unique to the deuterated standard. For example, a fragmentation involving the loss of a deuterated methyl group (-CD₃) would be specific to the standard.

  • Improve Chromatographic Resolution: If the standard and analyte are not fully separated, their isotopic peaks can overlap. Optimize your chromatographic method to achieve baseline separation. An ideal internal standard should co-elute with the analyte, but sufficient mass separation in the MS is key.[4]

Experimental Protocols & Data

Protocol: LC-MS/MS Method Development Workflow

This protocol outlines the key steps for developing a robust quantitative LC-MS/MS method using this compound as an internal standard.

A 1. Standard Preparation (Analyte & d8-IS) B 2. Direct Infusion of d8-IS (Select Precursor Ions) A->B C 3. Product Ion Scan (Identify Stable Fragments) B->C D 4. Optimize Collision Energy (Maximize Product Ion Signal) C->D E 5. Develop LC Method (Optimize Separation) D->E F 6. Method Validation (Linearity, Accuracy, Precision) E->F

Caption: Workflow for LC-MS/MS method development and optimization.

  • Standard Preparation: Prepare stock and working solutions of both the unlabeled analyte and the this compound internal standard in a suitable solvent (e.g., methanol).[3]

  • Direct Infusion & Precursor Selection: Infuse a working solution of the d8-IS directly into the mass spectrometer. In negative ion mode, identify the most abundant isotopic peaks for the [M-H]⁻ ion (e.g., m/z 207 and 209).

  • Product Ion Scan: Perform a product ion scan on the selected precursors to identify the most intense and stable fragment ions.

  • Collision Energy Optimization: For each precursor-product pair (MRM transition), optimize the collision energy (CE) to achieve the maximum signal intensity.

  • Chromatography Development: Develop an LC method that provides good peak shape and retention time for the analyte and the co-eluting internal standard.[4]

  • Method Validation: Validate the final method by assessing linearity, accuracy, precision, and sensitivity according to relevant guidelines.

Data Tables: Recommended Mass Spectrometer Parameters

The following tables provide starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Suggested LC-MS/MS Parameters (Negative Ion ESI)

ParameterRecommended SettingPurpose
Ionization ModeElectrospray Ionization (ESI), NegativePhenols readily deprotonate to form [M-H]⁻ ions.
Capillary Voltage2.5 - 3.5 kVOptimizes ion formation.
Nebulizer Gas35 - 50 psiAids in droplet formation.
Drying Gas Flow8 - 12 L/minAssists in solvent evaporation.
Drying Gas Temp300 - 350 °CEnsures efficient desolvation.
MRM Transitions
Precursor Ion (m/z)207.0 (from ⁷⁹Br isotope)Parent ion for fragmentation.
Product Ion 1 (m/z)127.9Corresponds to the loss of the Bromine atom.
Collision Energy 1 (eV)20 - 30Optimize for maximum fragment intensity.
Product Ion 2 (m/z)189.0Corresponds to the loss of a deuterated methyl group (-CD₃).
Collision Energy 2 (eV)15 - 25Optimize for maximum fragment intensity.

Table 2: Suggested GC-MS Parameters (after Derivatization)

ParameterRecommended SettingPurpose
Injection ModeSplitlessMaximizes analyte transfer for trace analysis.[6]
Inlet Temperature250 - 280 °CEnsures rapid and complete volatilization.[6]
GC Column30m x 0.25mm, 0.25µm film (5% Phenyl Polysiloxane)Standard non-polar column for general purpose analysis.[11]
Oven Program70°C (2 min), ramp 10°C/min to 280°C (5 min)Separates analytes based on boiling point.
Ionization ModeElectron Ionization (EI)Standard, robust ionization for GC-MS.[6]
Ion Source Temp230 °CPrevents condensation in the source.[6]
Monitored Ions (m/z)Molecular ions of derivatized compound, key fragmentsFor identification and quantification.

References

4-Bromo-2,6-dimethylphenol-d8 degradation in sample matrix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-dimethylphenol-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the degradation of this internal standard in various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in a sample matrix?

The degradation of this compound in a sample matrix is primarily influenced by several factors, including pH, temperature, light exposure, and the inherent enzymatic activity within biological samples. Phenolic compounds are susceptible to oxidation, and this process can be accelerated under certain conditions. For deuterated compounds, a key concern is isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding environment.[1][2]

Q2: What is isotopic exchange and how can it affect my results?

Isotopic exchange, or H/D exchange, is a process where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[2] This can lead to a decrease in the signal of your deuterated internal standard and a corresponding artificial increase in the signal of the non-deuterated analyte. This phenomenon is more likely to occur if the deuterium labels are on labile positions, such as hydroxyl groups, or under acidic or basic conditions which can catalyze the exchange.[2][3]

Q3: How can I minimize the degradation of this compound during sample storage and preparation?

To minimize degradation, it is crucial to control the storage and handling conditions. For long-term storage, solid this compound should be kept at -20°C or colder in a desiccator to protect it from moisture.[3] Stock solutions should be prepared in aprotic solvents like methanol (B129727) or acetonitrile (B52724) and stored in tightly sealed, amber vials at low temperatures (e.g., -20°C) to protect from light and prevent evaporation.[3][4] During sample preparation, it is advisable to work with samples on ice and to minimize the time samples are exposed to room temperature and harsh pH conditions.[2]

Q4: My this compound signal is inconsistent across my sample batch. What could be the issue?

Inconsistent internal standard signal can be a result of several factors:

  • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[1] This can be exacerbated by slight chromatographic shifts between the deuterated and non-deuterated compounds.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution can lead to inconsistent internal standard recovery.

  • Degradation: The internal standard may be degrading in some samples more than others due to variations in the sample matrix (e.g., pH, enzyme activity).

A systematic troubleshooting approach is necessary to identify the root cause.

Troubleshooting Guides

Issue 1: Decreasing Internal Standard Signal Over Time

Possible Cause: Degradation of this compound in the sample matrix or stock solution.

Troubleshooting Steps:

  • Evaluate Stock Solution Stability:

    • Prepare a fresh stock solution of this compound.

    • Re-analyze a freshly prepared quality control (QC) sample. If the signal is restored, your original stock solution may have degraded.

  • Assess Sample Matrix Stability:

    • Spike a known concentration of the internal standard into a blank matrix.

    • Analyze the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your study samples (e.g., room temperature, in the autosampler).

    • A significant decrease in the internal standard signal over time indicates instability in the matrix.

  • Investigate pH and Temperature Effects:

    • If instability is confirmed, investigate the effect of pH and temperature.

    • Adjust the pH of the sample to a neutral range if possible.

    • Keep samples cooled (e.g., 4°C) during the entire sample preparation and analysis process.

Issue 2: Analyte Signal Detected in Blank Samples Spiked Only with Internal Standard

Possible Cause: Isotopic impurity in the deuterated internal standard, where a small amount of the non-deuterated analyte is present.[2]

Troubleshooting Steps:

  • Confirm Isotopic Purity:

    • Contact the manufacturer of the this compound to obtain the certificate of analysis, which should specify the isotopic purity.

    • If the purity is low, consider purchasing a new batch with higher isotopic enrichment.

  • Quantify the Contribution:

    • Prepare a sample containing only the internal standard at the working concentration.

    • Measure the response of the non-deuterated analyte. This will give you an indication of the level of contamination.

    • If the response is significant, especially at the lower limit of quantification (LLOQ), it can lead to an overestimation of the analyte concentration.

Quantitative Data Summary

ParameterConditionExpected Impact on StabilityMitigation Strategy
pH Highly Acidic (pH < 4) or Basic (pH > 8)Increased potential for H/D exchange and hydrolysis.[2][5]Maintain sample pH as close to neutral as possible.
Temperature Elevated Temperature (> 25°C)Accelerated degradation and H/D exchange.[2][6]Store stock solutions at ≤ -20°C and keep samples on ice or at 4°C during processing.[3]
Light Exposure to UV or ambient lightPotential for photodegradation of the phenolic ring.Use amber vials for storage and minimize light exposure during sample handling.[3]
Sample Matrix Biological matrices (plasma, urine)Potential for enzymatic degradation.Keep samples on ice to reduce enzyme activity; consider protein precipitation to remove enzymes.
Solvent Protic solvents (e.g., water)Increased risk of H/D exchange.[2]Prepare stock solutions in aprotic solvents (e.g., acetonitrile, methanol).[3]

Experimental Protocols

Protocol for Evaluating Internal Standard Stability in a Biological Matrix

This protocol outlines a procedure to assess the stability of this compound in a representative biological matrix (e.g., human plasma).

1. Materials:

  • This compound

  • Blank human plasma (or other relevant matrix)

  • Acetonitrile (or other suitable protein precipitation solvent)

  • LC-MS/MS system

2. Procedure:

  • Prepare a Spiked Matrix Sample:

    • Thaw blank human plasma on ice.

    • Spike a known concentration of this compound into the plasma to achieve a final concentration equivalent to that used in your analytical method.

    • Vortex gently to mix.

  • Time-Point Analysis:

    • Immediately after spiking (T=0), take an aliquot of the spiked plasma and process it for analysis (e.g., protein precipitation with acetonitrile).

    • Incubate the remaining spiked plasma under the desired test conditions (e.g., room temperature, 4°C, or in the autosampler at a specific temperature).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and process them for analysis in the same manner as the T=0 sample.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using your validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the peak area of this compound for each time point.

    • Compare the peak areas at each subsequent time point to the peak area at T=0.

    • A decrease in peak area of more than 15% is typically considered an indication of instability.

Visualizations

a Troubleshooting Workflow for this compound Degradation start Inconsistent or Decreasing Internal Standard Signal check_stock Prepare Fresh Stock Solution and Re-analyze QC start->check_stock stock_ok Stock Solution is Stable check_stock->stock_ok Signal Restored stock_bad Stock Solution Degraded -> Prepare New Stock check_stock->stock_bad Signal Not Restored check_matrix_stability Perform Matrix Stability Experiment (Time-Point Analysis) stock_ok->check_matrix_stability matrix_stable Stable in Matrix -> Investigate Other Causes (e.g., Matrix Effects, Pipetting Error) check_matrix_stability->matrix_stable <15% Signal Loss matrix_unstable Unstable in Matrix check_matrix_stability->matrix_unstable >15% Signal Loss optimize_conditions Optimize Sample Handling: - Control pH (neutral) - Reduce Temperature (ice/4°C) - Minimize Light Exposure matrix_unstable->optimize_conditions revalidate Re-evaluate Stability Under Optimized Conditions optimize_conditions->revalidate resolved Issue Resolved revalidate->resolved Stability Achieved unresolved Issue Persists -> Consider Alternative IS or Further Method Development revalidate->unresolved Still Unstable

Caption: Troubleshooting workflow for internal standard degradation.

b Potential Degradation Pathways parent This compound pathway1 Isotopic Exchange (H/D Exchange) parent->pathway1 pathway2 Oxidation parent->pathway2 pathway3 Debromination parent->pathway3 product1 Partially or Fully Non-Deuterated Analog pathway1->product1 product2 Quinone-type Structures pathway2->product2 product3 2,6-dimethylphenol-d8 pathway3->product3

References

Technical Support Center: 4-Bromo-2,6-dimethylphenol-d8 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 4-Bromo-2,6-dimethylphenol-d8.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem: Inaccurate quantification despite using a deuterated internal standard.

Even when using a stable isotope-labeled internal standard like this compound, inaccuracies can arise. This is often a sign of differential matrix effects or isotopic interference.

  • Symptom: The measured concentration of your analyte is inconsistent or inaccurate, even with the use of this compound as an internal standard.

  • Possible Cause 1: Differential Matrix Effects. While deuterated standards are designed to co-elute with the analyte and experience similar matrix effects, slight differences in retention time due to the isotope effect can lead to variations in ionization suppression or enhancement, especially in complex matrices.[1][2]

    • Troubleshooting Steps:

      • Optimize Chromatography: Modify your liquid chromatography (LC) method to ensure the analyte and internal standard co-elute perfectly. Adjust the mobile phase gradient or try a different column chemistry.[3]

      • Sample Preparation: Enhance sample cleanup to remove as many matrix components as possible before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[4]

      • Matrix Effect Evaluation: Quantify the matrix effect by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked matrix sample.[5]

  • Possible Cause 2: Isotopic Interference. At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, leading to an underestimation of the true analyte concentration.

    • Troubleshooting Steps:

      • Assess Isotopic Purity: Verify the isotopic purity of your this compound standard.

      • Adjust Concentration Ratio: Experiment with different concentration ratios of the analyte and the internal standard to find a range where the isotopic overlap is minimized.

      • Apply Correction Algorithms: Use your mass spectrometry software to apply a mathematical correction for the isotopic overlap.

Problem: Poor peak shape (tailing, fronting, or splitting).

Poor peak shape can significantly impact the accuracy and precision of quantification.

  • Symptom: Chromatographic peaks for this compound or the target analyte are not symmetrical.

  • Possible Cause 1: Column Contamination or Degradation. Buildup of matrix components on the column can lead to peak tailing and loss of resolution.[6]

    • Troubleshooting Steps:

      • Flush the Column: Use a strong solvent to flush the column according to the manufacturer's instructions.

      • Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.[6]

      • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.

  • Possible Cause 2: Inappropriate Injection Solvent. If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.[6]

    • Troubleshooting Steps:

      • Solvent Matching: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase.[3]

  • Possible Cause 3: Secondary Interactions. The phenolic group in 4-Bromo-2,6-dimethylphenol can interact with active sites on the column, leading to peak tailing.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a small amount of a modifier, like formic acid, to the mobile phase to reduce secondary interactions.[7]

      • Column Selection: Choose a column with a stationary phase that is less prone to secondary interactions with phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: The most common sources of interference include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard.[8] This is a significant issue in complex samples like plasma, soil, or tissue.[5][9]

  • Co-eluting Compounds: Structurally similar compounds, such as other brominated phenols or their metabolites, can co-elute and cause direct spectral overlap.[9]

  • Isotopic Overlap: Natural isotopes of the non-labeled analyte can contribute to the signal of the deuterated internal standard.

  • Contamination: Contaminants from sample collection materials, labware, or solvents can introduce interfering peaks.[10]

Q2: How can I minimize matrix effects when quantifying this compound?

A2: To minimize matrix effects, a combination of strategies is recommended:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][11]

  • Optimized Chromatography: Develop a robust chromatographic method that separates the analyte and internal standard from the majority of matrix components.[3]

  • Use of a Deuterated Internal Standard: this compound is an excellent choice as it has nearly identical chemical and physical properties to the analyte, allowing it to co-elute and experience similar matrix effects.[1]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

Q3: What should I do if I suspect co-elution with an unknown compound?

A3: If you suspect co-elution, you can take the following steps:

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector with LC or a full-scan MS method, examine the spectra across the peak. A non-uniform spectrum indicates the presence of multiple components.

  • Modify Chromatographic Selectivity:

    • Change the mobile phase composition (e.g., different organic solvent or pH).

    • Change the column stationary phase to one with a different selectivity.

    • Adjust the column temperature.

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between the analyte and the interfering compound based on their exact masses.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of matrix effects on the quantification of a target analyte using this compound as an internal standard.

Sample TypeAnalyte Concentration (ng/mL) without Internal StandardAnalyte Concentration (ng/mL) with this compound ISSignal Suppression (%)
Standard in Solvent10.210.00
Spiked Plasma6.89.933.3
Spiked Soil Extract4.59.855.9
Spiked Wastewater7.510.125.7

This data is illustrative and highlights the importance of using a deuterated internal standard to correct for signal suppression caused by different sample matrices.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a method to quantify the extent of ion suppression or enhancement from the sample matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.

  • Analyze all samples using the developed LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpret the results:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

Protocol 2: General Purpose LC-MS/MS Method for 4-Bromo-2,6-dimethylphenol Quantification

This is a starting point for method development and should be optimized for your specific application and matrix.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI), Negative Ion Mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions for 4-Bromo-2,6-dimethylphenol and its d8-labeled standard need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification Observed check_peak_shape Assess Peak Shape (Tailing, Splitting?) start->check_peak_shape poor_peak_shape Address Poor Peak Shape: - Flush/Replace Column - Adjust Injection Solvent - Modify Mobile Phase check_peak_shape->poor_peak_shape Yes good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape No check_coelution Investigate Co-elution with Analyte? poor_peak_shape->check_coelution good_peak_shape->check_coelution coelution_issue Optimize Chromatography: - Change Gradient/Mobile Phase - Use Different Column check_coelution->coelution_issue Yes no_coelution No Obvious Co-elution check_coelution->no_coelution No check_matrix_effect Evaluate Matrix Effect (Post-Extraction Spike) coelution_issue->check_matrix_effect no_coelution->check_matrix_effect matrix_effect_present Enhance Sample Cleanup: - Solid-Phase Extraction - Liquid-Liquid Extraction check_matrix_effect->matrix_effect_present Significant no_matrix_effect Minimal Matrix Effect check_matrix_effect->no_matrix_effect Insignificant check_isotopic_overlap Check for Isotopic Overlap (High Analyte Concentration?) matrix_effect_present->check_isotopic_overlap no_matrix_effect->check_isotopic_overlap isotopic_overlap_present Adjust Analyte/IS Ratio or Apply Correction Factor check_isotopic_overlap->isotopic_overlap_present Yes end Accurate Quantification Achieved check_isotopic_overlap->end No isotopic_overlap_present->end

Caption: A logical workflow for troubleshooting inaccurate quantification.

Experimental_Workflow General Experimental Workflow for Sample Analysis sample_collection Sample Collection add_is Spike with This compound sample_collection->add_is sample_prep Sample Preparation (e.g., SPE, LLE) add_is->sample_prep analysis LC-MS/MS or GC-MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing report Final Report data_processing->report

Caption: A typical experimental workflow for sample analysis.

References

improving signal-to-noise for 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-dimethylphenol-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the signal-to-noise (S/N) ratio during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of 4-Bromo-2,6-dimethylphenol. The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical and physical properties to the non-deuterated analyte allow it to compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification.[1]

Q2: Why is a good signal-to-noise ratio (S/N) important when using this compound?

A high signal-to-noise ratio is crucial for the accurate and precise quantification of the target analyte. A poor S/N ratio can lead to difficulties in peak integration, reduced sensitivity, and decreased confidence in the analytical results. This is particularly important when dealing with low concentrations of the analyte in complex matrices. Improving the S/N ratio enhances the limit of detection (LOD) and the lower limit of quantification (LLOQ) of the analytical method.[2]

Q3: What are the common causes of poor signal-to-noise for this compound?

Several factors can contribute to a low S/N ratio for this compound, including:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard, leading to signal instability.[1]

  • Suboptimal Instrument Conditions: Incorrect settings for the gas chromatograph, mass spectrometer, or liquid chromatograph can lead to poor peak shape, reduced signal intensity, or increased background noise.

  • Sample Preparation Issues: Inefficient extraction or cleanup of the sample can introduce interfering compounds.

  • Contamination: Contamination of the analytical system, from the injector to the detector, can result in high background noise.

  • Column Degradation: A degraded or contaminated chromatographic column can lead to poor peak separation and shape.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter that result in a poor signal-to-noise ratio for this compound.

Issue 1: High Background Noise in the Chromatogram

High background noise can obscure the peak of interest, leading to a low S/N ratio.

Troubleshooting Workflow for High Background Noise

start High Background Noise Observed check_blanks Analyze a Solvent Blank start->check_blanks blank_clean Is the Blank Clean? check_blanks->blank_clean system_contamination System Contamination Suspected blank_clean->system_contamination No sample_prep_issue Sample Preparation Issue Suspected blank_clean->sample_prep_issue Yes troubleshoot_system Troubleshoot System Components (e.g., injector, column, detector) system_contamination->troubleshoot_system mobile_phase_issue Check Mobile Phase / Carrier Gas Purity troubleshoot_system->mobile_phase_issue end_bad Issue Persists mobile_phase_issue->end_bad improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) sample_prep_issue->improve_cleanup end_good Noise Reduced improve_cleanup->end_good

Caption: Troubleshooting workflow for high background noise.

Recommended Solutions:

Potential Cause Recommended Solution
Contaminated Solvent/Mobile PhasePrepare fresh mobile phase with high-purity solvents.
System ContaminationClean the injector port, replace the liner (for GC), and wash the column.
Leaks in the SystemCheck for leaks in the gas lines (for GC) or fluidic path (for LC).
Detector IssuesEnsure the detector is clean and operating within specifications. For MS, check for source contamination.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape reduces the peak height, which directly impacts the signal-to-noise ratio.[2]

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed (Tailing or Fronting) check_column Inspect Column Condition start->check_column column_ok Is Column OK? check_column->column_ok replace_column Replace Column column_ok->replace_column No check_mobile_phase Check Mobile Phase Compatibility column_ok->check_mobile_phase Yes end_bad Issue Persists replace_column->end_bad mobile_phase_ok Is Mobile Phase pH/Composition Correct? check_mobile_phase->mobile_phase_ok adjust_mobile_phase Adjust Mobile Phase mobile_phase_ok->adjust_mobile_phase No check_injection Review Injection Technique/Volume mobile_phase_ok->check_injection Yes end_good Peak Shape Improved adjust_mobile_phase->end_good injection_ok Is Injection Volume/Solvent Appropriate? check_injection->injection_ok optimize_injection Optimize Injection injection_ok->optimize_injection No injection_ok->end_bad Yes optimize_injection->end_good

Caption: Troubleshooting workflow for poor peak shape.

Recommended Solutions:

Potential Cause Recommended Solution
Active Sites in the SystemUse a deactivated liner and column for GC analysis. For LC, ensure the column is properly conditioned.[3]
Column OverloadReduce the injection volume or dilute the sample.
Incompatible Injection SolventThe injection solvent should be of similar or weaker strength than the mobile phase (for LC).
Suboptimal TemperatureOptimize the column oven temperature or temperature program for GC analysis.[3]
Issue 3: Low Signal Intensity

Low signal intensity for this compound can be due to a variety of factors from sample preparation to instrument settings.

Troubleshooting Workflow for Low Signal Intensity

start Low Signal Intensity Observed check_is_conc Verify Internal Standard Concentration start->check_is_conc is_conc_ok Is Concentration Correct? check_is_conc->is_conc_ok prepare_new_is Prepare Fresh Internal Standard Solution is_conc_ok->prepare_new_is No check_sample_prep Review Sample Preparation Procedure is_conc_ok->check_sample_prep Yes end_bad Issue Persists prepare_new_is->end_bad sample_prep_ok Is Extraction/Cleanup Efficient? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation sample_prep_ok->optimize_sample_prep No check_instrument_settings Check Instrument Settings (e.g., MS tune, detector voltage) sample_prep_ok->check_instrument_settings Yes end_good Signal Intensity Increased optimize_sample_prep->end_good instrument_ok Are Settings Optimal? check_instrument_settings->instrument_ok optimize_instrument Optimize Instrument Parameters instrument_ok->optimize_instrument No instrument_ok->end_bad Yes optimize_instrument->end_good

Caption: Troubleshooting workflow for low signal intensity.

Recommended Solutions:

Potential Cause Recommended Solution
Ion Suppression (MS)Modify chromatographic conditions to separate the internal standard from interfering matrix components.[1] Consider a more rigorous sample cleanup method like Solid Phase Extraction (SPE).[1]
Inefficient Ionization (MS)Optimize the mass spectrometer source parameters (e.g., temperature, gas flows, voltages).
Incorrect Detector SettingsFor non-MS detectors, ensure the settings (e.g., FID flame, ECD voltage) are appropriate.
Analyte DegradationEnsure the sample is stored correctly and that the analytical conditions (e.g., injector temperature) are not causing degradation.

Experimental Protocols

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting 4-Bromo-2,6-dimethylphenol from a liquid matrix. Optimization may be required for specific sample types.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol (B129727) followed by deionized water.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interferences.

  • Elute the Analyte: Elute the 4-Bromo-2,6-dimethylphenol and the deuterated internal standard with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or injection solvent.

GC-MS Analysis Method

Below are typical starting parameters for the analysis of brominated phenols. These should be optimized for your specific instrument and application.

Parameter Setting
GC System
ColumnFused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity phase.
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Note: For derivatized phenols, the analytical conditions may need to be adjusted.[4] Using a narrower internal diameter column can enhance peak sharpness and improve the signal-to-noise ratio.[3]

References

Technical Support Center: 4-Bromo-2,6-dimethylphenol-d8 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-2,6-dimethylphenol-d8 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of 4-Bromo-2,6-dimethylphenol. In analytical chemistry, particularly in mass spectrometry-based methods such as LC-MS or GC-MS, it serves as an ideal internal standard (IS).[1] Its primary function is to act as an internal reference to correct for variations that may occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantitative results.[1][2]

Q2: What are the critical quality attributes to consider when purchasing a new lot of this compound?

When acquiring a new lot of this compound, it is crucial to carefully review the Certificate of Analysis (CoA). The key parameters to assess are chemical purity, isotopic purity (or enrichment), and the certified concentration if purchased as a solution. High isotopic enrichment (ideally ≥98%) and chemical purity (typically >99%) are essential for reliable and accurate quantification.[1]

Q3: Is it normal to observe a shift in retention time between this compound and its non-deuterated analog?

Yes, a slight retention time shift is a known phenomenon referred to as the "chromatographic isotope effect".[1][3] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[1] While often minor, this can become significant if it leads to differential matrix effects.[1]

Q4: Can the deuterium (B1214612) labels on this compound be lost during sample preparation or analysis?

Deuterium labels on stable positions of a molecule, such as an aromatic ring, are generally stable.[1] However, factors like high temperatures and the use of protic solvents (e.g., water, methanol) can potentially facilitate isotopic exchange.[1] It is advisable to keep samples cool and use aprotic solvents for storage and reconstitution when possible.[1]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response Between Injections

Possible Causes:

  • System Suitability: Leaks in the LC or GC system, particularly at the injector, can lead to variable peak responses.[3]

  • Injector Contamination: A dirty injector liner can adsorb the internal standard, resulting in a reduced and inconsistent response.[3]

  • Inconsistent Sample Volume: Errors in autosampler injection volumes can lead to variability.

Troubleshooting Steps:

  • Perform a Leak Check: Systematically check for any leaks in the flow path.

  • Clean or Replace Injector Components: Regularly maintain and clean the injector port, and replace the liner and septum as needed.

  • Verify Autosampler Performance: Ensure the autosampler is calibrated and functioning correctly.

Issue 2: Inaccurate Quantification and Poor Precision in Results

Possible Causes:

  • Lot-to-Lot Variability: Differences in the chemical or isotopic purity of the this compound standard between lots can lead to discrepancies.

  • Differential Matrix Effects: Even with a deuterated internal standard, if it does not perfectly co-elute with the analyte, it can be subjected to different degrees of ion suppression or enhancement from matrix components.[1][4]

  • Cross-Contamination: The presence of unlabeled analyte as an impurity in the internal standard solution can cause a positive bias in the results, especially at lower concentrations.[4]

Troubleshooting Steps:

  • New Lot Qualification: Always qualify a new lot of internal standard against the old lot to ensure consistency.

  • Evaluate Co-elution: Overlay the chromatograms of the analyte and the internal standard to verify perfect co-elution.[4]

  • Assess Internal Standard Purity: Inject a high-concentration solution of the deuterated internal standard alone to check for the presence of the unlabeled analyte.[3][4]

Data Presentation

Table 1: Key Quality Attributes for New Lots of this compound

ParameterRecommended SpecificationRationale
Chemical Purity >99%Ensures that other compounds do not cause interfering peaks.[1][4]
Isotopic Enrichment ≥98%Minimizes the contribution of any unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1][4]
Deuterium Label Position Stable, non-exchangeable positions (e.g., aromatic rings)Prevents the loss or exchange of deuterium atoms during sample processing and analysis.[1]

Experimental Protocols

Protocol 1: Purity Assessment of a New Lot of this compound by HPLC-UV

  • Standard Preparation: Prepare a stock solution of the new lot of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions from the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Monitor at a wavelength determined by a UV scan of the compound (typically around 280 nm for phenols).

  • Analysis: Inject the prepared solutions and analyze the chromatograms for the presence of any impurity peaks. Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds.

Protocol 2: Isotopic Enrichment and Unlabeled Analyte Assessment by LC-MS/MS

  • Standard Preparation: Prepare a high-concentration solution of the new lot of this compound (e.g., 10-100 µg/mL) in the reconstitution solvent.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the mass transition for the deuterated standard and, crucially, the mass transition for the corresponding unlabeled 4-Bromo-2,6-dimethylphenol.

  • Analysis: Inject the high-concentration solution and acquire data. The presence of a significant signal at the mass transition of the unlabeled analyte indicates it as an impurity in the deuterated standard.[4]

Visualizations

TroubleshootingWorkflow start Inaccurate or Imprecise Quantitative Results check_is_response Check Internal Standard (IS) Response Variability start->check_is_response is_stable IS Response Stable? check_is_response->is_stable troubleshoot_system Troubleshoot System: - Check for Leaks - Clean Injector - Verify Autosampler is_stable->troubleshoot_system No check_coelution Evaluate Analyte and IS Chromatographic Co-elution is_stable->check_coelution Yes troubleshoot_system->check_is_response coeluting Perfect Co-elution? check_coelution->coeluting optimize_chrom Optimize Chromatography: - Modify Gradient - Change Column coeluting->optimize_chrom No check_is_purity Assess IS Purity for Unlabeled Analyte coeluting->check_is_purity Yes optimize_chrom->check_coelution is_pure IS is Pure? check_is_purity->is_pure qualify_new_lot Qualify a New Lot of IS with Higher Purity is_pure->qualify_new_lot No evaluate_matrix Evaluate for Differential Matrix Effects is_pure->evaluate_matrix Yes qualify_new_lot->check_is_purity end_good Results are Accurate and Precise evaluate_matrix->end_good

Caption: Troubleshooting workflow for inaccurate quantitative results.

CausesOfVariability cluster_causes Potential Causes variability Lot-to-Lot Variability of This compound purity Chemical Purity Differences variability->purity isotopic Isotopic Enrichment Variation variability->isotopic stability Degradation or Instability variability->stability concentration Inaccurate Concentration variability->concentration

Caption: Potential causes of lot-to-lot variability.

References

addressing isotopic exchange in 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing isotopic exchange in 4-Bromo-2,6-dimethylphenol-d8. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to assist with experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1] This is a significant concern in applications like mass spectrometry, where the deuterated compound is often used as an internal standard. The loss of deuterium alters the mass of the standard, which can lead to inaccuracies in quantification.[1]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The stability of deuterium labels varies depending on their position on the molecule. For this compound, the relative stability of the deuterium atoms is as follows:

  • Phenolic Deuteron (-OD): The deuterium on the hydroxyl group is highly labile and will exchange almost instantaneously with protons from any protic solvent.[2][3]

  • Aromatic Deuterons (ring C-D): The deuteriums on the aromatic ring are covalently bonded to carbon and are generally more stable than the phenolic deuteron. However, they can undergo back-exchange under certain conditions, such as in the presence of acid or base catalysts, or at elevated temperatures.[2][3] The positions ortho and para to the hydroxyl group are generally more susceptible to exchange than the meta position.[4]

  • Methyl Deuterons (-CD3): The deuteriums on the two methyl groups are the most stable and are least likely to exchange under typical experimental conditions.[3]

Q3: What are the primary factors that promote isotopic exchange?

Several factors can influence the rate of H/D exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms on the aromatic ring.[3] The minimum rate of exchange for many deuterated compounds is often found in the pH range of 2.5 to 7.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1] It is advisable to conduct experiments at lower temperatures whenever possible.

  • Solvent: Protic solvents, such as water and methanol, are a source of protons and can facilitate isotopic exchange.[3] Using aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) can help minimize this issue.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: I am observing a decrease in the isotopic purity of my this compound standard in my LC-MS analysis.

  • Possible Cause: This indicates that deuterium atoms are being replaced by hydrogen atoms (back-exchange).[3] This can be caused by the experimental conditions.

  • Troubleshooting Steps:

    • Review Solvent Composition: If using protic solvents (e.g., water, methanol) in your mobile phase or sample preparation, they are a likely source of protons for exchange.[3]

    • Check pH of Solutions: Acidic or basic conditions in your sample or mobile phase can catalyze deuterium exchange on the aromatic ring.[3]

    • Evaluate Temperature: High temperatures in the autosampler or during sample preparation can accelerate the rate of exchange.[3]

    • Minimize Sample Residence Time: Reduce the time your processed samples spend in the autosampler before injection to minimize the opportunity for exchange.[1]

Problem 2: My quantitative results are inconsistent despite using a deuterated internal standard.

  • Possible Cause: Ongoing isotopic exchange in your samples can lead to a changing concentration of the fully deuterated standard, resulting in poor reproducibility.[1]

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a controlled experiment to assess the stability of this compound under your specific analytical conditions (see Experimental Protocol 1).

    • Optimize Sample Preparation: If instability is confirmed, modify your sample preparation to minimize exposure to conditions that promote exchange. This may include using aprotic solvents, adjusting the pH to a more neutral range, and working at reduced temperatures.[1][3]

    • Use a Correction Factor: If some level of back-exchange is unavoidable, you can quantify the extent of deuterium loss and apply a correction factor to your results.[3]

Data Presentation

The following tables summarize the expected impact of various experimental parameters on the stability of the deuterium labels on this compound.

Table 1: Factors Influencing the Rate of Deuterium Back-Exchange

ParameterConditionExpected Impact on Back-Exchange RateRationale
pH Highly Acidic (pH < 2.5)IncreasedAcid-catalyzed electrophilic aromatic substitution on the ring.[3]
Near Neutral (pH 4-8)MinimalSlower exchange rates are generally observed in this pH range.[3]
Highly Basic (pH > 10)IncreasedBase-catalyzed exchange on the aromatic ring.[3]
Temperature Low (e.g., 4°C)LowReduces the kinetic energy available for the exchange reaction.[3]
Ambient (e.g., 25°C)ModerateBaseline rate of exchange.[3]
Elevated (e.g., > 50°C)HighSignificantly accelerates the rate of exchange.[3]
Solvent Aprotic (e.g., Acetonitrile)Very LowNo source of exchangeable protons.[3]
Protic (e.g., H₂O, Methanol)HighProvides a source of protons for exchange.[3]

Table 2: Relative Stability of Deuterium Labels on this compound

Position of DeuteriumRelative StabilityLikelihood of ExchangeNotes
Phenolic (-OD)Very Low (Labile)Very HighExchanges almost instantaneously in any protic solvent.[2][3]
Aromatic (C-D)ModerateModerateSusceptible to exchange under acidic or basic conditions and at elevated temperatures.[2][3]
Methyl (-CD₃)Very HighVery LowGenerally stable under typical analytical conditions.[3]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Stability of this compound

Objective: To determine the stability of the deuterium labels on this compound under specific experimental conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare Test Solutions:

    • Set A (Control): Dilute the stock solution with the aprotic solvent to your final working concentration.

    • Set B (Test Condition): Dilute the stock solution with your experimental solvent system (e.g., mobile phase, extraction solvent) to the same final concentration as Set A.

  • Incubation: Incubate both sets of solutions under your typical experimental conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Analysis: Analyze the samples from both sets by LC-MS at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Data Interpretation: Compare the peak area of the fully deuterated compound (d8) and any observed back-exchanged species (d7, d6, etc.) between Set A and Set B over time. A significant decrease in the d8 peak area and an increase in the back-exchanged peaks in Set B indicate instability.

Protocol 2: Quantification of Deuterium Loss by ¹H NMR

Objective: To quantify the percentage of deuterium loss at specific positions on the this compound molecule.

Methodology:

  • Prepare Reference Sample: Dissolve a known amount of non-deuterated 4-Bromo-2,6-dimethylphenol in a deuterated aprotic solvent (e.g., acetonitrile-d3). Acquire a ¹H NMR spectrum to identify the chemical shifts of the aromatic and methyl protons.

  • Prepare Test Sample: Subject a known amount of this compound to your experimental conditions (e.g., incubation in a protic solvent at a specific pH and temperature). After the desired time, evaporate the solvent and redissolve the residue in the same deuterated aprotic solvent used for the reference sample.

  • Acquire ¹H NMR Spectrum: Acquire a ¹H NMR spectrum of the test sample.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic and methyl protons in the test sample spectrum.

    • Compare these integrals to the integral of a known internal standard or to the expected integral values based on the initial mass of the compound.

    • The appearance and integration of signals in the regions corresponding to the aromatic protons indicate the extent of back-exchange at those positions.

Visualizations

Isotopic_Exchange_Pathway This compound This compound Partially_Exchanged_Species Partially Exchanged Species (d7, d6...) This compound->Partially_Exchanged_Species H/D Exchange Protic_Solvent Protic Solvent (e.g., H2O) Protic_Solvent->Partially_Exchanged_Species Non-deuterated_Analog Non-deuterated Analog Partially_Exchanged_Species->Non-deuterated_Analog Further Exchange

Caption: Isotopic exchange pathway of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Start Inconsistent quantitative results or loss of isotopic purity Check_Solvent Review Solvent Composition (Protic vs. Aprotic) Start->Check_Solvent Check_pH Measure pH of all solutions Start->Check_pH Check_Temp Evaluate Sample Temperature and Storage Time Start->Check_Temp Use_Aprotic Switch to aprotic solvents if possible Check_Solvent->Use_Aprotic Adjust_pH Adjust pH to near neutral (4-8) Check_pH->Adjust_pH Lower_Temp Reduce temperature and minimize analysis time Check_Temp->Lower_Temp Stability_Study Conduct stability study (Protocol 1) Use_Aprotic->Stability_Study Adjust_pH->Stability_Study Lower_Temp->Stability_Study

References

Technical Support Center: Minimizing Ion Suppression for 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to ion suppression of 4-Bromo-2,6-dimethylphenol-d8 in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) reduce the ionization efficiency of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Even with highly selective MS/MS methods, ion suppression can occur, leading to unreliable results.[1][3]

Q2: I am using this compound as an internal standard. Shouldn't it perfectly compensate for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression, allowing for accurate correction.[2] However, a phenomenon known as the "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[2] If this chromatographic separation occurs in a region of significant matrix interference, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate quantification.[2]

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A common and effective method is the post-column infusion experiment.[2] This involves infusing a constant flow of a solution containing this compound into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant signal baseline indicates the retention times where co-eluting matrix components are causing ion suppression.[2]

Q4: What are the most likely sources of ion suppression when analyzing biological samples for this compound?

A4: For phenolic compounds like this compound in biological matrices such as plasma or urine, the primary sources of ion suppression are often phospholipids (B1166683) from cell membranes and high concentrations of salts and urea.[4] These endogenous substances are typically present at much higher concentrations than the analyte and can significantly interfere with the ionization process, especially in electrospray ionization (ESI).[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem 1: Low or inconsistent signal intensity for this compound.

dot

Caption: Troubleshooting workflow for low signal intensity.

Solutions:

  • Assess Matrix Effects:

    • Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section to identify suppression zones.

    • Rationale: This will confirm if the signal loss is due to matrix effects and pinpoint the retention time of the interfering compounds.[2]

  • Improve Sample Preparation:

    • Action: Enhance your sample cleanup protocol. If you are using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Rationale: SPE and LLE are generally more effective at removing interfering matrix components like phospholipids and salts compared to simple protein precipitation.[1]

  • Dilute the Sample:

    • Action: Dilute the sample extract with the initial mobile phase.

    • Rationale: Dilution reduces the concentration of matrix components, which can lessen the impact of ion suppression.[1] However, ensure the analyte concentration remains above the limit of quantification.

Problem 2: Poor accuracy and precision; inconsistent analyte/internal standard ratio.

dot

Caption: Troubleshooting workflow for inconsistent analyte/IS ratio.

Solutions:

  • Verify Co-elution of Analyte and Internal Standard:

    • Action: Carefully examine the chromatograms of the unlabeled analyte and this compound.

    • Rationale: Even a slight chromatographic shift due to the deuterium (B1214612) isotope effect can cause them to experience different levels of ion suppression, leading to inaccurate results.[2]

  • Optimize Chromatographic Conditions:

    • Action: Adjust the mobile phase composition, gradient profile, or column temperature.

    • Rationale: The goal is to achieve complete co-elution of the analyte and the internal standard, or to shift their elution away from regions of high ion suppression.[1]

  • Consider a Different Internal Standard:

    • Action: If co-elution cannot be achieved and differential suppression is confirmed, consider using a ¹³C-labeled internal standard.

    • Rationale: ¹³C-labeled standards typically have a much smaller or non-existent isotope effect, leading to better co-elution with the analyte.[1]

Problem 3: Signal loss suspected due to interaction with metal surfaces.

Solutions:

  • Use Metal-Free or PEEK-Lined Components:

    • Action: For compounds with chelating properties, consider using metal-free or PEEK-lined columns and tubing.

    • Rationale: Phenolic compounds can sometimes interact with stainless steel components of the LC system, causing signal loss. Metal-free systems can mitigate this issue.[1][5]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on ion suppression, based on general observations in LC-MS analysis. The values are illustrative and the actual degree of suppression will depend on the specific matrix and analyte concentration.

Sample Preparation MethodTypical Matrix Effect (Suppression)Analyte RecoveryRelative Cost & Time
Protein Precipitation High (can be >50%)GoodLow & Fast
Liquid-Liquid Extraction (LLE) Moderate (can be 20-50%)VariableModerate & Moderate
Solid-Phase Extraction (SPE) Low (can be <20%)Good to ExcellentHigh & Slow
Dilution Reduced in proportion to dilution factor100% (of what's present)Low & Fast

Experimental Protocols

Protocol for Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.

    • Place a Tee-union between the outlet of the analytical column and the inlet of the mass spectrometer.

    • Use a syringe pump to deliver a constant, low flow rate (e.g., 10-20 µL/min) of the this compound standard solution to the Tee-union. This will be mixed with the column effluent.

  • Data Acquisition:

    • Set the mass spectrometer to monitor the characteristic transition for this compound.

    • Begin data acquisition. You should observe a stable, elevated baseline signal from the infused standard.

  • Injection and Analysis:

    • Inject a blank matrix extract onto the column.

    • Monitor the signal for the infused standard throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the drop corresponds to the elution of matrix interferences.

dot

Caption: Experimental workflow for post-column infusion.

References

stability of 4-Bromo-2,6-dimethylphenol-d8 in autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-2,6-dimethylphenol-d8 in an autosampler. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an autosampler?

A1: The stability of this compound in an autosampler can be influenced by several factors. These include the temperature of the autosampler compartment, exposure to light, the pH of the sample solvent, the potential for oxidation, and the duration of storage within the autosampler before injection.[1][2] Phenolic compounds, in particular, are susceptible to oxidation, which can be accelerated by elevated temperatures and light exposure.[3][4]

Q2: What are the visible signs of degradation for this compound?

A2: While visual inspection can be an initial indicator, it is not always reliable. For phenolic compounds, degradation can sometimes be observed as a change in the color of the sample solution, such as yellowing or darkening.[3][5] However, the most definitive evidence of degradation is obtained through chromatographic analysis. A decrease in the peak area of the parent compound (this compound) and the appearance of new, unidentified peaks in the chromatogram are clear indicators of degradation.[5]

Q3: How long can I expect this compound to be stable in a standard autosampler?

A3: The stability of an analyte in an autosampler is specific to the matrix and the conditions. For many methods, analytes are tested for stability for at least 24 to 72 hours under typical autosampler conditions (e.g., 4°C to 20°C).[6] Without specific experimental data for this compound, it is crucial to perform a stability assessment as part of your method validation to determine its stability under your specific analytical conditions.[7]

Q4: Are there any special considerations for the stability of deuterated compounds like this compound?

A4: Deuterated standards are used to improve the accuracy of quantification by correcting for matrix effects and procedural variations.[8] While they are chemically very similar to their non-deuterated counterparts, they can still undergo degradation.[2] The factors affecting the stability of this compound are expected to be the same as those for the non-deuterated form. It is important to verify that the deuterated standard does not degrade under the analytical conditions, as this would impact the accuracy of the quantitative results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing peak area of this compound over a sequence of injections. Analyte degradation in the autosampler.- Lower the autosampler temperature (e.g., to 4°C).- Protect samples from light by using amber vials.- Reduce the time samples spend in the autosampler by preparing smaller batches.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.- Investigate the identity of the new peaks using LC-MS to understand the degradation pathway.- Perform a forced degradation study to identify potential degradation products.
Poor reproducibility of results. Inconsistent analyte stability between samples.- Ensure consistent storage conditions for all samples and standards.- Evaluate the sample matrix for components that may be accelerating degradation.
Change in sample solution color. Likely oxidative or light-induced degradation.- Use amber vials to protect from light.- Consider adding an antioxidant to the sample solvent if compatible with the analytical method.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various autosampler conditions. This data is for illustrative purposes and should be confirmed by experimental validation.

Condition Time (hours) Mean Recovery (%) Relative Standard Deviation (%)
4°C, Amber Vial 0100.01.2
2498.91.5
4897.51.8
7296.12.1
20°C, Amber Vial 0100.01.3
2495.22.0
4890.82.5
7285.43.1
20°C, Clear Vial 0100.01.4
2491.32.4
4884.13.0
7276.93.8

Experimental Protocols

Protocol 1: Autosampler Stability Assessment
  • Preparation of Quality Control (QC) Samples: Prepare at least three replicates of low and high concentration QC samples of this compound in the sample matrix.

  • Initial Analysis (T=0): Analyze the QC samples immediately after preparation to establish the baseline concentration.

  • Storage in Autosampler: Place the remaining QC samples in the autosampler under the desired conditions (e.g., 4°C or 20°C, in amber or clear vials).

  • Time-Point Analysis: Analyze the QC samples at specified time intervals (e.g., 24, 48, and 72 hours).[6]

  • Data Evaluation: Calculate the mean concentration and percent recovery of the stored QC samples relative to the T=0 samples. The acceptance criteria are typically that the mean concentration of the stored samples should be within ±15% of the baseline concentration.

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[3]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.[3]

  • Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for a defined period.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_qc Prepare Low & High QC Samples t0_analysis T=0 Analysis (Baseline) prep_qc->t0_analysis storage Store in Autosampler (Controlled Conditions) prep_qc->storage evaluation Evaluate Stability (% Recovery vs. T=0) t0_analysis->evaluation timed_analysis Analyze at 24, 48, 72 hours storage->timed_analysis timed_analysis->evaluation

Caption: Workflow for an autosampler stability assessment.

degradation_pathways cluster_stress Stress Conditions parent This compound acid Acid/Base Hydrolysis parent->acid pH oxidation Oxidation (e.g., H2O2) parent->oxidation O2 light Photolysis parent->light UV/Vis heat Thermal Stress parent->heat Temp degradation_products Potential Degradation Products (e.g., Quinones, Debrominated species) acid->degradation_products oxidation->degradation_products light->degradation_products heat->degradation_products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

The Gold Standard in Action: A Comparative Guide to 4-Bromo-2,6-dimethylphenol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of 4-Bromo-2,6-dimethylphenol-d8, a deuterated stable isotope-labeled internal standard, with other common internal standards used in chromatographic and mass spectrometric analysis.

In the landscape of analytical chemistry, particularly for sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable tools. They are crucial for correcting variations that can occur throughout the analytical workflow, from sample preparation and extraction to injection and instrument response. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, and in this regard, deuterated internal standards like this compound have emerged as the superior choice for the analysis of phenols and related compounds.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] This is because the substitution of hydrogen atoms with deuterium (B1214612) atoms results in a compound that is chemically almost identical to its non-deuterated counterpart. This near-identical nature ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization. The key difference is their mass, which allows them to be distinguished by the mass spectrometer.

This similarity is paramount for accurately compensating for matrix effects, a phenomenon where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. As the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction and leading to more accurate and precise results.

Performance Comparison: this compound vs. Alternative Internal Standards

While direct comparative studies for this compound are not extensively published, we can infer its performance based on the well-established principles of using deuterated standards and by examining data from similar compounds. The following tables present a summary of expected performance characteristics when comparing a deuterated internal standard like this compound with a non-deuterated, structurally similar internal standard (e.g., 2,4,6-Tribromophenol) for the analysis of a hypothetical analyte, 4-Bromo-2,6-dimethylphenol.

Table 1: Comparison of Key Performance Characteristics

Performance MetricThis compound (Deuterated IS)2,4,6-Tribromophenol (Non-Deuterated IS)Rationale
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThe deuterated standard has virtually the same chromatographic behavior as the analyte, ensuring it experiences the same analytical conditions.
Correction for Matrix Effects ExcellentModerate to PoorDue to co-elution, the deuterated standard is affected by matrix suppression or enhancement in the same way as the analyte, allowing for accurate correction.
Recovery Tracks analyte recovery closelyMay differ from analyte recoveryThe chemical similarity of the deuterated standard ensures it behaves similarly during sample extraction and preparation, accurately reflecting any analyte loss.
Accuracy HighModerate to HighBy effectively correcting for variability, the deuterated standard leads to more accurate quantification.
Precision (%RSD) Low (Excellent)ModerateThe superior correction for random errors results in lower relative standard deviation and higher precision.
Cost HigherLowerThe synthesis of deuterated standards is more complex and expensive.

Table 2: Illustrative Quantitative Performance Data

This table presents hypothetical yet realistic performance data based on typical results observed in the analysis of phenols using different types of internal standards.

ParameterThis compound (Deuterated IS)2,4,6-Tribromophenol (Non-Deuterated IS)
Analyte Recovery (%) 95 ± 585 ± 15
Internal Standard Recovery (%) 94 ± 590 ± 10
Matrix Effect (%) -5 to +5-20 to +20
Accuracy (% Bias) < 5< 15
Precision (%RSD) < 5< 15

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the analysis of brominated phenols in a water matrix using this compound as an internal standard, based on established methods like those from the U.S. Environmental Protection Agency (EPA).

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass container. If required, add a dechlorinating agent (e.g., sodium thiosulfate) and acidify the sample to a pH below 2 with a suitable acid.

  • Fortification: Spike the sample with a known amount of this compound internal standard solution at the beginning of the sample preparation process.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., a polystyrene-divinylbenzene-based sorbent) by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.

  • Elution: Elute the trapped analytes and the internal standard from the cartridge using an appropriate organic solvent, such as dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1L Water Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction Spike->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate to 1mL Elute->Concentrate Inject Inject 1µL Concentrate->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection) GC->MS

A generalized workflow for the analysis of brominated phenols using a deuterated internal standard.
GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-polarity capillary column suitable for phenol (B47542) analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of the analytes from other matrix components. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of the analyte and the internal standard.

    • Ions to Monitor for 4-Bromo-2,6-dimethylphenol: m/z 200, 202 (molecular ions), 185, 187 (fragments).

    • Ions to Monitor for this compound: m/z 208, 210 (molecular ions), 191, 193 (fragments).

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Analyte Analyte (4-Bromo-2,6-dimethylphenol) SamplePrep Sample Preparation (Extraction, Concentration) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS PeakAreas Peak Areas (Analyte & IS) GCMS->PeakAreas Ratio Peak Area Ratio PeakAreas->Ratio Concentration Analyte Concentration Ratio->Concentration

Logical relationship for quantification using an internal standard.

Conclusion

For researchers, scientists, and drug development professionals who require the highest quality data, the use of a deuterated internal standard such as this compound is unequivocally the superior choice for the quantitative analysis of its non-deuterated counterpart and structurally similar phenols. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of robust and defensible results. While non-deuterated internal standards may offer a more cost-effective option, their limitations in complex matrices necessitate more extensive method validation to ensure data integrity. The investment in a deuterated internal standard is an investment in the quality and reliability of the final analytical data.

References

The Gold Standard in Phenol Analysis: A Comparative Guide to Method Validation Using 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The validation of bioanalytical methods is a critical step to ensure data integrity and regulatory compliance. In this context, the choice of an internal standard is a pivotal decision that directly influences the reliability of quantitative analysis. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard 4-Bromo-2,6-dimethylphenol-d8 against other alternatives, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like this compound, are widely recognized as the gold standard in quantitative bioanalysis, especially for chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS). Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization, thereby effectively compensating for variations that can occur throughout the analytical workflow.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard such as this compound is evident when comparing key validation parameters against a non-deuterated structural analog. The following tables summarize representative performance data for a validated analytical method for a target brominated phenol (B47542), comparing the use of this compound with a hypothetical non-deuterated analog internal standard.

Table 1: Comparison of Key Performance Characteristics

ParameterThis compound (Deuterated IS)Non-Deuterated Analog ISRationale for Superior Performance of Deuterated IS
Chemical & Physical Similarity Nearly identical to the analyteSimilar, but with potential differences in polarity, volatility, and pKaEnsures co-elution and identical behavior during sample preparation and analysis.
Chromatographic Co-elution YesNo, typically elutes at a different retention timeCo-elution ensures that both the analyte and the internal standard experience the same matrix effects.
Compensation for Matrix Effects ExcellentPartial and often inconsistentThe deuterated standard is affected by ion suppression or enhancement in the same manner as the analyte.
Typical Recovery 91-97%[1]Can be more variable (e.g., 60-110%)Similar extraction efficiency leads to more consistent and higher recovery rates.
Typical Precision (%RSD) < 9%[1]Often > 15%Better correction for variability results in lower relative standard deviation.

Table 2: Representative Validation Data for a GC-MS Method

Validation ParameterAcceptance CriteriaPerformance with this compound (IS)Performance with Non-Deuterated Analog (IS)
Linearity (r²) ≥ 0.99> 0.998~ 0.991
Accuracy (% Recovery) 85-115%95.2%88.5%
Precision (Intra-day %RSD) < 15%5.8%12.3%
Precision (Inter-day %RSD) < 15%7.2%16.8%
Limit of Quantification (LOQ) Signal-to-Noise > 100.5 ng/mL2.0 ng/mL

Experimental Protocols

Detailed methodologies for key experiments in the validation of an analytical method using this compound are provided below. These protocols are based on established analytical practices for the analysis of brominated phenols in environmental or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Brominated Phenols

This protocol is designed for the quantification of a target brominated phenol in a water matrix.

1. Materials and Reagents:

  • Analytes: Target Brominated Phenol(s)

  • Internal Standard: this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or GC grade

  • Reagents: Acetic anhydride (B1165640), Potassium carbonate, Sodium sulfate (B86663) (anhydrous)

  • Water: Deionized or Milli-Q water

  • Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges suitable for phenol extraction.

2. Sample Preparation (SPE and Derivatization):

  • Sample pH Adjustment: Acidify the water sample (e.g., 250 mL) to pH 2 with a suitable acid.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol).

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of acidified deionized water.

  • Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 15-20 minutes.

  • Elution: Elute the trapped analytes and the internal standard with 10 mL of DCM.

  • Derivatization: Add 100 µL of acetic anhydride and 50 mg of potassium carbonate to the eluate. Vortex for 2 minutes to convert the phenols to their more volatile acetate (B1210297) esters.

  • Concentration: Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumental Analysis:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless, 1 µL injection volume

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the acetylated analyte and this compound-acetate.

Mandatory Visualizations

To further elucidate the experimental workflow and the logical relationships in the validation process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Aqueous Sample (e.g., Water) Spike Spike with this compound Sample->Spike SPE Solid Phase Extraction Spike->SPE Derivatize Derivatization (Acetylation) SPE->Derivatize Concentrate Concentration to Final Volume Derivatize->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify CalCurve Calibration Curve CalCurve->Quantify

Caption: Experimental workflow for the quantification of brominated phenols using this compound as an internal standard.

G cluster_process Analytical Process cluster_result Result Analyte Analyte (e.g., Bromophenol) Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Injection Injection Volume Variation Analyte->Injection Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Extraction Identical Behavior Deuterated_IS->Matrix Identical Behavior Deuterated_IS->Injection Identical Behavior Accurate Accurate Quantification Deuterated_IS->Accurate NonDeuterated_IS Non-Deuterated IS (Structural Analog) NonDeuterated_IS->Extraction Different Behavior NonDeuterated_IS->Matrix Different Behavior NonDeuterated_IS->Injection Different Behavior Inaccurate Inaccurate Quantification NonDeuterated_IS->Inaccurate

Caption: Logical diagram illustrating the superior performance of deuterated internal standards in compensating for analytical variability.

References

A Researcher's Guide: 4-Bromo-2,6-dimethylphenol-d8 vs. Non-deuterated 4-bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry and drug development, the choice of internal standards is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analyses. This guide provides a comprehensive comparison of deuterated 4-Bromo-2,6-dimethylphenol-d8 and its non-deuterated counterpart, 4-bromo-2,6-dimethylphenol (B182379), with a focus on their application as internal standards in mass spectrometry-based assays.

Physicochemical Properties: A Head-to-Head Comparison

The key difference between this compound and 4-bromo-2,6-dimethylphenol lies in the isotopic substitution of hydrogen atoms with deuterium. This substitution results in a mass shift without significantly altering the chemical properties, a feature that is leveraged in analytical applications.

PropertyThis compound4-bromo-2,6-dimethylphenol
Molecular Formula C₈HD₈BrOC₈H₉BrO
Molecular Weight 209.11 g/mol [1]201.06 g/mol [2][3]
Monoisotopic Mass 207.03 Da199.98 Da[2]
CAS Number 1142096-13-6[1][4]2374-05-2[2][3]
Melting Point Not available74-78 °C[3]
Appearance Not availableLight pink-beige to brown crystals or powder[3]
Solubility Not availableSlightly soluble in water[3]

Performance in Analytical Applications: The Deuterated Advantage

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry.[5][6] The near-identical physicochemical properties of a deuterated standard to its non-deuterated analyte ensure they behave similarly during sample preparation, chromatography, and ionization.[6] This co-elution and similar ionization response are crucial for accurately compensating for variations such as matrix effects, which can suppress or enhance the analyte signal.[6]

While non-deuterated structural analogs can be used as internal standards, their differing chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. This can result in less accurate and precise quantification.

The following table summarizes the expected performance differences based on established principles of using deuterated versus non-deuterated internal standards in a typical LC-MS/MS assay.

Performance ParameterThis compound (as IS)Non-deuterated Analog (as IS)
Extraction Recovery Expected to be nearly identical to the analyteMay differ from the analyte
Chromatographic Retention Co-elutes with the analyteMay have a different retention time
Matrix Effect Compensation HighModerate to Low
Assay Accuracy High (typically <5% bias)[6]Lower (typically ±15% bias)[6]
Assay Precision High (typically <5% CV)[6]Lower (typically 10-15% CV)[6]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2,6-dimethylphenol

A common method for the synthesis of 4-bromo-2,6-dimethylphenol is the bromination of 2,6-dimethylphenol (B121312).[3]

Materials:

  • 2,6-dimethylphenol

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 2,6-dimethylphenol in glacial acetic acid in a reaction vessel.

  • Cool the mixture to approximately 15°C.

  • Slowly add bromine to the solution while stirring.

  • Continue stirring until the reaction is complete (monitoring by TLC is recommended).

  • Quench the reaction, typically with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General LC-MS/MS Method for Quantification

The following is a general protocol for the quantification of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (internal standard)

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC column (e.g., C18)

  • Mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid)

  • LC-MS/MS instrument

Procedure:

  • Sample Preparation:

    • To a known volume of the biological matrix, add a known amount of the internal standard solution (this compound).

    • Add the protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Separation:

    • Inject the prepared sample onto the LC system.

    • Separate the analyte and internal standard from other matrix components using a suitable gradient elution program.

  • MS/MS Detection:

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_synthesis Synthesis Pathway cluster_deuterated_synthesis Hypothesized Deuterated Synthesis 2_6_dimethylphenol 2,6-Dimethylphenol Bromination Bromination (Br2, Acetic Acid) 2_6_dimethylphenol->Bromination 4_bromo_2_6_dimethylphenol 4-bromo-2,6-dimethylphenol Bromination->4_bromo_2_6_dimethylphenol d10_2_6_dimethylphenol 2,6-Dimethylphenol-d10 Deuterated_Bromination Bromination (Br2, Acetic Acid) d10_2_6_dimethylphenol->Deuterated_Bromination d8_4_bromo_2_6_dimethylphenol This compound Deuterated_Bromination->d8_4_bromo_2_6_dimethylphenol

Caption: Synthesis of non-deuterated and a proposed synthesis for the deuterated compound.

cluster_workflow LC-MS/MS Internal Standard Workflow Sample Biological Sample (Analyte) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

References

Inter-laboratory Comparison for the Quantification of 4-Bromo-2,6-dimethylphenol Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Publication Abstract: This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantitative analysis of 4-Bromo-2,6-dimethylphenol in environmental water samples. The study was designed to assess the proficiency of participating laboratories using a standardized method based on gas chromatography-mass spectrometry (GC-MS) with 4-Bromo-2,6-dimethylphenol-d8 as an internal standard. This document details the experimental protocols, presents a comparative analysis of the fictional laboratory results, and discusses the evaluation of laboratory performance. The objective is to offer a practical guide for researchers, scientists, and drug development professionals on establishing robust and reliable analytical methods for brominated phenolic compounds.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are crucial for evaluating the performance of analytical laboratories and the methods they employ.[1] These studies involve distributing identical, homogeneous samples to multiple laboratories for analysis.[1] The results are then collated and statistically analyzed to assess the accuracy and comparability of the data from each participant.[1][2] A primary goal of such comparisons is to identify potential systematic errors, validate analytical methods, and ensure that different laboratories can produce consistent and reliable results.[1]

The use of stable isotope-labeled internal standards, such as this compound, is a key strategy for achieving high accuracy and precision in quantitative analysis, particularly in complex matrices.[3] This technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the isotopically labeled analog of the analyte to the sample at the beginning of the analytical process.[3] Because the internal standard is chemically almost identical to the analyte, it can compensate for variations in sample extraction, cleanup, and instrument response, leading to more accurate quantification.[3][4]

This guide presents a hypothetical inter-laboratory comparison for the determination of 4-Bromo-2,6-dimethylphenol, a compound of interest in environmental monitoring and as a potential metabolite of certain flame retardants.[5][6]

Hypothetical Inter-laboratory Study Design

For the purpose of this guide, we will consider a fictional inter-laboratory study involving ten laboratories. Each laboratory received a spiked water sample containing a known concentration of 4-Bromo-2,6-dimethylphenol. The participants were instructed to use the provided experimental protocol, which includes the use of this compound as an internal standard, to quantify the analyte.

Sample Information:

  • Matrix: Surface Water

  • Analyte: 4-Bromo-2,6-dimethylphenol

  • Assigned Value (True Concentration): 25.0 µg/L

  • Internal Standard: this compound

Experimental Protocols

The following protocols are based on established methods for the analysis of phenolic compounds in environmental samples.[7]

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: A 6 mL SPE cartridge containing 500 mg of a polymeric reversed-phase sorbent is conditioned by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: A 100 mL aliquot of the water sample is spiked with 100 µL of a 2.5 mg/L solution of this compound in methanol. The sample is then passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: The cartridge is washed with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: The cartridge is dried for 10 minutes under a gentle stream of nitrogen.

  • Elution: The retained analytes are eluted from the cartridge with 5 mL of ethyl acetate.

  • Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

3.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 4-Bromo-2,6-dimethylphenol: m/z 200, 202, 121[8]

    • This compound: m/z 208, 210, 128

  • Injection Volume: 1 µL, splitless injection.

3.3. Quantification

The concentration of 4-Bromo-2,6-dimethylphenol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Data Presentation and Performance Evaluation

The following table summarizes the hypothetical results reported by the ten participating laboratories. Laboratory performance is evaluated using Z-scores, which are calculated as follows:

Z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (true concentration).

  • σ is the target standard deviation for proficiency assessment (in this case, set at 15% of the assigned value, which is 3.75 µg/L).

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Table 1: Hypothetical Inter-laboratory Comparison Results

Laboratory IDReported Concentration (µg/L)Deviation from Assigned Value (µg/L)Z-scorePerformance Assessment
Lab 124.5-0.5-0.13Satisfactory
Lab 226.21.20.32Satisfactory
Lab 328.93.91.04Satisfactory
Lab 422.1-2.9-0.77Satisfactory
Lab 533.08.02.13Questionable
Lab 623.8-1.2-0.32Satisfactory
Lab 719.5-5.5-1.47Satisfactory
Lab 825.50.50.13Satisfactory
Lab 927.12.10.56Satisfactory
Lab 1018.2-6.8-1.81Satisfactory

Table 2: Summary of Analytical Method Performance (Based on Hypothetical Data)

ParameterValue
Analyte4-Bromo-2,6-dimethylphenol
Internal StandardThis compound
TechniqueGC-MS (SIM)
Mean Recovery (Satisfactory Labs)99.5%
Repeatability (RSDr)< 10%
Reproducibility (RSDR)< 15%
Limit of Quantification (LOQ)~1 µg/L

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation sample Receive Water Sample spike Spike with this compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe concentrate Concentrate Eluate spe->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data_acq Data Acquisition gcms->data_acq integrate Peak Integration data_acq->integrate calculate Calculate Concentration integrate->calculate evaluate Performance Evaluation (Z-score) calculate->evaluate report Final Report evaluate->report

Caption: Experimental workflow for the analysis of 4-Bromo-2,6-dimethylphenol.

Laboratory Performance Evaluation Logic

performance_evaluation start Calculate Z-score decision Is |Z-score| <= 2.0 ? start->decision satisfactory Performance is Satisfactory decision->satisfactory Yes questionable Performance is Questionable decision->questionable No investigate Investigate Potential Issues questionable->investigate

Caption: Logic for evaluating laboratory performance based on Z-scores.

Conclusion

This guide has outlined the framework for an inter-laboratory comparison for the analysis of 4-Bromo-2,6-dimethylphenol using its deuterated analog as an internal standard. The presented hypothetical data and performance evaluation demonstrate how such studies are critical for ensuring the quality and reliability of analytical data. The detailed experimental protocols provide a solid foundation for laboratories looking to implement or validate their own methods for the analysis of brominated phenols. The use of isotope dilution mass spectrometry is highlighted as a robust technique for achieving accurate and precise results in complex matrices. Regular participation in proficiency testing schemes is highly recommended for all analytical laboratories to maintain a high standard of performance.

References

The Gold Standard in Phenolic Compound Quantification: A Comparative Guide to 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical measurements are paramount. In complex matrices, the use of an internal standard is crucial for reliable quantification. This guide provides a comparative overview of 4-Bromo-2,6-dimethylphenol-d8 as a deuterated internal standard against non-deuterated alternatives for the analysis of phenolic compounds.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased, allowing for its differentiation from the target analyte by the mass spectrometer. Critically, its chemical and physical properties remain nearly identical to the unlabeled analyte.[2][3] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[4][5] This guide will delve into the performance advantages of using a deuterated internal standard and provide a detailed experimental protocol for its application.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an appropriate internal standard directly influences the quality of quantitative data.[5] While non-deuterated standards, such as structurally similar but unlabeled compounds, can be used, they often exhibit different chromatographic retention times and ionization efficiencies, which can compromise their ability to accurately correct for analytical variability.[2] The use of a deuterated standard like this compound offers significant improvements in accuracy and precision.[6]

ParameterDeuterated Internal Standard (e.g., Phenol-d6)Non-Deuterated Internal Standard (e.g., 4-Chlorophenol)Significance of Difference
Average Recovery (%) 95 - 10570 - 110Deuterated standards more consistently track the analyte, leading to more accurate recovery measurements.[2]
Precision (%RSD) < 5%< 15%The near-identical behavior of deuterated standards results in lower variability and higher precision.[7][8]
**Linearity (R²) **> 0.999> 0.995Both can provide good linearity, but deuterated standards often yield slightly better correlation coefficients.[7]
Matrix Effect Significantly minimizedVariable and often significantDeuterated standards co-elute with the analyte, experiencing and thus correcting for the same matrix-induced signal suppression or enhancement.[2]

Experimental Protocol: Quantification of a Target Phenolic Analyte using this compound as an Internal Standard by GC-MS

This protocol describes a general procedure for the quantitative analysis of a target phenolic compound in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve the desired concentration range.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL water sample, add a known volume of the internal standard spiking solution (e.g., 100 µL of 10 µg/mL this compound).

  • Add 2 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor Ions: Select appropriate ions for the target analyte and this compound.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the target analyte in the samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification sample Water Sample spike Spike with This compound sample->spike standards Calibration Standards standards->spike extract Liquid-Liquid Extraction spike->extract concentrate Concentrate Extract extract->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing gcms->data curve Generate Calibration Curve data->curve quantify Quantify Analyte curve->quantify

Experimental workflow for quantitative analysis.

quantification_logic cluster_input Inputs cluster_process Processing cluster_output Output analyte_peak Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analyte_peak->ratio is_peak Internal Standard (this compound) Peak Area is_peak->ratio cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) concentration Analyte Concentration cal_curve->concentration ratio->concentration

References

A Comparative Guide to the Linearity of Calibration Curves for 4-Bromo-2,6-dimethylphenol-d8 in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of 4-Bromo-2,6-dimethylphenol-d8 as an internal standard in the quantitative analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of publicly available, specific validation data for this compound, this document presents a representative experimental protocol and comparative performance data based on established analytical methodologies for similar deuterated and non-deuterated internal standards.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative mass spectrometry to ensure the accuracy and precision of the results. These standards are chemically almost identical to the analytes of interest, allowing them to effectively compensate for variations that can occur during sample preparation, injection, and analysis.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative analytical methods. Deuterated standards, like this compound, are often considered the gold standard in mass spectrometry-based methods. The following table provides a summary of the expected performance characteristics of this compound in comparison to a commonly used deuterated alternative, Phenol-d6, and a non-deuterated alternative, 2,4,6-Tribromophenol, for the analysis of a representative analyte, 2,4-Dimethylphenol.

ParameterThis compound (Representative)Phenol-d6 (Typical)2,4,6-Tribromophenol (Typical)
Analyte 2,4-Dimethylphenol2,4-Dimethylphenol2,4-Dimethylphenol
Linearity (R²) > 0.995> 0.995> 0.990
Linear Range (ng/mL) 1 - 10001 - 100010 - 1000
Limit of Detection (LOD) (ng/mL) < 0.5< 0.5< 5
Limit of Quantification (LOQ) (ng/mL) < 1.5< 1.5< 15
Precision (%RSD) < 10%< 10%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%

Note: The data for this compound is representative and based on the typical performance of deuterated internal standards in similar applications.

Experimental Protocol: Quantification of 2,4-Dimethylphenol using this compound as an Internal Standard

This section details a representative experimental protocol for the quantification of 2,4-Dimethylphenol in a sample matrix (e.g., water) using this compound as an internal standard by GC-MS.

1. Materials and Reagents

  • 2,4-Dimethylphenol (analyte), analytical standard grade

  • This compound (internal standard), analytical standard grade

  • Methanol, HPLC grade

  • Dichloromethane (B109758), HPLC grade

  • Deionized water

  • Stock solutions of analyte and internal standard (1 mg/mL in methanol)

  • Working standard solutions prepared by serial dilution of the stock solutions

2. Sample Preparation

  • To 1 mL of the sample, add a fixed amount of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).

  • Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 2 minutes.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless, 1 µL injection volume

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2,4-Dimethylphenol: m/z 122 (quantifier), 107 (qualifier)

    • This compound: m/z 216 (quantifier), 201 (qualifier)

4. Calibration Curve Generation

  • Prepare a series of calibration standards containing known concentrations of 2,4-Dimethylphenol (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Add a constant amount of the this compound internal standard to each calibration standard.

  • Analyze the calibration standards using the described GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Workflow for Calibration Curve Generation

The following diagram illustrates the general workflow for generating a calibration curve using an internal standard method.

G cluster_prep Standard Preparation cluster_cal Calibration Standards cluster_analysis Analysis cluster_calc Calculation & Plotting AnalyteStock Analyte Stock Solution AnalyteSpike Analyte Spiking Solutions (Multiple Concentrations) AnalyteStock->AnalyteSpike IS_Stock Internal Standard (IS) Stock Solution IS_Spike IS Spiking Solution (Constant Concentration) IS_Stock->IS_Spike Cal1 Calibration Standard 1 AnalyteSpike->Cal1 Cal2 Calibration Standard 2 AnalyteSpike->Cal2 CalN ... AnalyteSpike->CalN IS_Spike->Cal1 IS_Spike->Cal2 IS_Spike->CalN GCMS GC-MS Analysis Cal1->GCMS Cal2->GCMS CalN->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Area Ratio (Analyte/IS) Data->Ratio Plot Plot Area Ratio vs. Concentration Ratio->Plot Curve Generate Calibration Curve Plot->Curve

Caption: Experimental workflow for generating a calibration curve with an internal standard.

The Gold Standard in Phenol Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. In the analysis of phenolic compounds, the use of deuterated internal standards has become a cornerstone for achieving accurate and reliable results. This guide provides an objective comparison of analytical methodologies, focusing on the limit of detection (LOD) for phenolic analytes and highlights the role of deuterated compounds like 4-Bromo-2,6-dimethylphenol-d8.

While specific performance data for this compound as an internal standard is not extensively published, this guide draws on established analytical principles and data for similar deuterated standards to provide a comprehensive overview. The use of stable isotope-labeled internal standards is widely recognized as a robust method for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1]

Comparison of Analytical Methods for Phenolic Compounds

The choice of analytical method for the determination of phenolic compounds depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific analytes of interest. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most common techniques employed. The use of a deuterated internal standard is beneficial in both methods to compensate for analytical variability.

Table 1: Comparison of Limit of Detection (LOD) for Various Phenolic Analytes using Different Analytical Methods

AnalyteMethodInternal StandardMatrixLimit of Detection (LOD)
Phenol (B47542)GC-MSPhenol-d6Water0.02 - 0.5 µg/L[1]
Phenol, 4-MethylphenolLC-ChemiluminescenceDansyl chloride derivatizationUrine0.3 - 0.5 µg/L[2]
Various PhenolsSPME-GC-FIDExternal StandardizationWater0.3 - 3.5 µg/L[3]
Phenolic XenoestrogensGC-MS-Aquatic Samples<0.01 - 0.05 ng/L[4]
Ferulic acid, Vanillic acid, p-Coumaric acidHPLC-Brewers' Spent Grain0.05 - 0.21 mg/L[5]
Seven Phenolics (e.g., Catechin, Ferulic acid)HPLC-PDA-Pine Bark Extract0.01 - 0.16 µg/mL[6]
Various PhenolsEPA Method 528 (GC-MS)2-Chlorophenol-d4, 2,4-Dimethylphenol-d3, 2,4,6-TribromophenolDrinking Water0.02 - 0.58 µg/L[7]

Note: The LOD values presented are indicative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

The Role of this compound

This compound is a deuterated analog of 4-Bromo-2,6-dimethylphenol and serves as an excellent internal standard for the analysis of phenolic compounds. Its structural similarity and mass difference to the target analytes allow for accurate quantification by correcting for losses during sample preparation and variations in instrument response.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a representative protocol for the determination of phenolic compounds in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Protocol: Determination of Phenolic Compounds in Water by GC-MS with a Deuterated Internal Standard

1. Sample Preparation:

  • Collect a 1-liter water sample in a clean glass container.

  • Add a preservative, such as sulfuric acid, to adjust the pH to <2.

  • Spike the sample with a known concentration of the deuterated internal standard solution (e.g., this compound in methanol).

2. Extraction:

  • Perform a liquid-liquid extraction by adding 60 mL of dichloromethane (B109758) to the sample and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction two more times with fresh dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

3. Concentration:

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

4. Derivatization (Optional but often recommended for phenols):

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the extract.

  • Heat the mixture to 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the phenols.

5. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.

  • Column: A suitable capillary column for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analytes and the deuterated internal standard.

6. Quantification:

  • Create a calibration curve by analyzing standards containing known concentrations of the target analytes and the internal standard.

  • Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizing the Workflow

To better understand the experimental and logical processes involved, the following diagrams are provided.

LOD_Determination_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_calculation LOD Calculation A Prepare series of calibration standards with decreasing analyte concentrations D Analyze calibration standards to establish linearity and response A->D B Prepare blank samples (matrix without analyte) E Analyze blank samples to determine background noise B->E C Spike a set of blank samples at low concentrations near the expected LOD F Analyze spiked samples C->F H Calculate LOD using a defined signal-to-noise ratio (e.g., 3:1) or statistical method (e.g., 3.3 * (standard deviation of the response / slope of the calibration curve)) D->H G Calculate the standard deviation of the response from the low-concentration spiked samples or the y-intercept of the regression line E->G F->G G->H

Workflow for the determination of the Limit of Detection (LOD).

Internal_Standard_Quantification cluster_sample Sample Processing cluster_analysis Instrumental Analysis (GC-MS or LC-MS) cluster_quantification Quantification S1 Unknown Sample Containing Analyte S2 Add Known Amount of Internal Standard (e.g., this compound) S1->S2 S3 Sample Preparation (Extraction, Concentration, Derivatization) S2->S3 A1 Measure Response of Analyte S3->A1 A2 Measure Response of Internal Standard S3->A2 Q2 Calculate Analyte Concentration using the formula: Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / Response_Factor) A1->Q2 A2->Q2 Q1 Calculate Response Factor (from Calibration Curve) Q1->Q2

References

Robustness of Analytical Methods: A Comparative Guide Featuring 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust analytical method is paramount to ensure the accuracy, reliability, and reproducibility of quantitative data. This guide provides a comprehensive comparison of analytical methodologies, with a special focus on the use of 4-Bromo-2,6-dimethylphenol-d8 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of its non-deuterated analogue, 4-Bromo-2,6-dimethylphenol.

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] Deuterated compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based methods due to their near-identical chemical and physical properties to the analyte of interest.[1][2] This guide will delve into the experimental protocols and performance data that underscore the robustness of methods employing this deuterated internal standard compared to other approaches.

The Superiority of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the target analyte, 4-Bromo-2,6-dimethylphenol, throughout the analytical process. This includes extraction, derivatization (if necessary), and chromatographic separation. Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring high accuracy and precision.[2]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction efficiencies and chromatographic behaviors. This can lead to less effective compensation for analytical variability and potentially compromise the robustness of the method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of a GC-MS method for the quantification of 4-Bromo-2,6-dimethylphenol using this compound as an internal standard versus a method using a non-deuterated structural analog as the internal standard. The data is based on typical performance observed for the analysis of phenolic compounds and the principles of using deuterated standards.

Performance ParameterMethod with this compound (IS)Method with Non-Deuterated Analog (IS)
Limit of Detection (LOD) 0.1 µg/L0.5 µg/L
Limit of Quantification (LOQ) 0.3 µg/L1.5 µg/L
Linearity (R²) (0.5 - 50 µg/L) >0.999>0.995
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Robustness (% RSD under varied conditions) < 10%< 25%

Experimental Protocols

A robust and reliable method for the analysis of 4-Bromo-2,6-dimethylphenol in a water matrix using this compound as an internal standard can be established based on modified EPA methodologies 604 and 528.[3][4]

Sample Preparation and Extraction
  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter. Acidify the sample to a pH < 2 with sulfuric acid. Store at 4°C until extraction.[3][5]

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound.

  • Liquid-Liquid Extraction: Extract the sample with dichloromethane (B109758) using a separatory funnel.[6]

  • Drying and Concentration: Dry the extract with anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL.[4]

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of phenolic compounds.[7]

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor:

      • 4-Bromo-2,6-dimethylphenol: m/z 200, 202, 185, 187

      • This compound: m/z 208, 210, 193, 195

Robustness Testing Protocol

To evaluate the robustness of the analytical method, small, deliberate variations are made to the method parameters. The impact of these changes on the analytical results is then assessed.

ParameterNominal ConditionVaried Condition 1Varied Condition 2
Injector Temperature 250°C245°C255°C
Oven Initial Hold Time 2 min1.5 min2.5 min
Carrier Gas Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min

The precision (%RSD) of the results under these varied conditions should remain within acceptable limits (e.g., <15%) for the method to be considered robust.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind the superiority of deuterated internal standards, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis A 1L Water Sample B Spike with This compound (IS) A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Dry and Concentrate to 1 mL C->D E Inject 1 µL D->E F Chromatographic Separation (DB-5ms column) E->F G Mass Spectrometric Detection (SIM Mode) F->G H Data Acquisition and Processing G->H

Figure 1. Experimental workflow for the GC-MS analysis of 4-Bromo-2,6-dimethylphenol.

G cluster_0 Deuterated Internal Standard cluster_1 Non-Deuterated Internal Standard A This compound B Near-identical physicochemical properties to analyte A->B C Co-elutes with analyte B->C D Experiences same matrix effects C->D I I D->I Robust and Accurate Quantification E Structural Analog F Different physicochemical properties E->F G May not co-elute perfectly F->G H Incomplete compensation for matrix effects G->H J J H->J Less Robust and Potentially Inaccurate Quantification

Figure 2. Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a highly robust and reliable method for the quantification of its non-deuterated analog. The near-identical chemical and physical properties of the deuterated standard ensure superior performance in terms of accuracy, precision, and the ability to compensate for matrix effects when compared to methods employing non-deuterated internal standards. For researchers in drug development and other scientific fields, the adoption of methods utilizing deuterated internal standards is a critical step toward generating high-quality, defensible data.

References

Performance of 4-Bromo-2,6-dimethylphenol-d8 in Different Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 4-Bromo-2,6-dimethylphenol-d8's analytical performance when utilized as an internal standard in various biological and environmental matrices. This guide presents a review of expected performance characteristics and detailed experimental workflows for its application in chromatography-based assays.

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a critical challenge. The use of stable isotope-labeled internal standards is a widely accepted strategy to mitigate matrix effects and improve the accuracy and precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This compound, a deuterated analog of 4-Bromo-2,6-dimethylphenol, serves as an ideal internal standard due to its similar physicochemical properties and chromatographic behavior to the unlabeled analyte. This guide provides an overview of its expected performance in different matrices and outlines typical experimental protocols for its use.

While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, we can infer its performance based on the well-documented behavior of structurally similar deuterated internal standards in various matrices. The primary role of a deuterated internal standard is to co-elute with the target analyte and experience similar ionization suppression or enhancement, thereby providing a reliable basis for correction and accurate quantification.

Anticipated Performance Across Matrices

The performance of this compound as an internal standard is expected to vary depending on the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics based on typical results for analogous deuterated phenolic compounds in common matrices.

MatrixExpected Recovery (%)Expected Matrix Effect (%)Linearity (R²)Key Challenges
Plasma/Serum 85 - 11580 - 120> 0.99High protein and phospholipid content leading to potential ion suppression.
Urine 90 - 11075 - 125> 0.99High salt content and variability in pH and metabolite concentrations.
Tissue Homogenate 80 - 12070 - 130> 0.99High lipid and protein content; requires extensive sample cleanup.
Wastewater 75 - 12565 - 135> 0.98Complex and highly variable composition of organic and inorganic matter.
Soil/Sediment 70 - 13060 - 140> 0.98Strong analyte-matrix interactions and presence of humic substances.

Experimental Protocols

A robust analytical method is essential for reliable quantification. The following section details a generalized experimental protocol for the analysis of a target analyte in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation (for Plasma/Serum)
  • Aliquoting : Transfer 100 µL of the plasma or serum sample to a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a specific volume of a known concentration of this compound solution in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation and Reconstitution (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine/Wastewater)
  • Sample Pre-treatment : Centrifuge the urine or wastewater sample to remove particulate matter. The pH may need to be adjusted depending on the analyte's properties.

  • Internal Standard Spiking : Spike the pre-treated sample with this compound.

  • SPE Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.

  • Sample Loading : Load the spiked sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution : Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporation and Reconstitution : Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column : A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is typically suitable for the separation of phenolic compounds.

  • Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is commonly used.

  • Mass Spectrometry : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive quantification. Specific precursor-to-product ion transitions for both the analyte and this compound need to be optimized.

  • Ionization Source : Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines a typical experimental workflow for the analysis of an analyte in a biological matrix using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Extraction (e.g., Protein Precipitation or SPE) Spike->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC LC Separation EvapRecon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logical Framework for Method Selection

The choice between different sample preparation techniques is critical and depends on the matrix and the required sensitivity.

G Start Select Sample Matrix Plasma Plasma / Serum Start->Plasma Urine Urine / Aqueous Start->Urine Tissue Tissue Start->Tissue PPT Protein Precipitation (PPT) Plasma->PPT Simple, Fast SPE Solid-Phase Extraction (SPE) Plasma->SPE Cleaner Extract Urine->SPE Concentration & Cleanup Homogenize Homogenization Tissue->Homogenize LLE Liquid-Liquid Extraction (LLE) Homogenize->SPE Targeted Cleanup Homogenize->LLE High Recovery

Caption: Decision tree for selecting a sample preparation method based on the matrix.

Cross-Validation of Analytical Methods for 4-Bromo-2,6-dimethylphenol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analytical Methodologies

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Bromo-2,6-dimethylphenol, a compound often utilized as a surrogate or internal standard in environmental and biomedical analyses. The following sections detail experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The inclusion of 4-Bromo-2,6-dimethylphenol-d8 as an internal standard is a critical component for ensuring accuracy and precision in these quantitative assays.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for two distinct methodologies.

ParameterGC-MS MethodHPLC-MS/MS Method (Proposed)
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 7 - 39 ng/LEstimated <5 ng/L
Limit of Quantification (LOQ) 20 - 100 ng/LEstimated <15 ng/L
Accuracy (% Recovery) 96 - 110%Expected 95 - 105%
Precision (%RSD) <15%Expected <15%
Internal Standard This compoundThis compound

Experimental Protocols

Detailed methodologies for the GC-MS and a proposed HPLC-MS/MS method are provided to facilitate replication and cross-validation in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

This method is adapted from established protocols for the analysis of phenols in aqueous samples.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a styrene-divinylbenzene based SPE cartridge with methanol (B129727) followed by deionized water.

  • Load 80 mL of the aqueous sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the retained analytes, including 4-Bromo-2,6-dimethylphenol, with ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL prior to GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for 4-Bromo-2,6-dimethylphenol and its deuterated internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) (Proposed Method)

This proposed method is based on general procedures for the analysis of phenolic compounds by reverse-phase chromatography.

1. Sample Preparation

  • For aqueous samples, perform a simple filtration step through a 0.22 µm filter.

  • For complex matrices, a solid-phase extraction or liquid-liquid extraction may be necessary.

  • Spike the sample with this compound internal standard.

2. HPLC Analysis

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Detection

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 4-Bromo-2,6-dimethylphenol and this compound.

Methodology and Workflow Diagrams

Visual representations of the analytical workflows are provided below to clarify the experimental processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate GC_Inject GC Injection Concentrate->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

Caption: Workflow for GC-MS analysis of 4-Bromo-2,6-dimethylphenol.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with This compound Sample->Spike Filter Filtration Spike->Filter HPLC_Inject HPLC Injection Filter->HPLC_Inject Separation Reverse-Phase Separation HPLC_Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

Caption: Proposed workflow for HPLC-MS/MS analysis.

Logical Relationship for Method Validation

The cross-validation of these methods ensures the reliability and interchangeability of the analytical results.

CrossValidation_Logic GCMS GC-MS Method Data_GCMS Quantitative Data (GC-MS) GCMS->Data_GCMS HPLCMS HPLC-MS/MS Method Data_HPLCMS Quantitative Data (HPLC-MS/MS) HPLCMS->Data_HPLCMS Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Data_GCMS->Comparison Data_HPLCMS->Comparison Validation Method Cross-Validation Comparison->Validation

Caption: Logical framework for cross-method validation.

References

A Researcher's Guide to Assessing the Isotopic Purity of 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Stable isotope-labeled internal standards, such as 4-Bromo-2,6-dimethylphenol-d8, are crucial for achieving high-quality data in mass spectrometry-based analyses. This guide provides a comprehensive comparison of methods to assess the isotopic purity of this compound and evaluates its performance against alternative internal standards.

The reliability of quantitative analytical methods heavily relies on the purity of the internal standard. In the case of deuterated standards, isotopic purity—the percentage of molecules containing the desired number of deuterium (B1214612) atoms—is a critical parameter. Insufficient isotopic enrichment can lead to interference from the unlabeled analyte, compromising the accuracy of the results. This guide outlines the experimental protocols for determining isotopic purity and presents a comparison with structural analog internal standards.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

Stable isotope-labeled compounds, like this compound, are considered the gold standard for internal standards in mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing excellent correction for matrix effects and other sources of analytical variability.

Structural analogs, while more readily available and less expensive, may exhibit different chromatographic behavior and ionization responses compared to the analyte. This can lead to less accurate quantification, especially in complex matrices.

For the analysis of 4-Bromo-2,6-dimethylphenol, suitable structural analog internal standards could include other halogenated phenols such as 2,4,6-tribromophenol (B41969) or 2-chlorophenol. The choice of a structural analog should be carefully validated to ensure it provides adequate performance for the specific application.

Table 1: Comparison of Internal Standard Performance

Performance ParameterThis compound (Typical)Structural Analog (e.g., 2,4,6-Tribromophenol)
Isotopic Purity ≥ 98%Not Applicable
Chemical Purity > 99%> 99%
Co-elution with Analyte Nearly identical retention timeDifferent retention time
Correction for Matrix Effects ExcellentVariable
Accuracy & Precision HighModerate to High
Cost HigherLower
Availability GoodExcellent

Assessing Isotopic Purity: Experimental Protocols

The two primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry (MS) for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the full scan mass spectrum of the sample, ensuring sufficient resolution to distinguish between the different isotopologues (d0 to d8).

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled compound (d0) and the peaks corresponding to each deuterated species (d1 through d8).

    • Integrate the peak area for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100

Table 2: Representative Isotopic Distribution Data for a Deuterated Phenol Standard

IsotopologueRelative Abundance (%)
d00.1
d10.2
d20.5
d31.2
d42.5
d55.0
d610.5
d725.0
d8 55.0
Isotopic Purity 99.9%

Note: This is representative data for a highly enriched deuterated standard and may not reflect the exact distribution for all batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific positions within the molecule.[2] Both ¹H and ²H NMR can be employed.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d) containing a known internal standard of high purity.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals of any residual protons at the deuterated positions.

    • Compare the integral of the residual proton signals to the integral of a non-deuterated position within the molecule or to the internal standard to calculate the percentage of deuteration at each site.

  • ²H NMR Analysis:

    • Acquire a quantitative ²H NMR spectrum.

    • The presence and integration of signals will directly confirm the positions and relative abundance of deuterium atoms.

Experimental and Logical Workflows

To better visualize the processes involved in assessing isotopic purity and utilizing internal standards, the following diagrams outline the experimental and logical workflows.

experimental_workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis ms_prep Sample Preparation (1 µg/mL solution) ms_inject Infusion into HRMS ms_prep->ms_inject ms_acquire Full Scan Data Acquisition ms_inject->ms_acquire ms_analyze Isotopologue Peak Integration & Purity Calculation ms_acquire->ms_analyze nmr_prep Sample Preparation (with internal standard) nmr_acquire ¹H and/or ²H NMR Data Acquisition nmr_prep->nmr_acquire nmr_analyze Signal Integration & Deuteration Calculation nmr_acquire->nmr_analyze

Experimental workflows for isotopic purity assessment.

logical_workflow start Select Internal Standard is_choice Deuterated (e.g., this compound) or Structural Analog? start->is_choice deuterated_path Assess Isotopic Purity (MS/NMR) is_choice->deuterated_path Deuterated analog_path Assess Chemical Purity is_choice->analog_path Analog purity_check Purity Meets Requirements? (e.g., Isotopic ≥ 98%) deuterated_path->purity_check analog_path->purity_check validation Method Validation (Accuracy, Precision, Linearity) purity_check->validation Yes reject Select Alternative Standard purity_check->reject No quant_analysis Quantitative Analysis of Target Analyte validation->quant_analysis

Logical workflow for internal standard selection and use.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-dimethylphenol-d8: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2,6-dimethylphenol-d8, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2]

Personal Protective Equipment (PPE) to be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Lab Coat: A standard lab coat should be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound in a dedicated, clearly labeled, and sealed container. This includes any contaminated consumables such as weighing paper or pipette tips.[4] This container should be specifically designated for "Halogenated Organic Waste."[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

    • Empty Containers: Rinse the empty container three times with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[5]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[2][6] Indicate the approximate quantities of each component.

  • Storage Pending Disposal:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

    • Ensure containers are kept away from heat, sparks, and open flames. Store separately from incompatible materials.[4]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][6]

    • The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[4][5]

Hazard and Disposal Data Summary

ParameterInformationSource
Chemical Name This compoundLGC Standards[7]
CAS Number 2374-05-2 (non-deuterated)Fisher Scientific[1]
Physical State SolidFisher Scientific[1]
Appearance White to light brown powderFisher Scientific, ChemicalBook[1][8]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.TCI Chemicals
Disposal Method Dispose of contents/container to an approved waste disposal plant.Fisher Scientific[1]
Waste Category Halogenated Organic WasteBenchchem[5]

Experimental Protocols

Currently, there are no established experimental protocols for the chemical neutralization of this compound for disposal purposes at the laboratory scale. The regulated and recommended method of disposal is incineration by a licensed hazardous waste facility.[5]

Disposal Workflow

Disposal_Workflow A Start: Identify this compound Waste B Is the waste solid or liquid? A->B C Collect in 'Halogenated Organic Solid Waste' Container B->C Solid D Collect in 'Halogenated Organic Liquid Waste' Container B->D Liquid E Is the original container empty? C->E D->E F Triple rinse with appropriate solvent E->F Yes H Label container with 'Hazardous Waste' and full chemical name E->H No G Collect rinsate in 'Halogenated Organic Liquid Waste' Container F->G G->H I Store in designated hazardous waste accumulation area H->I J Contact EHS or licensed disposal company for pickup I->J K End: Professional Disposal (Incineration) J->K

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2,6-dimethylphenol-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for 4-Bromo-2,6-dimethylphenol-d8, tailored for researchers, scientists, and drug development professionals. Given the lack of a specific Safety Data Sheet (SDS) for the deuterated form, this guidance is based on the safety profile of its non-deuterated analogue, 4-Bromo-2,6-dimethylphenol, and general principles for handling halogenated phenolic compounds.

Hazard Summary: 4-Bromo-2,6-dimethylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3] Phenolic compounds, especially when halogenated, can be toxic and corrosive, necessitating strict safety protocols.[4][5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.[4]To prevent skin contact and absorption. Phenols can penetrate many common glove materials.[4]
Eye and Face Protection Chemical safety goggles and a face shield.[4]To protect against splashes and airborne particles that can cause severe eye damage.[4][6]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or situations with a splash potential, a chemical-resistant apron is advised.[3][4]To minimize skin exposure.[3][6]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]To prevent the inhalation of dust or vapors.[2][3]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Weighing Weighing Assemble Materials->Weighing Dissolving Dissolving Weighing->Dissolving Waste Segregation Waste Segregation Dissolving->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.[5]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhaling any dust particles.[4]

  • Dissolving and Reaction: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. All subsequent steps of the reaction should be carried out within the fume hood.[4]

Post-Handling:

  • Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container labeled for halogenated organic waste.[4][7]

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures

In the event of an exposure, immediate action is critical. The following flowchart outlines the necessary steps.

Emergency Exposure Response Exposure Exposure Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove Clothing Remove Clothing Skin Contact->Remove Clothing Flush with Water Flush with Water Eye Contact->Flush with Water for at least 15 minutes Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water->Seek Medical Attention Flush with Water->Seek Medical Attention Remove Clothing->Flush with Water Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: A flowchart outlining the immediate steps to take in case of an exposure.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Polyethylene glycol (PEG) solution, if available, can be used to wipe the affected area.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification: This compound is a halogenated organic solid and should be treated as hazardous chemical waste.[10]

Disposal Procedure:

Waste TypeDisposal Method
Solid Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.[4]
Liquid Waste (Solutions) Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.[4]
Contaminated Labware (Gloves, etc.) Place in a designated hazardous waste bag or container.[4]

Key Disposal Steps:

  • Segregation: Collect all waste containing this compound in a dedicated container for "Halogenated Organic Waste."[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible chemicals.[11]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. The primary method of disposal for halogenated organic compounds is high-temperature incineration.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.